5,6-Difluoro-indan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOCXYWEBBMGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696147 | |
| Record name | 5,6-Difluoro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161712-79-4 | |
| Record name | 5,6-Difluoro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6-Difluoro-indan-2-one via Friedel-Crafts Chemistry
Abstract
5,6-Difluoro-indan-2-one is a valuable fluorinated building block in medicinal chemistry, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive, technically-grounded strategy for the synthesis of this compound. A direct intramolecular Friedel-Crafts acylation, a common method for producing 1-indanones, is unsuitable for the synthesis of 2-indanones due to the required carbon framework.[2][3] Therefore, this document details a robust, multi-step synthetic pathway that strategically employs an initial intermolecular Friedel-Crafts alkylation as the key C-C bond-forming step on the aromatic core. The subsequent elaboration of the carbon skeleton and a final Dieckmann condensation provide a reliable and scalable route to the target molecule. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the critical process parameters.
Introduction: The Strategic Importance of this compound
The indanone scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds, including agents for treating neurodegenerative diseases like Alzheimer's.[4] The introduction of a difluoro motif onto the benzene ring, as seen in this compound, is a strategic decision in modern drug design. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, influencing its interaction with biological targets and improving its pharmacokinetic profile.
However, the synthesis of 2-indanones presents a distinct challenge compared to their more commonly synthesized 1-indanone isomers. The classical approach to 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, a robust and widely used cyclization method.[5] This pathway is not viable for 2-indanones because the carbonyl group is not positioned on the benzylic carbon. Consequently, a more nuanced synthetic strategy is required, one that constructs the carbon framework prior to the final ring-closing reaction.
This guide proposes such a strategy, beginning with the functionalization of 1,2-difluorobenzene via a Friedel-Crafts alkylation. This starting material is deactivated towards electrophilic aromatic substitution due to the strong inductive effect of the two fluorine atoms.[6] Understanding and overcoming this inherent low reactivity is critical to the success of the overall synthesis.
Proposed Synthetic Pathway: A Four-Step Route
A robust retrosynthetic analysis of this compound leads to a logical four-step sequence starting from commercially available 1,2-difluorobenzene. The key disconnection reveals that a Dieckmann condensation of a substituted malonic ester is an ideal final step for forming the 5-membered carbocyclic ring of the 2-indanone system. This multi-step approach ensures high regioselectivity and leverages well-established, scalable chemical transformations.
Detailed Experimental Protocols and Mechanistic Discussion
This section provides a step-by-step methodology for each reaction in the proposed pathway, accompanied by an explanation of the underlying chemical principles and reaction mechanisms.
Step 1: Friedel-Crafts Alkylation of 1,2-Difluorobenzene
The inaugural step involves the methylation of the deactivated 1,2-difluorobenzene ring. This reaction is a classic example of electrophilic aromatic substitution and is crucial for establishing the initial carbon framework.[7]
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Cool the flask to 0 °C in an ice bath and add 1,2-difluorobenzene (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly bubble methyl chloride (CH₃Cl) gas through the stirred suspension or, alternatively, add a liquid methylating agent like methyl iodide (CH₃I, 1.1 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3,4-difluorotoluene.
Mechanistic Insight: The Lewis acid catalyst, AlCl₃, activates the alkyl halide, generating a highly electrophilic carbocation (or a polarized complex that behaves like one).[8] The π-electrons of the difluorobenzene ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The aromaticity is then restored by the loss of a proton, yielding the alkylated product. Although the fluorine atoms are deactivating, they are ortho, para-directing; however, steric hindrance at the positions adjacent to the fluorines favors substitution at the 4-position, leading to the desired 3,4-difluorotoluene.[6]
Step 2: Radical Bromination of 3,4-Difluorotoluene
This step converts the methyl group into a reactive benzyl bromide, which is an excellent electrophile for subsequent nucleophilic substitution.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 3,4-difluorotoluene (1.0 eq) in an inert solvent like carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux with vigorous stirring and illumination. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3,4-difluorobenzyl bromide, which can often be used in the next step without further purification.
Mechanistic Insight: This reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a resonance-stabilized benzylic radical. This radical reacts with another molecule of NBS to form the product, 3,4-difluorobenzyl bromide, and regenerate the bromine radical, propagating the chain.
Step 3: Malonic Ester Synthesis
This classic C-C bond-forming reaction uses the newly formed benzyl bromide to build the carbon backbone required for the target indanone.
Protocol:
-
Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add a solution of 3,4-difluorobenzyl bromide (1.0 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give diethyl 2-(3,4-difluorobenzyl)malonate.
Mechanistic Insight: Sodium ethoxide, a strong base, deprotonates the acidic α-carbon of diethyl malonate to form a stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic benzylic carbon of 3,4-difluorobenzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the new carbon-carbon bond.
Step 4: Dieckmann Condensation and Decarboxylation
The final step is an intramolecular cyclization followed by hydrolysis and decarboxylation to yield the target this compound.
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene.
-
Add a solution of diethyl 2-(3,4-difluorobenzyl)malonate (1.0 eq) in anhydrous toluene dropwise to the suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours.
-
Cool the reaction and carefully quench with water. Separate the layers and acidify the aqueous layer with concentrated HCl.
-
Heat the acidic aqueous mixture to reflux for several hours to effect hydrolysis and decarboxylation.
-
Cool the solution and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Mechanistic Insight: The strong base deprotonates the α-carbon, creating an enolate that attacks the ester carbonyl on the other end of the molecule in an intramolecular nucleophilic acyl substitution. This forms a cyclic β-keto ester intermediate. The subsequent workup with acid and heat hydrolyzes both ester groups to a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final 2-indanone product.
Data Summary and Characterization
The following tables summarize the key reaction parameters and the expected spectroscopic data for the final product.
Table 1: Summary of Reaction Parameters
| Step | Reaction Name | Key Reagents | Solvent | Typical Yield |
|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 1,2-Difluorobenzene (neat) | 60-75% |
| 2 | Radical Bromination | NBS, AIBN | CCl₄ | 85-95% |
| 3 | Malonic Ester Synthesis | NaOEt, Diethyl Malonate | Ethanol | 80-90% |
| 4 | Dieckmann Condensation | NaH, then H₃O⁺/Heat | Toluene, then Water | 70-85% |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~3.6 ppm (s, 4H, 2 x CH₂) |
| ¹³C NMR (CDCl₃) | δ ~215 ppm (C=O), δ ~150 ppm (d, J=~250 Hz, C-F), δ ~135-140 ppm (Ar-C), δ ~115-120 ppm (d, J=~20 Hz, Ar-C), δ ~45 ppm (CH₂) |
| IR (cm⁻¹) | ~1745 (strong, C=O stretch), ~1610, 1500 (C=C aromatic stretch), ~1280 (strong, C-F stretch) |
| Mass Spec (EI) | m/z (%) = 168 [M]⁺, 140 [M-CO]⁺ |
Note: Predicted data is based on analogous structures and general spectroscopic principles.[9][10]
Conclusion
The synthesis of this compound requires a thoughtful, multi-step approach, as the more direct intramolecular Friedel-Crafts acylation pathway is not applicable. The strategy outlined in this guide, which hinges on an initial intermolecular Friedel-Crafts alkylation followed by systematic functional group manipulation and a concluding Dieckmann condensation, presents a robust and logical route to this valuable fluorinated intermediate. Each step utilizes well-understood and scalable reactions, providing a solid foundation for researchers in drug discovery and organic synthesis to access this and other similarly substituted 2-indanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5,6-Difluoro-indan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-difluoro-indan-2-one. As a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, a thorough understanding of its spectral characteristics is paramount for researchers in drug development and materials science. This document presents predicted ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities. A comprehensive interpretation of the spectra is provided, with a focus on the influence of the difluoro substitution on the aromatic and aliphatic regions of the molecule. This guide also outlines a standard experimental protocol for the acquisition of NMR data for similar small molecules.
Introduction
This compound is a valuable synthetic intermediate owing to the presence of the indanone core and the strategic placement of two fluorine atoms on the benzene ring. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound serves as a crucial building block for the synthesis of novel therapeutic agents.
A precise and unambiguous characterization of this intermediate is critical for ensuring the integrity of subsequent synthetic steps and the final product. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for scientists working with this and structurally related compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in Table 1. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.25 | t | 1H | H-4 |
| 7.08 | t | 1H | H-7 |
| 3.45 | s | 4H | H-1, H-3 |
Note: Predicted data is generated using computational models and may vary slightly from experimental values.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.3 ppm): The two signals in the aromatic region are assigned to the protons at the C-4 and C-7 positions. Due to the symmetrical nature of the difluoro substitution pattern, these protons are in distinct chemical environments. The signals are predicted to be triplets due to coupling with the adjacent fluorine atoms. The electron-withdrawing nature of the fluorine atoms is expected to deshield these protons, causing them to resonate at a relatively downfield chemical shift.
-
Aliphatic Region (δ 3.45 ppm): The protons on the C-1 and C-3 positions of the five-membered ring are chemically equivalent due to the plane of symmetry in the molecule. They are adjacent to the carbonyl group at C-2. This proximity to the electron-withdrawing carbonyl group leads to a downfield shift. These four protons are expected to appear as a single singlet, as there are no adjacent protons to cause splitting.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The spectrum displays signals for all nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 215.0 | C-2 (C=O) |
| 150.0 (d) | C-5, C-6 (C-F) |
| 135.0 (d) | C-3a, C-7a |
| 115.0 (d) | C-4, C-7 |
| 45.0 | C-1, C-3 |
Note: Predicted data is generated using computational models and may vary slightly from experimental values. 'd' denotes a doublet due to C-F coupling.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ 215.0 ppm): The signal at the most downfield position is assigned to the carbonyl carbon (C-2). This is a characteristic chemical shift for ketone carbonyls.
-
Aromatic Carbons (δ 115.0-150.0 ppm):
-
The carbons directly bonded to the fluorine atoms (C-5 and C-6) are expected to resonate at approximately 150.0 ppm. These signals will appear as doublets due to the large one-bond carbon-fluorine coupling (¹JCF).
-
The quaternary carbons of the benzene ring (C-3a and C-7a) are predicted to appear around 135.0 ppm and will also likely exhibit splitting due to coupling with the fluorine atoms.
-
The aromatic carbons bearing protons (C-4 and C-7) are expected at approximately 115.0 ppm and will show coupling to the attached fluorine atoms.
-
-
Aliphatic Carbons (δ 45.0 ppm): The methylene carbons (C-1 and C-3) are predicted to have a chemical shift of around 45.0 ppm. Their proximity to the carbonyl group causes a downfield shift compared to typical alkane carbons.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid interfering signals.[1]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1] Modern NMR instruments often use the residual solvent peak as a secondary reference.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. This can be achieved by gentle vortexing or inverting the capped NMR tube several times.
NMR Spectrometer Setup and Data Acquisition
The following steps outline a typical acquisition procedure on a modern FT-NMR spectrometer.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and the impedance is matched to the console for maximum signal transfer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a moderately concentrated sample, a single scan may be adequate.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
The spectral width for ¹³C is significantly larger than for ¹H.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The exact chemical shifts of the peaks are determined.
The Influence of Fluorine Substitution on NMR Spectra
The presence of fluorine atoms has a profound and predictable effect on both ¹H and ¹³C NMR spectra, which is crucial for the correct interpretation of the data for this compound.
Figure 2: The primary effects of fluorine substitution on NMR spectral parameters.
-
Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density around neighboring nuclei, causing them to be deshielded and to resonate at a higher chemical shift (further downfield). This is evident in the predicted chemical shifts of the aromatic protons and carbons in this compound.
-
J-Coupling: The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H. This allows it to couple with other NMR-active nuclei, such as ¹H and ¹³C, through the bonding network. This scalar coupling results in the splitting of signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.
-
¹JCF (one-bond C-F coupling): This is typically very large, in the range of 200-300 Hz.
-
²JCF and ³JCF (two- and three-bond C-F coupling): These are smaller, usually in the range of 10-30 Hz.
-
nJHF (H-F coupling): Coupling between protons and fluorine atoms over two, three, and even four bonds is commonly observed.
-
Conclusion
This technical guide provides a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectral data of this compound. The analysis highlights the characteristic chemical shifts and coupling patterns that arise from the unique structural features of the molecule, particularly the influence of the difluoro substitution on the aromatic ring. The provided experimental protocol serves as a practical reference for researchers acquiring NMR data for this and similar compounds. A thorough understanding of the NMR characteristics of this compound is indispensable for its use in synthetic chemistry and drug discovery, ensuring accurate structural verification and quality control.
References
Technical Guide: Mass Spectrometry Analysis of 5,6-Difluoro-indan-2-one
A Senior Application Scientist's Perspective on Method Development and Structural Elucidation
Abstract
This technical guide provides an in-depth framework for the comprehensive mass spectrometric analysis of 5,6-difluoro-indan-2-one, a compound of interest in drug development and chemical research. Moving beyond rote protocols, this document elucidates the causal reasoning behind analytical choices, from sample preparation and chromatographic separation to ionization techniques and tandem mass spectrometry for structural confirmation. We present robust, self-validating methodologies designed to ensure data integrity and reproducibility, grounded in established scientific principles and regulatory expectations. Detailed experimental protocols, predictive fragmentation pathways, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related molecules.
Introduction: The Analytical Challenge
This compound is a substituted indanone, a structural motif present in various biologically active compounds. Its analysis is critical for identity confirmation, purity assessment, and metabolic profiling in a drug development context. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical tool for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[1][2]
This guide will navigate the logical sequence of developing a robust LC-MS/MS method for this compound, emphasizing the "why" behind each decision to build a scientifically sound and defensible analytical strategy.
Foundational Strategy: Physicochemical Properties and Method Selection
The molecular structure of this compound dictates the analytical approach.
| Property | Value / Prediction | Implication for Analysis |
| Molecular Formula | C₉H₆F₂O | --- |
| Monoisotopic Mass | 168.0386 g/mol | Guides mass analyzer settings. |
| Polarity | Moderately polar | Suitable for Reversed-Phase LC. Amenable to ESI or APCI. |
| Thermal Stability | Predicted to be stable | Atmospheric Pressure Chemical Ionization (APCI) is a viable option.[3][4] |
Given these properties, a Liquid Chromatography-Mass Spectrometry (LC-MS) based approach is optimal. Gas Chromatography (GC) could be an alternative, but LC is generally preferred for compounds of this polarity to avoid potential thermal degradation and the need for derivatization.[1]
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one, incorporating checks and balances at each stage. Our workflow is designed with this principle in mind, ensuring traceability and data integrity in line with Good Laboratory Practice (GLP).[5][6]
Detailed Methodologies
Sample Preparation Protocol
The goal of sample preparation is to present the analyte to the instrument in a suitable concentration and solvent, free from interfering matrix components.[7][8]
Objective: To prepare a clean sample at an appropriate concentration for LC-MS analysis.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade acetonitrile (ACN). This provides a high-concentration stock for creating subsequent dilutions.
-
Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution by transferring 10 µL into 990 µL of ACN.
-
Final Analytical Sample (e.g., 100 ng/mL): Perform a further 1:100 dilution of the Working Stock Solution by transferring 10 µL into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid). This ensures solvent compatibility with the LC system, promoting good peak shape.[8][9]
-
Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[10]
-
Blanks: Prepare a blank sample using the exact same solvent as the final analytical sample to assess background noise and carryover.[9]
Trustworthiness Check: The use of calibrated pipettes and an analytical balance is mandatory. All solvent and reagent grades must be LC-MS grade to minimize background interference.[8]
Liquid Chromatography (LC) Separation
The objective is to achieve a sharp, symmetrical chromatographic peak for this compound, well-separated from any impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for moderately polar compounds. The smaller particle size (1.8 µm) provides higher efficiency and better resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 5 min | A gradient elution is essential to ensure the analyte is eluted efficiently and to clean the column of any late-eluting compounds.[11] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak distortion. |
Mass Spectrometry: Ionization and Detection
The choice of ionization source and mass analyzer is critical for achieving the desired sensitivity and mass accuracy.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules.[12][13][14] It generates protonated molecules, [M+H]+, with minimal fragmentation. Given the ketone functional group on this compound, it is expected to readily accept a proton.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[3][15][16] It involves gas-phase ion-molecule reactions and can be a good alternative if ESI response is poor.[17]
Recommendation: Start with ESI in positive ion mode due to the expected proton affinity of the analyte. If the signal is weak, APCI should be evaluated.
High-resolution accurate mass (HRAM) analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are strongly recommended.[18][19][20]
-
Q-TOF: Offers high mass accuracy (< 5 ppm), fast acquisition speeds, and good sensitivity, making it excellent for both qualitative and quantitative experiments.[19][21][22]
-
Orbitrap: Provides the highest resolving power and mass accuracy (< 2 ppm), allowing for confident elemental composition determination and separation of isobaric interferences.[23][24][25]
Recommendation: An Orbitrap or Q-TOF instrument will provide the data quality required for definitive structural confirmation. A standard triple quadrupole can be used for targeted quantification but lacks the high-resolution capabilities for unknown identification.[26][27]
Structural Elucidation: Tandem MS (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure.[28] This is achieved by isolating the precursor ion (the [M+H]+ ion of this compound, m/z 169.0462) and subjecting it to Collision-Induced Dissociation (CID).[29][30]
Predicted Fragmentation Pathway
Based on the principles of fragmentation for ketones and aromatic systems, we can predict the likely fragmentation pathway. The most probable fragmentation events involve neutral losses of stable molecules like carbon monoxide (CO) and rearrangements.
Predicted Major Fragments for [C₉H₇F₂O]+ (m/z 169.0462):
-
Loss of CO (Carbon Monoxide): A classic fragmentation for cyclic ketones.
-
169.0462 -> 141.0513 (Loss of 27.9949 Da)
-
-
Loss of H₂O (Water): Although less common for ketones, it can occur through rearrangement.
-
169.0462 -> 151.0356 (Loss of 18.0106 Da)
-
-
Loss of C₂H₄ (Ethene) via Retro-Diels-Alder (RDA)-like cleavage: Cleavage of the five-membered ring.
-
169.0462 -> 141.0148 (This is isobaric with the CO loss fragment, high resolution is key to differentiate)
-
Authoritative Grounding: The fragmentation of the parent compound, 2-indanone, shows a characteristic loss of CO to produce a base peak at m/z 104.[31][32] The presence of fluorine atoms is expected to influence the stability of the resulting fragment ions but not fundamentally change the primary fragmentation pathways. This prediction is based on spectral data available in the NIST Chemistry WebBook for 2-indanone.[32][33][34][35][36][37]
Quantitative Analysis Framework
For drug development applications, a quantitative assay is often required.[1][2] This is typically performed on a triple quadrupole mass spectrometer using Selected Reaction Monitoring (SRM) or on a HRAM instrument using Parallel Reaction Monitoring (PRM).[20]
Key Steps for Quantitative Method Development:
-
Select Precursor/Product Ion Pairs: Based on the MS/MS data, select the most intense and specific transitions (e.g., 169.0 -> 141.0 and 169.0 -> 151.0).
-
Optimize Collision Energy: Vary the collision energy for each transition to maximize the product ion signal.
-
Develop a Calibration Curve: Prepare a series of standards of known concentration and analyze them to create a calibration curve.
-
Incorporate an Internal Standard: Use a stable isotope-labeled version of the analyte (e.g., ¹³C₆-5,6-difluoro-indan-2-one) to correct for matrix effects and variations in instrument response.[12]
-
Validate the Method: Perform a full method validation according to regulatory guidelines (e.g., ICH M10) to assess linearity, accuracy, precision, and stability.[38]
Conclusion: An Integrated Approach to Certainty
The mass spectrometric analysis of this compound is a multi-faceted process that requires a logical and systematic approach. By understanding the physicochemical properties of the molecule, selecting the appropriate LC and MS technologies, and predicting fragmentation behavior based on established chemical principles, a robust and reliable analytical method can be developed. The use of high-resolution accurate mass instrumentation is paramount for unambiguous structural confirmation. This guide provides the foundational expertise and practical protocols to empower researchers to approach this analytical challenge with confidence and scientific rigor, ensuring data of the highest quality and integrity.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS) | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. tecan.com [tecan.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 16. chromacademy.com [chromacademy.com]
- 17. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Orbitrap - Wikipedia [en.wikipedia.org]
- 19. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asset.library.wisc.edu [asset.library.wisc.edu]
- 21. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. labcompare.com [labcompare.com]
- 23. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. phys.libretexts.org [phys.libretexts.org]
- 26. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 27. Quadrupole and Time of Flight Mass analysers. | PPTX [slideshare.net]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 30. longdom.org [longdom.org]
- 31. 2-Indanone(615-13-4) MS spectrum [chemicalbook.com]
- 32. 2H-Inden-2-one, 1,3-dihydro- [webbook.nist.gov]
- 33. Welcome to the NIST WebBook [webbook.nist.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. scribd.com [scribd.com]
- 36. The NIST Chemistry Webbook | NIST [nist.gov]
- 37. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 38. youtube.com [youtube.com]
Infrared spectroscopy of 5,6-difluoro-indan-2-one carbonyl stretch
<-2>## An In-Depth Technical Guide to the Infrared Spectroscopy of the 5,6-Difluoro-indan-2-one Carbonyl Stretch
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.
Theoretical Framework: Understanding the Carbonyl Stretch
The carbonyl stretch is one of the most distinct and informative absorption bands in an infrared spectrum. For a typical saturated aliphatic ketone, this strong absorption appears around 1715 cm⁻¹. However, the precise wavenumber is highly sensitive to the molecule's electronic and structural environment. Several key factors can perturb the C=O stretching frequency, including conjugation, inductive effects, and ring strain.
-
Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and, consequently, the stretching frequency. Conversely, electron-donating groups tend to decrease the frequency.
-
Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency, typically by 25-45 cm⁻¹. This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, thereby weakening it.
-
Ring Strain: Incorporating a carbonyl group into a strained ring system increases the stretching frequency. For instance, the C=O stretch for cyclopentanone is observed around 1750 cm⁻¹, which is significantly higher than that of cyclohexanone (1715 cm⁻¹). This is because the smaller bond angles in a strained ring lead to increased s-character in the C=O sigma bond, resulting in a stronger, shorter bond.
In the case of this compound, we must consider the interplay of these effects to accurately predict and interpret its carbonyl stretching frequency. The indanone core introduces ring strain, while the fluorine substituents exert a strong electron-withdrawing inductive effect.
Molecular Structure and Influencing Factors
The structure of this compound presents a unique combination of factors that influence its carbonyl stretching frequency.
An In-depth Technical Guide to 5,6-Difluoro-indan-2-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Difluoro-indan-2-one is a fluorinated derivative of indanone, a scaffold of significant interest in medicinal chemistry. While this specific isomer is not widely documented, its structural features suggest potential as a valuable building block in the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the probable synthetic routes to this compound, its predicted molecular structure and spectroscopic characteristics, and a discussion of its potential applications in drug discovery, drawing on data from analogous fluorinated indanone compounds.
Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry
The indanone core is a privileged scaffold in drug discovery, forming the structural basis for a range of biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The incorporation of fluorine atoms into the indanone framework can profoundly influence its properties. Fluorine's high electronegativity and small size can alter the electronic environment of the molecule, impact its conformation, and block metabolic pathways, thereby improving its pharmacokinetic and pharmacodynamic profile.
While 5,6-difluoro-indan-1-one is a known compound, this guide focuses on the less-explored 2-one isomer. The strategic placement of the ketone at the 2-position offers different synthetic handles and potential for novel molecular architectures.
Molecular Identity and Physicochemical Properties
As of the writing of this guide, a specific CAS number for this compound has not been publicly registered, underscoring its novelty. The molecular and structural properties can be predicted based on its constituent atoms and the known characteristics of the indanone skeleton.
| Property | Predicted Value |
| Molecular Formula | C₉H₆F₂O |
| Molecular Weight | 168.14 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, methanol) and poorly soluble in water |
| SMILES | O=C1CC2=CC(F)=C(F)C=C2C1 |
| InChI | InChI=1S/C9H6F2O/c10-6-2-4-1-5(3-7(6)11)8(4)9(12)1/h2-3H,1H2 |
Proposed Synthetic Pathways
The synthesis of 2-indanones can be achieved through various established organic reactions. A plausible route to this compound would likely start from a readily available difluorinated aromatic compound.
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A potential synthetic route to this compound.
Experimental Protocol: A Generalized Approach
-
Synthesis of 3,4-Difluorophenylacetic acid: This intermediate can be prepared from 1,2-difluorobenzene through a multi-step sequence, for example, via bromination followed by Grignard formation and reaction with carbon dioxide, or through palladium-catalyzed cross-coupling reactions.
-
Formation of the Acid Chloride: 3,4-Difluorophenylacetic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Diazoketone Formation: The acid chloride is then reacted with diazomethane to yield the diazoketone intermediate. This reaction should be performed with extreme caution due to the toxic and explosive nature of diazomethane.
-
Intramolecular C-H Insertion: The final cyclization to form this compound can be achieved by treating the diazoketone with a rhodium(II) catalyst, such as rhodium(II) acetate, which promotes an intramolecular C-H insertion reaction.
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the two methylene groups. The aromatic protons will likely appear as complex multiplets due to both proton-proton and proton-fluorine couplings. The two methylene groups adjacent to the carbonyl and the aromatic ring will be chemically non-equivalent and are expected to appear as singlets or complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon (downfield), the aromatic carbons (showing C-F coupling), and the two aliphatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C-F stretching vibrations would also be present.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 168.14). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the indanone core.
Diagram 2: General Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and analysis of a novel compound.
Potential Applications in Drug Discovery
While specific biological activities of this compound have not been reported, the broader class of indanone derivatives has shown a wide range of pharmacological effects. The unique substitution pattern of this molecule could lead to novel activities or improved profiles over existing compounds.
-
Neurodegenerative Diseases: Indanone derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases. The fluorine substituents in this compound could enhance its ability to cross the blood-brain barrier and improve its binding to these enzymes.
-
Oncology: Certain indanone-based compounds have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. The electronic effects of the fluorine atoms could modulate the cytotoxicity and selectivity of such derivatives.
-
Anti-inflammatory Agents: The indanone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored as potential inhibitors of cyclooxygenase (COX) enzymes.
Safety and Handling
As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound are unknown, and therefore, it should be treated as potentially hazardous.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry. This technical guide has outlined plausible synthetic strategies, predicted characterization data, and potential therapeutic applications. The insights provided are intended to stimulate further research into this and related fluorinated indanones, with the goal of developing novel and effective therapeutic agents. The synthesis and biological evaluation of this compound are warranted to fully elucidate its potential in drug discovery.
An In-depth Technical Guide to the Starting Materials and Synthesis of 5,6-Difluoro-indan-2-one
Abstract
5,6-Difluoro-indan-2-one is a valuable fluorinated building block in medicinal chemistry and materials science. Its synthesis is not a direct route but rather a multi-step strategic sequence commencing from fundamental aromatic precursors. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the critical starting materials required for each transformative step. We will dissect the logic behind the chosen route, which pivots on the initial construction of the 5,6-difluoro-indan-1-one scaffold, followed by a strategic isomeric transformation to the desired 2-keto position. This document furnishes researchers and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a comparative summary of the necessary precursors and reagents.
Strategic Overview: A Multi-Stage Synthetic Approach
The synthesis of this compound is most effectively and reliably achieved through an indirect, three-module pathway. Direct construction of the 2-indanone isomer with the required fluorine substitution pattern is synthetically challenging. Therefore, a more robust strategy is employed:
-
Module 1: Synthesis of the key carboxylic acid precursor, 3-(3,4-difluorophenyl)propanoic acid , starting from commercially available 1,2-difluorobenzene .
-
Module 2: Intramolecular Friedel-Crafts cyclization to form the thermodynamically favored 5,6-difluoro-indan-1-one .
-
Module 3: A three-step isomeric conversion involving reduction, dehydration, and oxidative rearrangement to yield the target This compound .
This strategic detour via the 1-indanone isomer ensures high regioselectivity and leverages well-established, scalable chemical transformations.
Figure 1: High-level workflow for the synthesis of this compound.
Module 1: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid
The journey to our target molecule begins with the construction of the critical side-chain precursor. This module transforms a simple difluorinated aromatic into the necessary propanoic acid derivative, primed for cyclization.
Ultimate Starting Material: 1,2-Difluorobenzene
The synthesis originates from 1,2-difluorobenzene , a readily available industrial chemical. Its two fluorine atoms are crucial as they are carried through the entire synthetic sequence to become the 5- and 6-substituents of the final indanone core.
Step A: Friedel-Crafts Acylation with Succinic Anhydride
The first transformation involves appending the carbon framework of the side chain onto the aromatic ring. The Friedel-Crafts acylation is the classic and most direct method for this C-C bond formation.
-
Causality: Reacting 1,2-difluorobenzene with succinic anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), results in an electrophilic aromatic substitution. The Lewis acid coordinates to the anhydride, generating a highly electrophilic acylium ion species that is attacked by the electron-rich (despite the fluorine atoms) benzene ring. This one-pot reaction directly installs a 4-oxo-4-phenylbutanoic acid structure.[1]
-
Starting Materials & Reagents:
-
1,2-Difluorobenzene
-
Succinic Anhydride
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Step B: Reduction of the Keto Group
The product of the acylation, 3-(3,4-difluorobenzoyl)propanoic acid, contains a ketone that must be removed to yield the desired linear propanoic acid side chain. Catalytic hydrogenation is a clean and efficient method for this reduction.
-
Causality: The benzylic ketone is readily reduced to a methylene group (CH₂) under hydrogen pressure in the presence of a palladium on carbon (Pd/C) catalyst. This method is preferable to harsher conditions like Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (N₂H₄/KOH) reductions, which may not be compatible with all functional groups and can be difficult to drive to completion. The hydrogenation selectively reduces the ketone without affecting the aromatic ring or the carboxylic acid.[2]
-
Starting Materials & Reagents:
-
3-(3,4-Difluorobenzoyl)propanoic acid
-
Hydrogen Gas (H₂)
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Tetrahydrofuran, Ethyl Acetate)
-
Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath and add succinic anhydride (1.1 eq) portion-wise.
-
Add 1,2-difluorobenzene (1.0 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3,4-difluorobenzoyl)propanoic acid.
Step 2: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the crude keto-acid from the previous step in tetrahydrofuran.
-
Add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-60 psi of hydrogen.
-
Shake or stir the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(3,4-difluorophenyl)propanoic acid , which can be purified further by recrystallization if necessary.[2]
Module 2: Intramolecular Cyclization to 5,6-Difluoro-indan-1-one
With the key precursor in hand, the next stage is to form the five-membered ring of the indanone core.
-
Starting Material: 3-(3,4-Difluorophenyl)propanoic acid.[3]
-
Reaction: Intramolecular Friedel-Crafts Acylation.
-
Causality: This reaction is mechanistically similar to the intermolecular version in Module 1, but the tethered nature of the carboxylic acid makes the cyclization highly efficient. Strong dehydrating acids, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid), activate the carboxylic acid to form an acylium ion, which is then attacked by the ortho position on the aromatic ring to close the five-membered ring.[4][5] The fluorine atoms direct the cyclization to the desired position, leading exclusively to the 5,6-difluoro isomer.
Caption: Intramolecular Friedel-Crafts acylation mechanism.
Experimental Protocol: Cyclization
-
Place Polyphosphoric Acid (PPA) (10x weight of the starting acid) in a round-bottomed flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 70-80 °C with stirring.
-
Add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 90 °C.
-
Stir the resulting mixture at 80-85 °C for 2-3 hours.
-
Cool the reaction mixture slightly and then carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 5,6-difluoro-indan-1-one . It can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.
Module 3: Isomeric Transformation to this compound
This final module is a sequence of standard organic transformations designed to shift the carbonyl group from the 1-position to the 2-position. The key starting material for this module is the product from the previous step.
Step A: Reduction to 5,6-Difluoro-1-indanol
-
Starting Material: 5,6-Difluoro-indan-1-one.
-
Reaction: Ketone Reduction.
-
Causality: The ketone is reduced to a secondary alcohol using a mild hydride reagent like sodium borohydride (NaBH₄). This sets the stage for elimination in the next step. NaBH₄ is chosen for its selectivity and safety, as it does not reduce other functional groups present.
Step B: Dehydration to 5,6-Difluoroindene
-
Starting Material: 5,6-Difluoro-1-indanol.
-
Reaction: Acid-Catalyzed Dehydration.
-
Causality: Heating the alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) protonates the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon forms a C=C double bond, yielding the indene intermediate.
Step C: Oxidation and Rearrangement to this compound
-
Starting Material: 5,6-Difluoroindene.
-
Reaction: Peroxyformic acid oxidation followed by acid-catalyzed rearrangement.
-
Causality: This is the most critical and elegant step of the transformation. The reaction of the indene with hydrogen peroxide in formic acid generates an intermediate 1,2-diol monoformate ester.[6][7] When this intermediate is heated with aqueous mineral acid (e.g., sulfuric acid), the formate is hydrolyzed to give a 1,2-diol. This diol then undergoes an acid-catalyzed pinacol-type rearrangement, where a hydride shifts from C2 to C1, and the hydroxyl group on C2 collapses to form the ketone, yielding the stable 2-indanone product.[7][8]
Experimental Protocol: Isomeric Transformation
Step 1: Reduction of 1-Indanone
-
Dissolve 5,6-difluoro-indan-1-one (1.0 eq) in methanol or ethanol in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise with stirring.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding dilute HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure and extract the product into ethyl acetate. Dry and concentrate to yield crude 5,6-difluoro-1-indanol .
Step 2: Dehydration to Indene
-
Combine the crude 5,6-difluoro-1-indanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected.
-
Cool the mixture, wash with sodium bicarbonate solution and brine, then dry and concentrate to give crude 5,6-difluoroindene .
Step 3: Oxidation to 2-Indanone [7][9]
-
In a flask, combine 88% formic acid and 30% hydrogen peroxide.
-
Cool the mixture and add the crude 5,6-difluoroindene dropwise, maintaining a temperature of 35-40 °C.
-
Stir the reaction at room temperature for several hours to form the intermediate monoformate.
-
Remove the excess formic acid under reduced pressure.
-
To the crude monoformate residue, add 7% (v/v) aqueous sulfuric acid and heat the mixture.
-
Steam distill the mixture. The This compound will co-distill with the water.
-
Collect the distillate and filter the solid product. The product can be purified by recrystallization or sublimation to yield the final target compound.
Summary of Starting Materials and Transformations
| Module | Transformation Step | Primary Starting Material | Key Reagents | Product |
| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene | Succinic Anhydride, AlCl₃ | 3-(3,4-Difluorobenzoyl)propanoic acid |
| 1 | Ketone Reduction | 3-(3,4-Difluorobenzoyl)propanoic acid | H₂, Pd/C | 3-(3,4-Difluorophenyl)propanoic acid |
| 2 | Intramolecular Cyclization | 3-(3,4-Difluorophenyl)propanoic acid | Polyphosphoric Acid (PPA) | 5,6-Difluoro-indan-1-one |
| 3 | Ketone Reduction | 5,6-Difluoro-indan-1-one | NaBH₄ | 5,6-Difluoro-1-indanol |
| 3 | Dehydration | 5,6-Difluoro-1-indanol | p-Toluenesulfonic Acid | 5,6-Difluoroindene |
| 3 | Oxidation & Rearrangement | 5,6-Difluoroindene | H₂O₂, HCOOH; then H₂SO₄ | This compound |
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-(3,4-Difluorophenyl)propanoic Acid [myskinrecipes.com]
- 4. d-nb.info [d-nb.info]
- 5. Indane - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis of 2-Indanone - Chempedia - LookChem [lookchem.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Exploratory Reactions of 5,6-Difluoro-indan-2-one
Abstract
This compound is a fluorinated bicyclic ketone that serves as a pivotal structural motif in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the indane scaffold significantly modulates its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3][4] This guide provides a comprehensive exploration of the reactivity of this compound, focusing on transformations of its core functional group—the ketone. We will delve into key exploratory reactions, including synthesis of the core, catalytic hydrogenation, reductive amination, and olefination reactions. Each section is designed to provide not only validated, step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers, scientists, and drug development professionals to leverage this versatile building block in their synthetic endeavors.
Synthesis of the this compound Core
The journey into the exploratory reactions of this compound begins with its synthesis. A reliable route to this key intermediate is crucial for any subsequent chemical modifications. The synthesis described here proceeds from 3,4-difluorophenylacetic acid, involving a condensation, reduction, and intramolecular cyclization sequence. This multi-step process is a well-established pathway for constructing the indanone framework.[5]
Synthetic Workflow Overview
The synthesis involves three primary transformations:
-
Knoevenagel Condensation: Reaction of 3,4-difluorophenylacetic acid with malonic acid to form an unsaturated dicarboxylic acid intermediate.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the intermediate.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the resulting dicarboxylic acid using a strong acid catalyst, typically polyphosphoric acid (PPA), to yield the target indanone.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of the analogous 5,6-difluoro-2-aminoindan.[5]
Step 1 & 2: 3-(3,4-Difluorophenyl)propionic Acid
-
A mixture of 3,4-difluorophenylacetic acid (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) is heated to 60 °C.
-
A catalytic amount of piperidine (0.1 eq) is added, and the mixture is heated to 90-100 °C for 4-5 hours until CO2 evolution ceases.
-
The reaction is cooled, and concentrated HCl is added to acidify the mixture, precipitating the crude cinnamic acid derivative.
-
The crude product is filtered, washed with water, and then subjected to catalytic hydrogenation with 10% Pd/C in ethanol under a hydrogen atmosphere until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-(3,4-difluorophenyl)propionic acid.
Step 3: Intramolecular Cyclization
-
3-(3,4-Difluorophenyl)propionic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10-15 eq by weight).
-
The mixture is heated to 80-90 °C with vigorous stirring for 2-3 hours. The reaction progress is monitored by TLC.
-
The hot, viscous mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution until neutral, and then dried.
-
Purification by recrystallization (e.g., from ethanol/water) or column chromatography affords pure this compound.
Exploratory Reactions at the Carbonyl Group
The ketone functionality at the C2 position is the primary site for chemical elaboration, offering a gateway to a diverse array of derivatives.
Reduction of the Carbonyl Group
Reduction of the ketone provides access to the corresponding alcohol or amine, which are foundational intermediates for further derivatization.
Catalytic hydrogenation is a clean and efficient method for reducing ketones to secondary alcohols. The choice of catalyst and conditions can influence stereoselectivity, although for this achiral ketone, a racemic mixture of the alcohol is expected unless a chiral catalyst is employed.[6][7]
Caption: Workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm, or higher in a Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5,6-difluoro-indan-2-ol.
| Component | Role | Typical Quantity | Rationale |
| This compound | Substrate | 1.0 eq | The electrophilic carbonyl carbon is reduced. |
| 10% Pd/C | Catalyst | 5-10 mol% | Provides a surface for the heterogenous catalytic reduction. |
| Hydrogen (H₂) | Reducing Agent | 1-50 atm | The source of hydrogen atoms for the reduction. |
| Ethanol/Methanol | Solvent | 10-20 mL/g | Solubilizes the substrate and allows for efficient mixing. |
Reductive amination is a powerful one-pot reaction that converts a ketone into an amine.[8][9] This transformation is paramount in drug discovery for introducing basic nitrogen centers. The process involves the in-situ formation of an imine or enamine intermediate, which is then reduced. A classic, two-step alternative involves oximation followed by reduction, a method proven for this specific scaffold.[5]
Caption: Two-step reductive amination via an oxime intermediate.
Experimental Protocol: Two-Step Reductive Amination [5]
-
Oximation:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a base such as sodium acetate or pyridine (2.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction, pour into water, and collect the precipitated oxime by filtration. Wash with water and dry.
-
-
Reduction of Oxime:
-
Suspend the this compound oxime (1.0 eq) in ethanolic HCl.
-
Add 10% Pd/C catalyst (10 mol%) and hydrogenate the mixture under pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.
-
Filter the catalyst through Celite and evaporate the solvent to obtain 5,6-difluoro-2-aminoindan hydrochloride as a solid.
-
| Component | Role | Rationale |
| Hydroxylamine HCl | Amine Source | Reacts with the ketone to form a stable oxime intermediate. |
| Pyridine/NaOAc | Base | Neutralizes the HCl released from hydroxylamine hydrochloride. |
| 10% Pd/C, H₂ | Catalyst/Reducing Agent | Reduces the C=N bond of the oxime to a C-N single bond. |
| Ethanolic HCl | Solvent/Acid | Keeps the final amine product protonated and soluble as the hydrochloride salt, preventing side reactions. |
Carbonyl Olefination Reactions
Olefination reactions replace the carbonyl oxygen with a carbon-based substituent, forming a new carbon-carbon double bond. These reactions are fundamental in organic synthesis for carbon skeleton elaboration.
The Wittig reaction utilizes a phosphorus ylide to convert ketones into alkenes.[10][11][12] The nature of the ylide (stabilized vs. unstabilized) is the primary determinant of the resulting alkene stereochemistry, though this is not a factor when preparing an exocyclic methylene group (CH₂).[13][14]
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction (Methylenation)
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. The formation of the orange/red ylide is observed.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate 2-methylene-5,6-difluoroindan. The main byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, employing a phosphonate carbanion.[15] It offers significant advantages, including generally higher yields, excellent (E)-selectivity for α,β-unsaturated esters, and a water-soluble phosphate byproduct that simplifies purification.[16][17]
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: HWE Reaction (α,β-Unsaturated Ester Synthesis)
-
Place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in a flask and wash with anhydrous hexanes under a nitrogen atmosphere.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the target α,β-unsaturated ester.
| Reaction | Reagent | Product Type | Key Advantage |
| Wittig Reaction | Phosphorus Ylide | Alkene | Broad applicability for C=C bond formation.[10][12] |
| HWE Reaction | Phosphonate Carbanion | α,β-Unsaturated Ester/Ketone | (E)-selectivity, easy byproduct removal.[17][18] |
Conclusion
This compound stands as a highly adaptable platform for synthetic exploration. The reactions detailed in this guide—catalytic hydrogenation, reductive amination, Wittig olefination, and the Horner-Wadsworth-Emmons reaction—represent the foundational transformations necessary to access a wide spectrum of derivatives. By understanding the principles and applying the robust protocols described herein, researchers can effectively utilize this fluorinated core to construct novel molecules with tailored properties for applications in drug discovery and beyond. The inherent value of the difluoroindanone scaffold, combined with its versatile reactivity, ensures its continued importance as a privileged building block in modern organic synthesis.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5,6-difluoro-2-aminoindan.HCl [yakhak.org]
- 6. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 7. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. Wittig_reaction [chemeurope.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
The Strategic Advantage of 5,6-Difluoro-indan-2-one in Antiviral Drug Development
Introduction: The Critical Role of Fluorination in Modern Antiviral Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique physicochemical properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the therapeutic profile of a drug candidate.[3][4][5] These enhancements often manifest as improved metabolic stability, increased binding affinity to target enzymes, and favorable alterations to lipophilicity and bioavailability.[1][3][4] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact.[1] Within this context, fluorinated building blocks have become indispensable tools for drug discovery, and 5,6-difluoro-indan-2-one emerges as a particularly promising scaffold for the development of novel antiviral agents.
The indanone core itself is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds with applications ranging from anticancer to neuroprotective agents.[6][7][8][9][10] When combined with the benefits of difluorination on the aromatic ring, the this compound moiety offers a unique combination of structural rigidity and modulated electronic properties, making it an attractive starting point for targeting viral proteins.
This technical guide provides a comprehensive overview of this compound as a building block in antiviral research. We will delve into its synthesis, key reactions, and its application in the construction of potent antiviral compounds, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Strategic Advantages
The introduction of two fluorine atoms onto the indanone scaffold at the 5 and 6 positions has several predictable and advantageous consequences for drug design.
| Property | Influence of 5,6-Difluorination | Rationale & Impact on Antiviral Potential |
| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This blocks common sites of aromatic hydroxylation, prolonging the drug's half-life in the body.[1][3][4] |
| Binding Affinity | Potentially Enhanced | Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site, leading to tighter binding and higher potency.[3] |
| Lipophilicity | Increased | The lipophilicity of the molecule is generally increased, which can improve its ability to cross cell membranes and reach intracellular viral targets.[1] |
| pKa Modulation | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state for improved absorption and distribution.[1] |
Synthesis of the this compound Scaffold
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and reliable route begins with 1,2-difluorobenzene and proceeds through a Friedel-Crafts acylation followed by subsequent transformations.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
1,2-Difluorobenzene
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Triethylsilane
-
Trifluoroacetic acid
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Experimental Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq).
-
Slowly add 1,2-difluorobenzene (1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-(3,4-difluorobenzoyl)propanoic acid.
-
-
Clemmensen or Wolff-Kishner Reduction:
-
The keto-acid from the previous step is reduced to 4-(3,4-difluorophenyl)butanoic acid. A common method is the use of triethylsilane and trifluoroacetic acid.
-
Dissolve the keto-acid (1.0 eq) in trifluoroacetic acid.
-
Add triethylsilane (2.0-3.0 eq) dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Remove the trifluoroacetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
The resulting 4-(3,4-difluorophenyl)butanoic acid is cyclized to form 5,6-difluoro-1-indanone.
-
Add the acid to polyphosphoric acid or Eaton's reagent.
-
Heat the mixture to 80-100 °C for 1-2 hours.
-
Cool the reaction and pour it onto ice.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate and concentrate to yield 5,6-difluoro-1-indanone.
-
-
Conversion to this compound:
-
The conversion of the 1-indanone to the 2-indanone isomer can be achieved through a multi-step sequence.
-
Reduce the 5,6-difluoro-1-indanone to the corresponding alcohol using a reducing agent like sodium borohydride in methanol.
-
Dehydrate the resulting alcohol to form 5,6-difluoroindene using an acid catalyst (e.g., p-toluenesulfonic acid).
-
Perform an epoxidation of the indene followed by acid-catalyzed rearrangement to yield this compound. A more direct, albeit older, method involves the formation of the glycol and subsequent pinacol-type rearrangement.[11]
-
Application in the Synthesis of Antiviral Agents: A Workflow
The true utility of this compound is realized in its derivatization to create more complex molecules with potential antiviral activity. The ketone at the 2-position is a versatile handle for a variety of chemical transformations.
Caption: Synthetic workflow from starting materials to potential antiviral agents.
Protocol 2: Synthesis of a 5,6-Difluoro-indan-2-amine Derivative (Illustrative)
This protocol demonstrates a key derivatization—reductive amination—to introduce a nitrogen-containing functional group, which is common in many antiviral drugs.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Experimental Procedure:
-
Imine Formation and In Situ Reduction:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-5,6-difluoro-indan-2-amine.
-
Mechanistic Rationale and Causality
The choice of reagents and reaction conditions in the provided protocols is deliberate and based on established chemical principles.
-
Friedel-Crafts Reactions: The use of a strong Lewis acid like aluminum chloride is essential to activate the anhydride for electrophilic aromatic substitution. The difluorinated benzene ring is deactivated towards this reaction, necessitating stoichiometric amounts of the catalyst and often longer reaction times.
-
Reductive Amination: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation because it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the protonated imine intermediate. This selectivity allows for a one-pot procedure, which is efficient and high-yielding.
-
Fluorine's Electronic Influence: The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the benzylic positions. While not directly attached to the ketone in the 2-indanone isomer, these electronic effects can still play a role in the stability of intermediates and transition states in subsequent reactions.
Conclusion and Future Outlook
This compound represents a high-value building block for the synthesis of novel antiviral agents. The strategic placement of two fluorine atoms on the indanone core provides a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1][2][3][4] The synthetic protocols outlined in this guide offer a reliable pathway to access this scaffold and its derivatives. As the search for new treatments for viral diseases continues, the rational design of molecules based on privileged, fluorinated scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of antiviral therapies.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Role of Indanone Derivatives in Alzheimer's Disease Research
Introduction: A Multi-Target Approach to a Multifactorial Disease
Alzheimer's disease (AD) presents a complex, multifactorial pathology, making single-target therapeutic strategies often insufficient. The progression of AD is linked to a cascade of events including cholinergic neuronal loss, the formation of extracellular β-amyloid (Aβ) plaques, and intracellular neurofibrillary tangles.[1][2] This complexity has driven the development of multi-target-directed ligands (MTDLs), compounds designed to engage several pathological pathways simultaneously. Within this paradigm, the indanone scaffold has emerged as a privileged structure. Inspired by the FDA-approved acetylcholinesterase inhibitor donepezil, which contains a dimethoxyindanone moiety, researchers have extensively explored indanone derivatives for their potential to combat AD on multiple fronts.[3][4]
These derivatives have been engineered to not only inhibit acetylcholinesterase (AChE) but also to modulate the processing of amyloid precursor protein (APP) by targeting β-secretase (BACE1) and to directly interfere with the aggregation of Aβ peptides.[2][4] This guide provides an in-depth overview of the application of indanone derivatives in AD research, focusing on the key therapeutic targets and providing detailed protocols for their evaluation.
I. Targeting Cholinergic Deficits: Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: The cholinergic hypothesis has been a cornerstone of AD research for decades. It posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in AD patients.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. Many indanone derivatives have been designed as potent AChE inhibitors, often showing activity in the nanomolar range.[2][5]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the AChE inhibitory activity of indanone derivatives. The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Test indanone derivatives
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in sodium phosphate buffer.
-
Prepare a stock solution of ATCI and DTNB in sodium phosphate buffer.
-
Prepare stock solutions of the test indanone derivatives and donepezil in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of sodium phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or buffer for the control)
-
20 µL of AChE solution
-
-
Mix and incubate the plate at 25°C for 15 minutes.[6]
-
-
Initiation of Reaction:
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every 2 minutes) for a total of 10-15 minutes to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: AChE Inhibitory Activity of Selected Indanone Derivatives
| Compound | AChE IC50 (nM) | Reference |
| Derivative 9 | 14.8 | [2] |
| Derivative 14 | 18.6 | [2] |
| Compound 4b | 780 | [3] |
| Compound 5c | 120 | [5] |
| Compound 6a | 1.8 | [7] |
| Donepezil | (Reference) | [2] |
II. Modulating Amyloidogenesis: BACE1 Inhibition
Scientific Rationale: The amyloid cascade hypothesis is another central theory in AD pathogenesis. It suggests that the accumulation of Aβ peptides, which form the core of senile plaques, is a primary event leading to neurodegeneration.[8] Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. BACE1 performs the initial and rate-limiting step in this amyloidogenic pathway.[8] Therefore, inhibiting BACE1 is a key therapeutic strategy aimed at reducing the production of Aβ peptides and preventing the formation of amyloid plaques.
Experimental Workflow: Screening for BACE1 Inhibitors
Caption: Workflow for a fluorogenic BACE1 inhibition assay.
Experimental Protocol: In Vitro BACE1 FRET Assay
This protocol describes a Förster Resonance Energy Transfer (FRET) assay to measure BACE1 activity. A specific peptide substrate is used that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE1
-
BACE1 FRET peptide substrate
-
Sodium acetate buffer (50 mM, pH 4.5)
-
Test indanone derivatives
-
A known BACE1 inhibitor (as a positive control)
-
Black, low-binding 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the BACE1 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the BACE1 FRET substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the test indanone derivatives and the control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of the test compound solution (or buffer for control)
-
20 µL of the diluted BACE1 enzyme solution (add buffer for "no enzyme" controls).
-
-
Mix gently and incubate for 15 minutes at 25°C, protected from light.
-
-
Reaction Initiation:
-
Add 20 µL of the BACE1 FRET substrate solution to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of BACE1 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
III. Preventing Plaque Formation: Inhibition of Aβ Aggregation
Scientific Rationale: The aggregation of Aβ peptides, particularly the Aβ1-42 isoform, into soluble oligomers and insoluble fibrils is a key pathological event in AD. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death.[2] Therefore, compounds that can inhibit the aggregation of Aβ or promote the disassembly of existing aggregates are of significant therapeutic interest. Several indanone derivatives have demonstrated the ability to significantly inhibit Aβ aggregation.[2][11]
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The two pathways of APP processing.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the formation of amyloid fibrils in vitro. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[12][13]
Materials:
-
Synthetic Aβ1-42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
Test indanone derivatives
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ1-42 Monomers:
-
Dissolve synthetic Aβ1-42 peptide in HFIP to disassemble any pre-existing aggregates.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in a small amount of DMSO and then dilute to the final working concentration in PBS.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
Aβ1-42 solution (e.g., final concentration of 10 µM)
-
Test indanone derivative at various concentrations (or buffer for control)
-
ThT solution (e.g., final concentration of 5 µM)
-
Adjust the final volume with PBS.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous or intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for up to 48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[14][15]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each sample.
-
The percentage of aggregation inhibition can be calculated by comparing the final fluorescence plateau of the samples with the test compound to that of the control (Aβ1-42 alone).
-
% Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
-
Data Presentation: Aβ Aggregation Inhibitory Activity
| Compound | Aβ Aggregation Inhibition (%) | Reference |
| Derivative 9 | 85.5 | [2] |
| Derivative 14 | 83.8 | [2] |
| Compound 4b | 53.04 | [3] |
| Compound 41 | 80.1 | [1] |
Conclusion and Future Directions
The indanone scaffold has proven to be a versatile platform for the design of multi-target-directed ligands for Alzheimer's disease. By combining functionalities that address the cholinergic deficit, amyloidogenic pathway, and direct Aβ aggregation, these compounds offer a promising, multifaceted approach to treatment. The protocols and data presented herein provide a framework for researchers to evaluate novel indanone derivatives and further explore their therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on conducting in vivo studies in relevant animal models of AD to validate the in vitro findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. BACE1- and BACE2-expressing human cells: characterization of beta-amyloid precursor protein-derived catabolites, design of a novel fluorimetric assay, and identification of new in vitro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 14. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Application Notes and Protocols: The Strategic Use of 5,6-Difluoro-indan-2-one in the Synthesis of Advanced Enzyme Inhibitors
Introduction: 5,6-Difluoro-indan-2-one as a Privileged Scaffold in Medicinal Chemistry
The indanone framework is a well-established structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid bicyclic structure provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The strategic introduction of fluorine atoms onto this scaffold, as seen in this compound, offers a sophisticated tool for modern drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes by altering its lipophilicity and electrostatic interactions.[2]
These attributes make this compound a highly valuable and versatile building block for the synthesis of next-generation enzyme inhibitors. This guide provides an in-depth exploration of its synthesis and application, focusing on the development of inhibitors for two critical therapeutic targets: Stearoyl-CoA Desaturase 1 (SCD1) and Hepatitis C Virus (HCV) NS5A protein. We present field-proven synthetic protocols, explain the causal logic behind experimental choices, and offer insights into the structure-activity relationships (SAR) that guide inhibitor design.
Part 1: Synthesis of the Core Building Block: this compound
The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. While various methods exist for indanone synthesis, an intramolecular Friedel-Crafts acylation of a Meldrum's acid derivative provides a robust and scalable route that allows for the facile introduction of substituents at the 2-position.[3][4] This approach overcomes many of the challenges associated with traditional Friedel-Crafts reactions, which often require stoichiometric amounts of harsh Lewis acids.[3]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for substituted indanone synthesis via Meldrum's acid derivatives.[3] It involves the initial Knoevenagel condensation of 3,4-difluorobenzaldehyde with Meldrum's acid, followed by reduction and subsequent intramolecular Friedel-Crafts cyclization.
Step 1: Synthesis of 5-(3,4-Difluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 10.1 g, 70.4 mmol), and 100 mL of dichloromethane (DCM).
-
Catalysis: Add piperidine (0.3 mL, 3.0 mmol) and acetic acid (0.18 mL, 3.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to afford the pure benzylidene derivative as a white solid.
Step 2: Synthesis of 5-(3,4-Difluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Setup: Dissolve the product from Step 1 (e.g., 15.0 g, 56.0 mmol) in 150 mL of ethyl acetate in a suitable hydrogenation vessel.
-
Catalysis: Carefully add 10% Palladium on carbon (Pd/C, 0.75 g, 5 mol%) to the solution.
-
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously for 12-16 hours.
-
Work-up: Monitor by TLC for the disappearance of the starting material. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the saturated benzyl Meldrum's acid derivative. This product is often used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Cyclization to 5,6-Difluoro-1,3-dihydroxy-1H-inden-2-one (and tautomer)
-
Setup: In a 500 mL flask, add the crude product from Step 2 (e.g., 14.0 g, 51.8 mmol) to 150 mL of nitromethane.[3]
-
Catalysis: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (10.3 mL, 57.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 3 hours. The use of nitromethane as a solvent is crucial for achieving high regioselectivity in similar cyclizations.[3]
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The intermediate product is a dihydroxy indene derivative.
Step 4: Hydrolysis and Decarboxylation to this compound
-
Setup: Dissolve the crude product from Step 3 in a mixture of acetic acid (100 mL) and water (25 mL).
-
Reaction: Reflux the mixture for 4 hours to effect hydrolysis and decarboxylation.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Part 2: Derivatization via Reductive Amination
Reductive amination is a cornerstone transformation in medicinal chemistry for converting ketones into amines.[1][5] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild and selectively reduces the protonated imine in the presence of the starting ketone.[6][7]
Protocol 2: General Procedure for Reductive Amination of this compound
This protocol provides a general method for synthesizing a diverse library of 2-aminoindane derivatives.
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the target 5,6-difluoro-2-aminoindane derivative.
Part 3: Application in Enzyme Inhibitor Synthesis
Case Study 1: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
Scientific Rationale: Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids.[3] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases like obesity and diabetes, as well as certain cancers.[8][9] The incorporation of a difluoro-indane moiety into SCD1 inhibitors can enhance potency and improve pharmacokinetic properties by increasing metabolic stability.
Proposed Synthetic Target: Based on known potent SCD1 inhibitors which often feature a central heterocyclic core linked to a lipophilic tail, we propose the synthesis of a novel inhibitor incorporating the 5,6-difluoro-2-aminoindane scaffold.
Protocol 3: Synthesis of a Representative SCD1 Inhibitor
This multi-step synthesis starts with the product from Protocol 2.
Step 1: Acylation of 5,6-Difluoro-2-aminoindane
-
Amine Synthesis: Prepare N-methyl-5,6-difluoro-indan-2-amine from this compound and methylamine using the Reductive Amination Protocol 2 .
-
Setup: Dissolve N-methyl-5,6-difluoro-indan-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Reaction: Slowly add a solution of 6-chloropyridazine-3-carbonyl chloride (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up & Purification: Wash the reaction with water and brine. Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the acylated product.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a solution of the product from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-pyridin-3-yl-piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 120 °C and stir for 12 hours.
-
Work-up & Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography to afford the final SCD1 inhibitor candidate.
| Compound Feature | Reported SAR Insight for SCD1 Inhibitors | Relevance to 5,6-Difluoroindane Scaffold | Reference |
| Central Scaffold | Rigid heterocyclic or carbocyclic cores are common. | The indane ring provides a rigid, well-defined scaffold. | [8] |
| Lipophilic Tail | A lipophilic group (e.g., substituted piperidine) is crucial for potency. | The amino group at C2 is a perfect attachment point for such tails. | [10] |
| Fluorine Substitution | Can block sites of metabolism and enhance binding affinity. | The 5,6-difluoro substitution is expected to improve metabolic stability. | [10] |
| Amide Linker | Amide or urea linkers are frequently used to connect the core and tail. | Standard peptide coupling or acylation chemistry is readily applicable. | [9] |
Case Study 2: Hepatitis C Virus (HCV) NS5A Inhibitors
Scientific Rationale: The HCV non-structural protein 5A (NS5A) is a clinically validated target for direct-acting antivirals (DAAs).[11] NS5A inhibitors are known for their picomolar potency.[12] Many potent NS5A inhibitors feature a symmetrical or pseudo-symmetrical structure with a central core. The rigid difluoro-indane scaffold can serve as a novel central element to orient the pharmacophoric groups responsible for NS5A binding.
Proposed Synthetic Target: We propose the synthesis of a symmetrical NS5A inhibitor candidate built around the 5,6-difluoro-indan-2-amine core, drawing inspiration from known inhibitor structures that feature prolinamide caps.
Protocol 4: Synthesis of a Symmetrical HCV NS5A Inhibitor Candidate
Step 1: Synthesis of 5,6-Difluoro-indan-2-amine
-
Oximation: Dissolve this compound (1.0 eq) in ethanol and add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux for 4 hours. Cool, pour into water, and filter the solid oxime.
-
Reduction: Dissolve the crude oxime in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate under a hydrogen atmosphere (50 psi) for 24 hours. Filter the catalyst and concentrate the filtrate to obtain 5,6-difluoro-indan-2-amine.[13]
Step 2: Double Amide Coupling
-
Setup: To a solution of Boc-L-proline (2.2 eq) in anhydrous DCM at 0 °C, add HBTU (2.2 eq) and diisopropylethylamine (DIPEA, 4.4 eq). Stir for 20 minutes.
-
Reaction: Add a solution of 5,6-difluoro-indan-2-amine (1.0 eq) in DCM to the activated acid mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry (Na₂SO₄), concentrate, and purify by column chromatography.
-
Deprotection: Treat the purified product with 4M HCl in dioxane to remove the Boc groups, yielding the final symmetrical inhibitor candidate as its hydrochloride salt.
| Compound Feature | Reported SAR Insight for NS5A Inhibitors | Relevance to 5,6-Difluoroindane Scaffold | Reference |
| Symmetry | Many potent inhibitors are C2-symmetrical. | The 2-aminoindane core can be derivatized to create symmetrical structures. | [11] |
| Proline Caps | Capping groups, often derived from proline, are essential for potency. | The amino group provides the handle for attaching these caps via amide bonds. | [14] |
| Central Core | Aromatic or aliphatic central linkers are used. | The difluoro-indane offers a novel, rigid, and metabolically stable core. | [12] |
| Carbamates | Terminal carbamates on the capping groups are common. | These can be incorporated into the proline derivatives before coupling. | [14] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced enzyme inhibitors. Its strategic application allows for the creation of novel chemical entities with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein provide a reliable foundation for the synthesis of the core scaffold and its subsequent elaboration into sophisticated drug candidates targeting critical enzymes like SCD1 and HCV NS5A. By understanding the underlying synthetic logic and structure-activity relationships, researchers can leverage this privileged scaffold to accelerate the discovery and development of new therapeutic agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5,6-Difluoro-2-oxoindole synthesis - chemicalbook [chemicalbook.com]
- 14. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of 5,6-Difluoro-indan-2-one
Abstract
This document provides a comprehensive, four-step protocol for the laboratory-scale synthesis of 5,6-difluoro-indan-2-one, a key structural motif in medicinal chemistry. The synthesis commences with the readily available 3,4-difluorophenylacetic acid and proceeds through a robust homologation sequence using a malonic ester synthesis pathway. The resulting 3-(3,4-difluorophenyl)propanoic acid undergoes an efficient intramolecular Friedel-Crafts acylation to yield 5,6-difluoro-indan-1-one. Subsequent reduction to the corresponding indanol, followed by dehydration and oxidative rearrangement, affords the target this compound. This guide offers detailed, step-by-step methodologies, explains the chemical principles behind each transformation, and emphasizes critical safety considerations, making it an essential resource for researchers in organic synthesis and drug development.
Introduction: The Significance of Fluorinated Indanones
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms onto the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity. This compound, in particular, serves as a valuable intermediate for the synthesis of novel therapeutic agents, where the unique electronic properties of the difluorinated benzene ring can be exploited to enhance potency and selectivity. This protocol details a reliable and reproducible synthetic route to this important building block.
Overall Synthetic Strategy
The synthesis is designed as a logical four-step sequence, transforming a common starting material into the target 2-indanone isomer, which is often more challenging to access directly than the corresponding 1-indanone.
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Reagents
The following table summarizes the key reagents required for the complete synthesis. Standard laboratory solvents, acids, and bases are also necessary.
| Reagent | Molecular Formula | MW ( g/mol ) | Supplier | Notes |
| 3,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | Commercially Available | Starting material |
| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | Commercially Available | Highly reactive, handle with care |
| Phosphorus tribromide | PBr₃ | 270.69 | Commercially Available | Corrosive and lachrymatory |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Commercially Available | |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Commercially Available | Moisture sensitive |
| Polyphosphoric acid (PPA) | (HPO₃)n | Variable | Commercially Available | Corrosive, viscous |
| Sodium borohydride | NaBH₄ | 37.83 | Commercially Available | Moisture sensitive |
| Formic acid (88%) | CH₂O₂ | 46.03 | Commercially Available | Corrosive |
| Hydrogen peroxide (30%) | H₂O₂ | 34.01 | Commercially Available | Strong oxidizer |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | Commercially Available | Highly corrosive |
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Step 1: Homologation via Malonic Ester Synthesis
This step extends the carbon chain of the starting material by one methylene group, a prerequisite for the subsequent cyclization.
Causality: The carboxylic acid is reduced to a primary alcohol, which is a necessary precursor for conversion to an alkyl halide. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Protocol:
-
Set up a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Carefully add lithium aluminum hydride (1.2 eq) to 300 mL of anhydrous tetrahydrofuran (THF).
-
Dissolve 3,4-difluorophenylacetic acid (1.0 eq) in 150 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Add the acid solution dropwise to the stirred LAH suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction back to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.
-
Causality: The primary alcohol is converted to a more reactive benzyl bromide, an excellent electrophile for the subsequent Sₙ2 reaction in the malonic ester synthesis.[1][2][3][4]
-
Protocol:
-
Place the crude 2-(3,4-difluorophenyl)ethanol (1.0 eq) in a round-bottom flask with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with vigorous stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bromide.
-
Causality: This classic sequence builds the required three-carbon side chain. Diethyl malonate is deprotonated to form a nucleophilic enolate, which displaces the bromide in an Sₙ2 reaction. Subsequent hydrolysis of the esters followed by heating results in decarboxylation to yield the desired propanoic acid.[5][6][7][8][9]
-
Protocol:
-
In a dry 1 L flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to 300 mL of absolute ethanol.
-
Once all the sodium has reacted, add diethyl malonate (1.1 eq) dropwise.
-
Add the crude 1-(bromomethyl)-3,4-difluorobenzene (1.0 eq) dissolved in 50 mL of ethanol and heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add a solution of NaOH (3.0 eq) in 200 mL of water and heat to reflux for 4 hours to hydrolyze the esters.
-
Cool the mixture to room temperature and carefully acidify to pH 1-2 with concentrated HCl.
-
Heat the acidic mixture to reflux for 6-8 hours to effect decarboxylation. CO₂ evolution will be observed.
-
After cooling, extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-(3,4-difluorophenyl)propanoic acid as a crude solid, which can be purified by recrystallization.
-
Step 2: Intramolecular Friedel-Crafts Acylation
Causality: This electrophilic aromatic substitution reaction closes the five-membered ring. Polyphosphoric acid (PPA) acts as both the acidic catalyst and the solvent, promoting the formation of an acylium ion intermediate which is then attacked by the electron-rich aromatic ring.[10][11][12][13]
-
Protocol:
-
Place polyphosphoric acid (PPA, approx. 10 times the weight of the acid) in a flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C to reduce its viscosity.[14][15][16]
-
Add the 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to the hot, stirred PPA.
-
Heat the reaction mixture to 100 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Allow the mixture to cool slightly (to ~70 °C) and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.[11][16]
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 5,6-difluoro-indan-1-one. It can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 3: Reduction to 5,6-Difluoro-indan-1-ol
Causality: The ketone at the 1-position is selectively reduced to a secondary alcohol. Sodium borohydride is a mild and efficient reagent for this transformation, offering high chemoselectivity.
-
Protocol:
-
Dissolve 5,6-difluoro-indan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol.
-
Step 4: Dehydration and Rearrangement to this compound
Causality: This final step isomerizes the 1-substituted framework to the desired 2-indanone. An acid-catalyzed dehydration first generates the corresponding indene.[17][18][19][20] A subsequent oxidation to a glycol followed by an acid-catalyzed pinacol-type rearrangement affords the final product. The procedure is adapted from a classic Organic Syntheses protocol for the parent 2-indanone.[5]
-
Protocol:
-
Dehydration to 5,6-Difluoro-1H-indene: Dissolve the crude 5,6-difluoro-indan-1-ol in toluene containing a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC), cool, wash with NaHCO₃ solution, dry, and evaporate the solvent to get the crude indene.
-
Oxidative Rearrangement: a. In a flask, prepare a solution of formic acid (88%) and cool it to 0 °C. b. Slowly add hydrogen peroxide (30%) while keeping the temperature low. c. Add the crude 5,6-difluoro-1H-indene dropwise to the performic acid solution, maintaining the temperature between 35-40 °C. d. Stir at room temperature for 7 hours. e. Remove the formic acid under reduced pressure (boiler temperature < 60 °C). f. To the residue, add 7% aqueous sulfuric acid and heat the mixture. g. Steam distill the mixture. The this compound will co-distill with the water. h. Collect the distillate and filter the white crystalline product. Dry the product in a vacuum desiccator.
-
Characterization of Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons (two singlets or narrowly coupled doublets in the region of δ 7.0-7.4 ppm) and the two equivalent methylene protons (a singlet around δ 3.5 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the ketone carbonyl carbon (C=O) significantly downfield (> 200 ppm), signals for the aromatic carbons (showing C-F coupling), and a signal for the methylene carbons.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 168.04.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch should be present around 1740-1760 cm⁻¹.
Safety and Waste Disposal
Figure 2: Key safety considerations for the synthesis protocol.
-
Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. Quenching must be done slowly and at low temperatures.
-
Polyphosphoric Acid (PPA): Highly corrosive and viscous. Handle at elevated temperatures (~60-80 °C) to improve flow. Workup by pouring onto ice is highly exothermic and must be done with extreme caution behind a blast shield.[14][21]
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts with moisture to produce HBr gas. Handle only in a fume hood.
-
Waste Management: All organic wastes should be segregated into halogenated and non-halogenated streams. Aqueous waste should be neutralized before disposal. Follow all institutional and local regulations for chemical waste disposal.
References
- 1. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. askthenerd.com [askthenerd.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starkcorp.us [starkcorp.us]
- 15. clariant.com [clariant.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 18. researchgate.net [researchgate.net]
- 19. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 20. Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts - CONICET [bicyt.conicet.gov.ar]
- 21. black-tom.com [black-tom.com]
High-throughput screening assays using 5,6-difluoro-indan-2-one derivatives
An In-Depth Guide to High-Throughput Screening Assays Using 5,6-Difluoro-indan-2-one Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indanone core is a "privileged scaffold," recognized for its ability to serve as a foundation for compounds targeting a multitude of biological pathways. Its derivatives have been successfully developed into drugs for neurodegenerative diseases and show promise as anti-inflammatory and anti-cancer agents. The strategic incorporation of fluorine atoms, a cornerstone of modern drug design, can significantly enhance metabolic stability, binding affinity, and bioavailability.
This guide focuses on derivatives of This compound , a specific and promising variant. Unlike the more commonly explored 1-indanone, the 2-indanone structure offers unique synthetic possibilities for derivatization at the C1 and C3 positions, enabling the creation of diverse chemical libraries. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed protocols for leveraging high-throughput screening (HTS) to explore the therapeutic potential of this compound class.
Section 1: The this compound Scaffold: A Primer for Drug Discovery
The true value of a chemical scaffold lies in its structural and electronic properties. The this compound core is no exception.
-
The Indanone Core: The indanone framework has a proven track record, most notably as the basis for Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This history immediately suggests that derivatives could be potent modulators of enzymes and receptors, particularly within the central nervous system.
-
The Strategic Advantage of Difluorination: The placement of two fluorine atoms on the benzene ring is a deliberate design choice. Fluorine's high electronegativity can alter the acidity of adjacent protons and influence the molecule's interaction with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the compound, thereby increasing its in-vivo half-life.
-
The 2-Indanone Isomer: The carbonyl group at the 2-position places two methylene groups (C1 and C3) in the alpha position. These sites are readily functionalized, serving as ideal handles for combinatorial chemistry to build out large, diverse libraries of derivatives for HTS campaigns.
Section 2: High-Throughput Screening (HTS): Principles for Small Molecule Discovery
High-throughput screening (HTS) is the engine of modern drug discovery, allowing for the rapid evaluation of millions of compounds to identify "hits" that modulate a biological target's activity. An HTS campaign is a multi-step process that requires careful planning and execution.
Biochemical vs. Cell-Based Assays
The first critical decision in designing an HTS campaign is the choice between a biochemical and a cell-based assay. Each approach offers distinct advantages and is suited to answering different biological questions.
| Feature | Biochemical Assays | Cell-Based Assays |
| Environment | Purified components (e.g., enzyme, substrate) in a controlled, cell-free system. | Live cells, providing a more physiologically relevant context. |
| Measures | Direct interaction with a target (e.g., enzyme inhibition, receptor binding). | A cellular phenotype (e.g., cell death, pathway activation, protein localization). |
| Throughput | Generally higher and more amenable to miniaturization. | Can be lower, though modern techniques have improved throughput significantly. |
| Complexity | Simpler to develop and troubleshoot. | More complex due to cellular variables (e.g., membrane permeability, off-target effects). |
| Data Interpretation | Clear, mechanistic data (e.g., IC50). | Phenotypic data that may require further "target deconvolution" to identify the mechanism. |
| Best For | Validated targets where a direct molecular interaction is sought. | Target discovery, toxicity screening, and assessing pathways. |
Key HTS Assay Technologies
The readout technology is the method used to quantify the assay's result. The most common are:
-
Absorbance-Based Assays: Measure changes in light transmission through a sample. They are robust and widely used, for example, in classic enzyme assays like the Ellman's assay.
-
Fluorescence-Based Assays: Measure the emission of light from a fluorescent molecule. These assays are highly sensitive and versatile, including methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Luminescence-Based Assays: Measure light produced from a chemical reaction, such as the luciferase-luciferin reaction. These assays are known for their exceptional sensitivity and low background interference, making them ideal for cell-based viability assays.
Section 3: Application Note 1: Biochemical HTS for Acetylcholinesterase (AChE) Inhibitors
Rationale: Given the success of the indanone scaffold in targeting AChE, a primary HTS campaign to identify inhibitors of this enzyme is a logical starting point. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.
Assay Principle: This protocol uses a classic absorbance-based method developed by Ellman. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. A reduction in the rate of color development indicates enzyme inhibition.
Experimental Workflow: Biochemical HTS for AChE Inhibition
Caption: HTS workflow for identifying AChE inhibitors.
Detailed Protocol: AChE Inhibition Assay (384-well format)
1. Reagent Preparation:
- Assay Buffer: 100 mM Sodium Phosphate buffer, pH 8.0.
- AChE Enzyme Stock: Recombinant human AChE diluted in Assay Buffer to a working concentration of 0.05 units/mL.
- DTNB Stock: 10 mM DTNB in Assay Buffer.
- ATCh Substrate Stock: 10 mM Acetylthiocholine iodide in deionized water. Prepare fresh daily. Causality Note: The substrate concentration should be at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
- Positive Control: Donepezil or a known AChE inhibitor at a concentration that gives >90% inhibition (e.g., 1 µM).
- Negative Control: Assay buffer with 0.1% DMSO (vehicle).
2. Assay Plate Preparation:
- Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds from the library source plates to a clear, flat-bottom 384-well assay plate.
- Add 50 nL of positive control and negative control solutions to designated wells.
3. Assay Execution:
- Add 25 µL of a solution containing AChE enzyme and DTNB (at a final concentration of 0.3 mM) to all wells of the assay plate.
- Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.
- Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the reaction starts.
- Initiate the reaction by adding 25 µL of ATCh substrate (at a final concentration of 0.2 mM) to all wells.
4. Data Acquisition:
- Immediately place the plate into a microplate reader.
- Measure the absorbance at 412 nm every 60 seconds for 10 minutes (kinetic read).
5. Data Analysis:
- For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
- Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))
- Identify primary "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
- For confirmed hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 4: Application Note 2: Cell-Based HTS for Anti-Proliferative Activity
Rationale: Phenotypic screening is a powerful method to discover compounds with novel mechanisms of action. An anti-proliferative screen against a cancer cell line can identify potential anti-cancer agents or flag compounds with general cytotoxicity early.
Assay Principle: This protocol utilizes an ATP-based luminescence assay (e.g., CellTiter-Glo®). The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. The assay reagent lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration. A decrease in signal indicates a loss of cell viability.
Simplified Apoptosis Signaling Pathway
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 5,6-Difluoro-indan-2-one
Abstract
The indanone framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed technique to enhance critical pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[3][4] This guide focuses on the synthetic utility of 5,6-difluoro-indan-2-one, a specialized building block that combines the benefits of the indanone core with the unique electronic properties of a vicinal difluoro aromatic system. While direct literature on this specific isomer is emerging, its chemical reactivity can be confidently predicted from the well-established chemistry of analogous indanones. This document provides detailed application notes and robust protocols, adapted from proven methodologies, to empower researchers in leveraging this versatile synthon for the discovery of novel bioactive molecules.
The Strategic Advantage of this compound in Synthesis
The true value of a chemical building block lies in its ability to serve as a central hub for generating molecular diversity. The this compound scaffold offers multiple reaction sites that can be selectively addressed to create a wide array of derivatives. The ketone at the C-2 position is the primary site for nucleophilic addition and condensation reactions, allowing for the introduction of diverse functional groups and the construction of complex carbon skeletons. The adjacent alpha-protons are activated, facilitating enolate formation for alkylation and condensation pathways. The difluorinated benzene ring, while relatively inert to electrophilic substitution, modulates the electronic properties of the entire molecule, potentially influencing biological target interactions.
The following diagram illustrates the central role of this compound as a precursor to several important classes of bioactive scaffolds.
Application Note I: Knoevenagel Condensation for C2-Arylidene Indanones
Rationale and Application
The 2-benzylidene-1-indanone scaffold is a well-documented pharmacophore exhibiting potent anti-inflammatory and anticancer activities.[5] The Knoevenagel condensation provides a direct and efficient route to these α,β-unsaturated ketone systems. By reacting this compound with a variety of aromatic aldehydes, a library of C2-arylidene derivatives can be synthesized for structure-activity relationship (SAR) studies. The reaction is typically catalyzed by a mild base, such as piperidine or pyrrolidine, which facilitates the formation of an enolate from the indanone for subsequent nucleophilic attack on the aldehyde.
General Reaction Mechanism
The mechanism involves three key steps: (1) Base-catalyzed deprotonation of the α-carbon of the indanone to form an enolate nucleophile. (2) Nucleophilic attack of the enolate on the carbonyl carbon of the aromatic aldehyde. (3) A subsequent dehydration (elimination of water) to yield the thermodynamically stable conjugated system.
References
Application Notes & Protocols: 5,6-Difluoro-indan-2-one in Advanced Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Strategic Value of Fluorination in Functional Materials
The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and medicinal chemistry.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's steric and electronic profile. In materials science, this strategy, known as fluorination, is leveraged to fine-tune critical parameters:
-
Electronic Properties: Fluorine's strong electron-withdrawing nature effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2][3] This modulation is crucial for designing n-type and ambipolar organic semiconductors, improving charge injection, and enhancing the open-circuit voltage in organic solar cells.[2][4][5]
-
Molecular Organization: Non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, can play a decisive role in the solid-state packing of molecules.[2] This often leads to more ordered, co-planar structures which are essential for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices.[6]
-
Stability and Processability: The strength of the C-F bond enhances the thermal and photochemical stability of materials, increasing device lifetime.[7] Furthermore, fluorination can alter solubility, which is a key consideration for solution-processable organic electronics.[3]
Within this context, 5,6-difluoro-indan-2-one emerges as a highly promising, yet underexplored, building block. Its rigid indanone core provides a robust scaffold, while the vicinal difluoro substitution on the benzene ring offers a powerful tool for electronic modification. This guide will provide detailed protocols and theoretical frameworks for leveraging this molecule in the synthesis of next-generation organic electronic materials.
Core Application: A Building Block for High-Performance Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs)
The indanone scaffold has been successfully employed as an electron-accepting end-cap for non-fullerene acceptors (NFAs), which are revolutionizing the field of organic photovoltaics.[8][9][10][11] The strong electron-withdrawing character of the dicyanomethylene-indanone moiety is critical for creating the necessary electronic gradient for efficient charge separation. By utilizing a 5,6-difluorinated indanone core, we can further enhance these properties.
The rationale is twofold:
-
Energy Level Tuning: The two fluorine atoms will synergistically lower the LUMO energy level of the final NFA, which can increase the open-circuit voltage (Voc) of the resulting solar cell.[12][13]
-
Morphology Control: The introduction of fluorine can influence the intermolecular packing and phase separation behavior in the bulk-heterojunction (BHJ) blend with a polymer donor, which is critical for optimizing charge generation and transport.[4][14]
Below is a detailed protocol for the synthesis and characterization of a hypothetical, yet scientifically grounded, A-D-A (Acceptor-Donor-Acceptor) type NFA utilizing this compound.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate (E)-2-((5,6-difluoro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile (DF-IC)
This protocol outlines the critical Knoevenagel condensation step, which functionalizes the this compound core.[15][16][17] This reaction creates the potent electron-accepting dicyanomethylene group.
Workflow Diagram:
Caption: Knoevenagel condensation workflow for DF-IC synthesis.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 168.14 | 1.0 g | 5.95 | Starting material |
| Malononitrile | 66.06 | 0.43 g | 6.54 | 1.1 eq. |
| Pyridine | 79.10 | 0.1 mL | ~1.24 | Catalytic amount |
| Chloroform (Anhydrous) | - | 50 mL | - | Solvent |
| Hydrochloric Acid (1 M) | - | 2 x 25 mL | - | For work-up |
| Brine (Saturated NaCl solution) | - | 25 mL | - | For work-up |
| Anhydrous Sodium Sulfate | - | ~5 g | - | Drying agent |
| Silica Gel (230-400 mesh) | - | As needed | - | For chromatography |
| Dichloromethane/Hexane mixture | - | As needed | - | Eluent for chromatography |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.95 mmol) and malononitrile (0.43 g, 6.54 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous chloroform to the flask, followed by the addition of pyridine (0.1 mL) using a microliter syringe.
-
Reaction Execution: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to reflux (approximately 60-65 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexane as the mobile phase. The disappearance of the starting indanone spot and the appearance of a new, more polar, UV-active spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of dichloromethane in hexane (starting from 20% and gradually increasing) to isolate the pure product, (E)-2-((5,6-difluoro-2-oxo-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile (DF-IC).
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 2: Synthesis of a Target NFA (DF-IC-Th-D-Th-IC-DF)
This protocol describes a plausible subsequent step: a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) to link the DF-IC acceptor units to a central electron-donating core (represented here as 'D' with thiophene linkers), forming the final A-D-A molecule. For this example, we assume a pre-brominated DF-IC and a stannylated donor core.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for A-D-A NFA synthesis via Stille coupling.
Step-by-Step Protocol (Illustrative):
-
Setup: In a glovebox, charge a Schlenk flask with the stannylated donor core (1.0 eq), the brominated DF-IC derivative (2.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Reaction: Seal the flask and heat the mixture at 110 °C for 24-48 hours with stirring. Monitor reaction progress via TLC or LC-MS.
-
Purification: After cooling, precipitate the crude product in methanol. Collect the solid and purify extensively via column chromatography and subsequent recrystallization or temperature-gradient sublimation to achieve the high purity required for electronic devices.
Part 3: Material and Device Characterization
A self-validating protocol requires rigorous characterization at each stage.
Physicochemical Characterization of the New NFA:
| Technique | Purpose | Expected Outcome for a Successful NFA |
| NMR Spectroscopy | Structural verification. | Spectra consistent with the proposed A-D-A structure. |
| Mass Spectrometry | Confirm molecular weight. | Molecular ion peak matching the calculated exact mass. |
| UV-Vis Spectroscopy | Determine optical absorption range and bandgap (Egopt). | Broad, strong absorption in the visible/near-infrared region, complementary to the chosen polymer donor.[9] |
| Cyclic Voltammetry (CV) | Measure HOMO and LUMO energy levels. | LUMO level should be appropriately offset from the donor's LUMO for efficient charge transfer. HOMO should be deep enough for stability.[12][13] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High decomposition temperature (>300 °C), indicating suitability for device fabrication and operation.[7] |
| Differential Scanning Calorimetry (DSC) | Identify phase transitions (e.g., glass transition, melting). | Provides insight into material morphology and processing windows. |
Organic Solar Cell Device Fabrication and Testing Workflow:
This protocol assumes the newly synthesized NFA is blended with a standard polymer donor like PTB7-Th or PM6.
Caption: Workflow for OSC fabrication and characterization.
Key Performance Metrics to Validate:
-
Power Conversion Efficiency (PCE %): The ultimate measure of the solar cell's performance.
-
Open-Circuit Voltage (Voc): Correlates with the energy difference between the donor HOMO and acceptor LUMO.
-
Short-Circuit Current (Jsc): Related to the material's ability to absorb light and generate charge.
-
Fill Factor (FF): Indicates the efficiency of charge extraction from the device.
A successful NFA derived from this compound would be expected to yield a high PCE, driven by a favorable Voc and Jsc, validating the molecular design strategy.
Conclusion and Future Outlook
This compound represents a strategic molecular scaffold for the development of advanced functional materials. Its true potential lies in its ability to act as a modifiable, electron-deficient building block. The protocols and conceptual frameworks provided here illustrate a clear path for its application in high-performance non-fullerene acceptors for organic solar cells. By systematically applying the principles of fluorination, researchers can fine-tune the optoelectronic properties and solid-state organization of complex organic systems. Future work should focus on synthesizing a broader library of donor-acceptor molecules based on this core, exploring their applications not only in photovoltaics but also in OFETs and organic light-emitting diodes (OLEDs), further solidifying the role of fluorinated indanones in the future of materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. science.lpnu.ua [science.lpnu.ua]
- 4. Efficient Non-fullerene Organic Solar Cells Enabled by Sequential Fluorination of Small-Molecule Electron Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress of Fluorinated Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Aryl-substituted-indanone end-capped nonfullerene acceptors for organic solar cells with a low nonradiative loss - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Non-fullerene acceptors based on fused-ring oligomers for efficient polymer solar cells via complementary light-absorption - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. An electron acceptor based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone for fullerene-free organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Controlling organic semiconductor band gaps by electron-acceptor fluorination - A fluorinated electron-acceptor unit for high performance organic semiconductors [chemeurope.com]
- 13. Controlling organic semiconductor band gaps by electron-acceptor fluorinationï½The Institute of Scientific and Industrial Research, Osaka University [sanken.osaka-u.ac.jp]
- 14. Fluorinated solid additives enable high efficiency non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation for Difluoroindanone Synthesis
Welcome to the technical support center for optimizing the synthesis of difluoroindanones via intramolecular Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction on deactivated aromatic systems. The presence of two electron-withdrawing fluorine atoms on the aromatic ring presents unique challenges that require careful consideration of reaction parameters.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve higher yields, better purity, and reproducible results in your difluoroindanone synthesis.
Mechanism Overview: The Challenge of Fluorine Deactivation
The intramolecular Friedel-Crafts acylation to form an indanone is a classic electrophilic aromatic substitution. It typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The key step is the attack of the electron-rich aromatic ring on an in-situ generated acylium ion.
However, the high electronegativity of fluorine atoms deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][2] This deactivation is the primary hurdle in synthesizing difluoroindanones and necessitates more forcing conditions or highly efficient catalytic systems compared to non-fluorinated analogues.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis of difluoroindanones.
Problem 1: Low to No Conversion of Starting Material
Q: My reaction shows little to no formation of the desired difluoroindanone, and I primarily recover my starting 3-(difluorophenyl)propanoic acid/chloride. What are the likely causes?
A: This is the most frequent issue and typically points to insufficient reactivity to overcome the activation energy barrier imposed by the deactivated ring. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inactive Catalyst. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your glassware, solvent, or starting materials will rapidly deactivate the catalyst.[2]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. If using a solid Lewis acid, use a fresh bottle or a properly stored, sealed container.
-
-
Cause 2: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[3][4] This is because the catalyst complexes with both the starting acyl chloride and the product ketone, effectively taking it out of the catalytic cycle.[2]
-
Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to your starting material. For particularly stubborn cyclizations, increasing the loading to 2.0-3.0 equivalents may be necessary.
-
-
Cause 3: Insufficient Reaction Temperature/Time. The deactivation by two fluorine atoms means more thermal energy is often required.
-
Solution: If running at room temperature, consider gradually increasing the heat. Start by warming to 40-50 °C, then incrementally to 80 °C or higher, monitoring by TLC or LC-MS.[5] Be aware that excessive heat can lead to charring and by-products.[1] Extend the reaction time; some of these cyclizations can require 24-72 hours to proceed to completion.[5]
-
-
Cause 4: Inappropriate Catalyst Choice. While AlCl₃ is a workhorse, it may not be the optimal choice. Stronger Brønsted acids are often more effective for intramolecular cyclizations of carboxylic acids.
-
Solution: Consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[6][7] These reagents act as both the acid catalyst and a powerful dehydrating agent, which is ideal when starting from the carboxylic acid.[8][9] Eaton's reagent is often considered superior as it is less viscous and can promote reactions at lower temperatures than PPA.[10][11]
-
Problem 2: Formation of By-products and Reaction Charring
Q: My reaction turns dark brown or black, and the crude product is a complex mixture. What is happening and how can I prevent it?
A: Darkening or charring indicates decomposition or polymerization, often caused by reaction conditions that are too harsh.[1][12]
-
Cause 1: Reaction is Too Exothermic. The initial complexation of the Lewis acid can be highly exothermic, especially on a larger scale. Uncontrolled temperature spikes can lead to decomposition.
-
Solution: Perform the addition of the Lewis acid or the substrate at a low temperature (e.g., 0 °C in an ice bath). Add the reagent portion-wise or via an addition funnel to control the rate and dissipate heat.[1] Ensure adequate stirring and sufficient solvent volume.
-
-
Cause 2: Intermolecular Reaction. Instead of cyclizing, the acylium ion from one molecule may acylate the aromatic ring of another, leading to high molecular weight oligomers or polymers.
-
Solution: This is often a concentration-dependent issue. Running the reaction at higher dilution can favor the intramolecular pathway. This is a trade-off, as lower concentration can also decrease the overall reaction rate.
-
-
Cause 3: Sulfonation. If using sulfuric acid or chlorosulfonic acid as the catalyst, sulfonation of the aromatic ring can occur as a competitive side reaction, especially at elevated temperatures.
-
Solution: Switch to a non-sulfonating acid system like PPA, Eaton's reagent, or a Lewis acid like AlCl₃ in an inert solvent (e.g., dichloromethane, 1,2-dichloroethane).[13]
-
Problem 3: Poor Regioselectivity (Formation of Isomers)
Q: I am synthesizing an unsymmetrically substituted difluoroindanone (e.g., 4,6-difluoro-1-indanone from 3-(2,4-difluorophenyl)propanoic acid) and I'm getting a mixture of isomers. How can I improve the regioselectivity?
A: Regioselectivity is governed by the electronic directing effects of the substituents and steric hindrance. The acyl group must attack a position that is electronically activated (or least deactivated) and sterically accessible.
-
Cause: In the case of a 2,4-difluorophenyl precursor, cyclization can occur at either the C3 or C5 position relative to the propanoic acid chain. While the fluorine atoms are ortho, para-directors, their deactivating nature and the directing effect of the alkyl chain compete.
-
Solution 1: Choice of Catalyst. The size of the Lewis acid-acyl chloride complex can influence the regioselectivity. A bulkier catalyst may preferentially direct the reaction to the less sterically hindered position. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) can sometimes alter the isomeric ratio.
-
Solution 2: Solvent Effects. The choice of solvent can influence the solvation of the reaction intermediates and transition states, which may have a modest impact on the regioselectivity.[12] Trying solvents of different polarities (e.g., nitromethane vs. dichloromethane) may be beneficial.[12]
-
Solution 3: Temperature Control. Reaction temperature can sometimes influence the product ratio. Lower temperatures tend to favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product. Running a temperature screen from 0 °C to reflux can help identify optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for cyclizing a difluorophenylpropanoic acid?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired reaction conditions. However, for the direct cyclization of the carboxylic acid, strong Brønsted acids that also act as dehydrating agents are generally most effective.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Neat, 80-140 °C[8][14] | Inexpensive, effective dehydrating agent.[9] | Highly viscous, difficult to stir and work up; requires high temperatures.[7] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Neat or in solvent, 25-80 °C[10] | Less viscous than PPA, often gives higher yields at lower temperatures.[11] | More expensive than PPA, methanesulfonic acid is corrosive. |
| Aluminum Chloride (AlCl₃) | DCE or CS₂, 0 °C to reflux[15] | Strong Lewis acid, widely available. | Requires conversion of acid to acyl chloride first; stoichiometric amounts needed; moisture sensitive.[2] |
| Sulfuric Acid (conc. H₂SO₄) | Neat, 85-100 °C[15] | Inexpensive and powerful. | Can cause charring and sulfonation by-products. |
Q2: Do I need to convert my carboxylic acid to an acyl chloride first?
A2: It depends on your chosen catalyst. If you plan to use a Lewis acid like AlCl₃, then yes, you must first convert the carboxylic acid to the more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride).[16][17] If you use a strong Brønsted acid like PPA or Eaton's Reagent, you can typically use the carboxylic acid directly, as these reagents will facilitate the cyclization-dehydration in one pot.[7]
Q3: What are the best solvents for this reaction?
A3: For Lewis acid-catalyzed reactions, inert chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[15] Carbon disulfide (CS₂) is a classic solvent but is highly flammable and toxic. Nitromethane can also be used and sometimes improves selectivity.[12] For reactions with PPA or Eaton's reagent, the reaction is often run neat (without an additional solvent).[14]
Experimental Protocol: Synthesis of 4,6-Difluoro-1-indanone via PPA Cyclization
This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid.
Materials:
-
3-(2,4-difluorophenyl)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (approx. 10-15 times the weight of the starting carboxylic acid).
-
Heating: Begin stirring and heat the PPA to approximately 70-80 °C to reduce its viscosity.[14]
-
Addition of Substrate: Once the PPA is mobile, add the 3-(2,4-difluorophenyl)propanoic acid in one portion.
-
Reaction: Increase the temperature to 90-100 °C and stir vigorously. The mixture will become homogeneous. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. Continue heating until the starting material is consumed (typically 2-6 hours).
-
Quenching: After the reaction is complete, allow the mixture to cool to about 60-70 °C. Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This quench is highly exothermic.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts. Wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4,6-difluoro-1-indanone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. ccsenet.org [ccsenet.org]
- 15. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5,6-Difluoro-indan-2-one
Welcome to the technical support guide for the synthesis of 5,6-difluoro-indan-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during this multi-step synthesis. Our guidance is grounded in established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to prevent the formation of significant side products. The most common synthetic pathway begins with 1,2-difluorobenzene and proceeds through several key intermediates, including 1,2-bis(chloromethyl)-4,5-difluorobenzene and 4,5-difluoro-1,2-phenylenediacetonitrile. Each step presents unique challenges that can impact the yield and purity of the final product. This guide will walk you through these potential pitfalls and offer robust solutions.
Overall Synthetic Workflow
The following diagram outlines the typical synthetic route to this compound.
Technical Support Center: Purification of 5,6-Difluoro-indan-2-one by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 5,6-difluoro-indan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar fluorinated ketones. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.
The introduction of fluorine atoms into organic scaffolds can significantly alter a molecule's physicochemical properties, often presenting unique purification challenges. This guide provides a systematic approach to overcoming these hurdles, ensuring you can obtain this compound with high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What is the expected polarity of this compound and what is a good starting solvent system for TLC?
A1: this compound is a moderately polar compound. The ketone functional group provides polarity, while the difluorinated benzene ring and the hydrocarbon backbone contribute to its nonpolar character. A good starting point for Thin Layer Chromatography (TLC) analysis is a solvent system of 10-30% ethyl acetate in hexane.[1] An ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, which generally provides the best separation in column chromatography.[1]
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic nature, this compound should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent green plate. For more sensitive or permanent visualization, specific chemical stains can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain is highly effective for ketones, typically forming yellow-to-orange spots.[2][3][4] A p-anisaldehyde or potassium permanganate stain can also be used as a general-purpose visualization agent.[5]
Q3: Is this compound stable on silica gel?
A3: Ketones can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions.[6] While many ketones are stable, it is prudent to check for stability. This can be done by spotting the crude material on a TLC plate, allowing it to sit for 30-60 minutes, and then developing the plate. If new spots appear or the original spot diminishes, degradation may be occurring. In such cases, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina may be necessary.[6][7]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture. If the TLC shows impurities that are well-separated from your product, an isocratic (constant solvent composition) elution may be sufficient. However, if there are multiple impurities with a wide range of polarities, a gradient elution (gradually increasing solvent polarity) is often more efficient.[1] A gradient allows for faster elution of all compounds while maintaining good separation.[8]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Problem 1: Poor Separation (Co-elution with an impurity)
-
Causality: The chosen solvent system does not have sufficient selectivity to resolve the target compound from a similarly polar impurity. Overloading the column can also cause bands to broaden and overlap.
-
Solution Strategy:
-
Re-optimize the Solvent System: Test different solvent combinations using TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Reduce the Column Load: Overloading is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur, enhancing resolution between closely eluting compounds.[9]
-
Consider an Alternative Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase can sometimes offer unique selectivity based on fluorine-fluorine interactions.[10][11][12]
-
Problem 2: The compound is streaking or tailing on the column.
-
Causality: Tailing is often caused by the compound strongly adsorbing to active sites on the silica gel, particularly if the compound is acidic or basic. It can also occur if the solvent system is not polar enough to ensure smooth elution.
-
Solution Strategy:
-
Increase Solvent Polarity: If the Rf value is very low (<0.1), the eluent is not strong enough. Gradually increase the percentage of the polar solvent.[1]
-
Add a Modifier: For compounds that may have acidic protons (like a ketone with an enolizable proton), adding a small amount (0.1-1%) of a modifier like acetic acid to the eluent can sometimes improve peak shape. Conversely, if basic impurities are causing issues, a small amount of triethylamine can be beneficial.[7]
-
Check Sample Solubility: If the compound is not fully soluble in the eluent, it can precipitate at the top of the column and then slowly re-dissolve, causing tailing. Ensure your sample is fully dissolved when loading. Dry loading the sample onto a small amount of silica can mitigate this issue.[1][13]
-
Problem 3: The compound appears to be degrading on the column.
-
Causality: The acidic nature of silica gel can catalyze decomposition reactions for sensitive compounds.[6]
-
Solution Strategy:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine. This will neutralize the most acidic silanol groups. Afterwards, flush with the regular eluent to remove excess base before loading your sample.[7]
-
Use Neutral or Basic Alumina: Alumina is an alternative stationary phase that is available in neutral or basic grades and can be a good choice for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column. Using flash chromatography with slight air pressure to speed up the elution can help reduce degradation.[13]
-
Part 3: Experimental Protocols & Data
Protocol 1: Method Development with Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a chamber containing a pre-determined solvent system (e.g., start with 20% ethyl acetate in hexane).[1] Ensure the chamber is saturated with the solvent vapor.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.[4] If necessary, use a chemical stain like DNPH for confirmation.[3]
-
Optimization: Adjust the solvent ratio to achieve an Rf value of ~0.3 for the this compound and maximize the separation from all impurities.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in your chosen eluent. Pour the slurry into a column and use gentle pressure to pack it uniformly, avoiding air bubbles.[9]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column.[13]
-
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in an organized manner.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]
Data Presentation
Table 1: Suggested Eluent Systems and Expected Rf Values
| % Ethyl Acetate in Hexane | Expected Rf* | Suitability for Column Chromatography |
| 10% | ~0.2 - 0.3 | Good for initial separation from non-polar impurities. |
| 20% | ~0.4 - 0.5 | May be suitable for faster elution if separation is good. |
| 30% | > 0.6 | Likely too polar for good separation from more polar impurities. |
*Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Flowchart for Poor Separation
Caption: A logical workflow for troubleshooting poor separation results.
Diagram 2: Experimental Workflow from TLC to Purified Product
Caption: Step-by-step workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. epfl.ch [epfl.ch]
- 4. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 5,6-difluoro-indan-2-one
This guide provides advanced technical support for researchers, medicinal chemists, and process development scientists working on the purification of 5,6-difluoro-indan-2-one via recrystallization. The content is structured to address common challenges and provide scientifically grounded solutions to optimize purity and yield.
Physicochemical Profile & Initial Considerations
Understanding the properties of this compound is critical for developing a successful recrystallization protocol. While specific experimental data for this compound is not widely published, we can infer a likely profile based on its structural analogs, such as 2-indanone and its isomers.
The presence of two fluorine atoms on the aromatic ring is expected to significantly increase the polarity and the melting point of the molecule compared to the parent 2-indanone. This is due to strong dipole-dipole interactions and the potential for weak hydrogen bonding. The isomeric compound, 5,6-difluoro-indan-1-one, has a reported melting point of 172-176 °C, suggesting that this compound will also be a high-melting solid.
| Property | Estimated Value / Characteristic | Rationale & Implications for Recrystallization |
| Molecular Formula | C₉H₆F₂O | --- |
| Molecular Weight | 168.14 g/mol | --- |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Color may indicate impurities from synthesis. |
| Melting Point (m.p.) | High, likely >150 °C. | Crucial Consideration: The solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out".[1] |
| Solubility | Insoluble in water.[2][3] Likely soluble in polar organic solvents (e.g., ethanol, ethyl acetate, acetone) when heated, and sparingly soluble at room temperature. | The key to recrystallization is identifying a solvent where solubility is high at elevated temperatures but low at cooler temperatures.[3] The fluorination increases polarity, favoring more polar solvents over nonpolar ones like hexanes. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to screen for the recrystallization of this compound?
Given its high polarity and expected high melting point, good starting points for single-solvent systems are ethanol , isopropanol , or ethyl acetate . A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers (e.g., acetone for ketones).[2] A mixed-solvent system, such as ethanol/water or ethyl acetate/heptane , is also highly recommended if a suitable single solvent cannot be found.
Q2: What are the primary impurities I should be concerned about?
Impurities will depend on the synthetic route. Common syntheses for indanones involve Friedel-Crafts acylations or cyclizations of substituted phenylpropionic acids.[4][5] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., fluorinated benzene derivatives).
-
Reagents or catalysts from the cyclization step (e.g., residual acid).
-
Side-products from incomplete reactions or alternative cyclization pathways.
-
Colored impurities arising from oxidation or degradation, as indanones can be unstable over time.[6]
Q3: What key safety precautions should I take?
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When heating flammable organic solvents, always use a heating mantle with a stirrer, a steam bath, or a hot plate with spark-free controls. Never heat flammable solvents with an open flame.
-
Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
Systematic Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a step-by-step solution.
Q4: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?
Causality: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point. This is a common problem for high-purity compounds or when the boiling point of the solvent is higher than the melting point of the solute.[1]
Step-by-Step Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated at the boiling point.
-
If using a single solvent, consider switching to one with a lower boiling point.
-
If using a mixed-solvent system, add more of the "good" solvent (the one your compound dissolves well in) to redissolve the oil, then allow it to cool much more slowly.
-
Induce crystallization while the solution is still warm (but below the solvent's boiling point) by scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Q5: I have a very low recovery of my purified crystals. How can I improve the yield?
Causality: Low yield is most often caused by using too much solvent, cooling the solution too quickly (which traps the product in the mother liquor), or incomplete precipitation.
Step-by-Step Solution:
-
Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of it using a rotary evaporator or a gentle stream of nitrogen and reheat to dissolve the solid again. The goal is to create a saturated solution at the solvent's boiling point.[3]
-
Maximize Precipitation Time: After initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), take a small sample and concentrate it. If a significant amount of solid appears, your crystallization was incomplete. You may be able to recover a second crop of crystals by concentrating the entire mother liquor, though this second crop may be less pure.
-
Check Solvent Choice: Ensure your compound has low solubility in the chosen solvent at cold temperatures. If it is still moderately soluble, your yield will be inherently limited.
Q6: My final crystals are still colored (e.g., yellow or brown). How can I obtain a colorless product?
Causality: Color is typically due to highly conjugated, non-polar impurities or degradation products that get trapped in the crystal lattice.
Step-by-Step Solution:
-
Activated Carbon (Charcoal) Treatment: Before the hot filtration step, add a very small amount (1-2% of the solute's weight) of activated carbon to the hot, dissolved solution.
-
Boil and Filter: Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel. It is wise to pre-heat the funnel and receiving flask.
-
Proceed with Cooling: Allow the now-decolorized filtrate to cool and crystallize as usual. Note: Using too much activated carbon can lead to the loss of your desired product.
Q7: No crystals are forming at all, even after cooling in an ice bath. What should I do?
Causality: This is usually due to either using far too much solvent or the formation of a stable supersaturated solution. Supersaturated solutions lack a nucleation point to initiate crystal growth.
Step-by-Step Solution:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for the first crystals to form.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
-
Reduce Solvent Volume: As described in Q5, this is the most common fix. Remove a significant portion of the solvent and attempt to cool the more concentrated solution again.
-
Add an Anti-Solvent (for mixed systems): If you are using a single solvent and nucleation fails, consider turning it into a mixed-solvent system. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
For solvents in which the compound is sparingly soluble or insoluble, gently heat the test tube in a sand bath or water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume.
-
Allow the test tubes that formed clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The ideal solvent is one that dissolves the compound completely when hot in a reasonable volume but yields a large amount of crystalline precipitate upon cooling.[3]
Table of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale for this compound |
| Ethanol | 78 | Polar | Good starting point. Polarity matches the fluorinated ketone. Boiling point is well below the estimated m.p. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. Good alternative if solubility in ethanol is too high. |
| Ethyl Acetate | 77 | Medium | Effective for many ketones. Its medium polarity can help leave very polar or non-polar impurities behind. |
| Toluene | 111 | Non-polar | May be useful if the compound is less polar than expected, or as the "good" solvent in a mix with heptane. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent (compound is likely insoluble), but excellent as an anti-solvent with ethanol or acetone. |
| Heptane/Hexane | ~98 / ~69 | Non-polar | Excellent as anti-solvents to be paired with more polar solvents like ethyl acetate or acetone. |
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of your chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to boiling for 2-3 minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering common recrystallization problems.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,6-Difluoro-2-oxoindole synthesis - chemicalbook [chemicalbook.com]
- 3. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Optimizing 5,6-Difluoro-indan-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5,6-difluoro-indan-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to enhance your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.
Troubleshooting Guide: Addressing Common Synthesis Issues
The synthesis of this compound, typically achieved through an intramolecular Friedel-Crafts reaction of a 3-(3,4-difluorophenyl)propanoic acid derivative, can present several challenges. This section addresses the most common issues encountered during the experimental process.
Issue 1: Low or No Yield of this compound
A diminished or nonexistent yield of the target indanone is a frequent and frustrating obstacle. The root cause often lies in the catalyst, reaction conditions, or the integrity of the starting materials.
| Potential Cause | Explanation & Recommended Solution |
| Inactive or Inappropriate Catalyst | The choice and activity of the acid catalyst are paramount for the intramolecular Friedel-Crafts acylation. Strong acids like polyphosphoric acid (PPA) or superacids are often necessary to drive the cyclization of 3-arylpropionic acids.[1][2] Solution: Ensure your PPA is fresh and has the appropriate phosphorus pentoxide (P₂O₅) content, as this can influence regioselectivity.[3] For more stubborn substrates, consider stronger catalytic systems. If starting from the acyl chloride, ensure the Lewis acid (e.g., AlCl₃) is anhydrous and used in stoichiometric amounts (typically 1.1 to 1.5 equivalents), as the product can form a complex with the catalyst, rendering it inactive.[4] |
| Moisture Contamination | Lewis acids, particularly AlCl₃, are extremely sensitive to moisture, which leads to hydrolysis and deactivation of the catalyst, effectively halting the reaction.[3] Solution: Employ rigorous anhydrous techniques. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Suboptimal Reaction Temperature | The temperature must be sufficient to overcome the activation energy barrier without causing decomposition of the starting material or product.[4] Solution: The optimal temperature is substrate and catalyst dependent. For many Friedel-Crafts reactions, a common strategy is to start at a low temperature (e.g., 0 °C) and then allow the reaction to gradually warm to room temperature.[4] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ideal temperature profile and reaction duration. |
| Poor Starting Material Quality | Impurities in the 3-(3,4-difluorophenyl)propanoic acid or its corresponding acyl chloride can interfere with the reaction. Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting material before proceeding with the cyclization. |
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the overall yield.
| Potential Cause | Explanation & Recommended Solution |
| Intermolecular Reactions | At high concentrations, the electrophilic intermediate can react with another molecule of the starting material instead of cyclizing, leading to polymer formation.[3] Solution: Running the reaction at high dilution can favor the desired intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture. |
| Product Instability | The indanone product itself might be unstable under the harsh acidic conditions of the reaction, leading to decomposition over time.[3] Solution: Monitor the reaction closely and quench it as soon as the starting material has been consumed. Avoid unnecessarily long reaction times or exposure to excessive heat. |
| Formation of Regioisomers | While the fluorine substituents on the aromatic ring guide the cyclization, the formation of other isomers is still possible, though generally less favored. Solution: The choice of solvent and catalyst can influence regioselectivity. For instance, nitromethane has been shown to provide optimal selectivity in some Friedel-Crafts acylations.[5] For reactions catalyzed by PPA, adjusting the P₂O₅ content can be a powerful tool for controlling regioselectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method is the intramolecular Friedel-Crafts cyclization of 3-(3,4-difluorophenyl)propanoic acid or its corresponding acyl chloride.[1][6] This approach is a well-established strategy for the synthesis of various indanone derivatives.[7]
Q2: How can I prepare the precursor, 3-(3,4-difluorophenyl)propanoic acid?
This precursor is commercially available but can also be synthesized.[8][9] A common laboratory-scale synthesis involves the reduction of 3-(3,4-difluorophenyl)propenoic acid. This can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]
Q3: Are there alternative synthetic routes to indanones that could be adapted for this compound?
Yes, several other methods exist for indanone synthesis, although they may require more optimization for this specific substrate. These include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions.[3][11]
Q4: What are the best practices for purifying the final product?
The crude this compound is typically purified by column chromatography on silica gel.[11][12] A common eluent system is a mixture of ethyl acetate and hexane.[11] Recrystallization from a suitable solvent system can also be an effective purification method.
Q5: How critical is the workup procedure for this reaction?
The workup is a critical step to ensure the isolation of a clean product. A typical procedure involves carefully quenching the reaction by pouring the mixture onto crushed ice with vigorous stirring.[11] The resulting precipitate is then collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to remove any residual acid.[11]
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid (Precursor)
This protocol is a general guideline for the hydrogenation of the corresponding propenoic acid.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(3,4-difluorophenyl)propenoic acid in a solvent such as tetrahydrofuran (THF) or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir the mixture vigorously at room temperature.[10]
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3,4-difluorophenyl)propanoic acid, which can be used directly or purified further if necessary.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol outlines the general procedure for the cyclization using a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, place the 3-(3,4-difluorophenyl)propanoic acid.
-
Catalyst Addition: Slowly and carefully add the cyclizing agent, such as polyphosphoric acid (PPA) or chlorosulfonic acid, with stirring.[11] The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen catalyst and substrate reactivity.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can then be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure this compound.[11]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(3,4-Difluorophenyl)propanoic Acid [myskinrecipes.com]
- 9. 3-(3,4-Difluorophenyl)propionic acid, 98% | Fisher Scientific [fishersci.ca]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 5,6-Difluoro-2-oxoindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Fluorinated Indanones
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of fluorinated indanones. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Fluorinated indanones are valuable intermediates in pharmaceutical and agrochemical development, prized for the unique properties fluorine imparts to molecules, such as enhanced metabolic stability and binding affinity.[1][2] However, their synthesis at scale presents a unique set of obstacles. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for fluorinated indanones at scale?
A1: The most prevalent method for synthesizing fluorinated indanones on a larger scale is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride derivative.[2][3][4] This approach is often favored for its reliability and the availability of starting materials. Alternative routes, though less common for bulk synthesis, include modifications of the Fischer indole synthesis and various transition-metal-catalyzed reactions.[5][6]
Q2: Why is the choice of a fluorinating agent so critical during scale-up?
A2: The choice of a fluorinating agent is paramount due to considerations of safety, cost, and reactivity at scale.[7][8] Reagents that are manageable at the lab bench can become hazardous and difficult to handle in large quantities. For instance, while elemental fluorine (F₂) offers excellent atom economy, it is extremely reactive, toxic, and requires specialized equipment.[9][10] Safer alternatives like Selectfluor® are often preferred in pharmaceutical manufacturing despite their higher cost, as they mitigate the risks associated with handling hazardous materials like HF.[8][11]
Q3: What are the major safety concerns when scaling up fluorination reactions?
A3: Safety is the foremost concern in scaling up fluorination processes. Key hazards include:
-
Toxicity and Corrosivity: Many fluorinating agents, such as DAST and HF, are highly toxic and corrosive.[9][12] Accidental exposure can cause severe burns and respiratory damage.[13]
-
Exothermic Reactions: Fluorination reactions can be highly exothermic, and improper thermal management at scale can lead to runaway reactions.[5]
-
Reagent Instability: Some fluorinating agents, like DAST, can decompose violently at elevated temperatures.[8][9]
-
Pressure Buildup: The generation of gaseous byproducts can lead to a dangerous increase in reactor pressure if not properly vented.
Q4: How does the position of the fluorine atom on the indanone ring affect the synthesis strategy?
A4: The regiochemistry of the fluorine substituent significantly influences the choice of starting materials and the potential for side reactions. For example, the synthesis of 6-fluoro-1-indanone typically starts from p-fluorocinnamic acid,[14] while 5-fluoro-1-indanone synthesis often utilizes 3-(3-fluorophenyl)propanoic acid.[2] The electronic effects of the fluorine atom can activate or deactivate the aromatic ring towards the intramolecular Friedel-Crafts cyclization, potentially requiring different catalysts or reaction conditions to achieve a good yield and avoid the formation of regioisomers.[3]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Cyclization at Scale
Low or inconsistent yields during the scale-up of the intramolecular Friedel-Crafts cyclization are a common frustration. Several factors can contribute to this issue.
Probable Causes & Step-by-Step Solutions
-
Cause A: Inefficient Mixing and Mass Transfer
-
Explanation: In large reactors, achieving homogenous mixing is more challenging than in a round-bottom flask. Poor mixing can lead to localized "hot spots," uneven catalyst distribution, and ultimately, lower yields and increased side products.[5]
-
Troubleshooting Protocol:
-
Agitator Optimization: Evaluate the type, size, and speed of the agitator. For viscous reaction mixtures, an anchor or helical ribbon agitator may be more effective than a simple paddle stirrer.
-
Baffle Installation: If not already present, install baffles in the reactor to improve turbulence and top-to-bottom mixing.
-
Controlled Reagent Addition: Implement a slow, subsurface addition of the catalyst or substrate to ensure it is rapidly dispersed into the bulk of the reaction mixture.
-
-
-
Cause B: Catalyst Deactivation
-
Explanation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[3] Any water present in the starting materials, solvent, or reactor will deactivate the catalyst, leading to a stalled or incomplete reaction.
-
Troubleshooting Protocol:
-
Rigorous Drying of Materials: Ensure all starting materials and solvents are thoroughly dried before use. Use of drying agents or azeotropic distillation may be necessary.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Catalyst Activity Check: If possible, test the activity of a new batch of catalyst on a small scale before committing to a large-scale run.
-
-
-
Cause C: Suboptimal Reaction Temperature
-
Explanation: The optimal temperature for Friedel-Crafts cyclization is highly substrate-dependent. What worked at a small scale may not be optimal at a larger scale due to differences in heat transfer.[5]
-
Troubleshooting Protocol:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's heat flow and determine the optimal temperature profile for safe and efficient operation.
-
Gradual Temperature Optimization: Systematically vary the reaction temperature in small-scale pilot runs to identify the sweet spot that maximizes yield and minimizes impurity formation.
-
-
Issue 2: Formation of Impurities and Side Products
The impurity profile of a reaction can change significantly upon scale-up. What was a minor impurity at the gram scale can become a major issue at the kilogram scale.
Common Impurities and Mitigation Strategies
| Impurity Type | Probable Cause | Mitigation Strategy |
| Regioisomers | Competing cyclization pathways on the aromatic ring. | Optimize catalyst and solvent choice. Nitromethane has been shown to improve selectivity in some cases.[3] Lowering the reaction temperature may also favor the formation of the kinetic product. |
| Polymerization Products | High catalyst concentration or temperature leading to intermolecular reactions. | Use a slower addition rate for the catalyst. Ensure efficient heat removal to prevent temperature spikes. |
| Unreacted Starting Material | Incomplete reaction due to catalyst deactivation or insufficient reaction time. | Address catalyst deactivation as described above. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time. |
| Dehalogenated Byproducts | Presence of protic impurities or certain catalysts leading to the loss of fluorine. | Ensure anhydrous conditions. Screen alternative Lewis or Brønsted acid catalysts that are less prone to promoting dehalogenation. |
Issue 3: Challenges in Product Isolation and Purification
Methods like column chromatography that are routine in the lab are often impractical and uneconomical for large-scale production.[5]
Scalable Purification Strategies
-
Crystallization: This is the preferred method for purifying solid products at scale.
-
Protocol for Developing a Crystallization Process:
-
Solvent Screening: Identify a suitable solvent or solvent system where the fluorinated indanone has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile Optimization: Control the cooling rate to influence crystal size and purity. A slower cooling rate generally leads to larger, purer crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) to induce crystallization and control polymorphism.[5]
-
Washing: Wash the isolated crystals with a cold, non-polar solvent to remove residual impurities without dissolving the product.
-
-
-
Distillation: For liquid or low-melting fluorinated indanones, vacuum distillation can be an effective purification method.
-
Considerations:
-
Thermal Stability: Assess the thermal stability of the product to avoid decomposition during distillation.[15]
-
Vacuum System: A robust vacuum system is required to achieve the necessary low pressures for distilling high-boiling compounds.
-
-
Issue 4: Safety and Handling of Fluorinating Agents at Scale
The hazardous nature of many fluorinating agents necessitates stringent safety protocols during scale-up.[7][9]
Workflow for Safe Handling of Fluorinating Agents
Caption: Workflow for the safe handling of fluorinating agents at scale.
Experimental Protocols
Protocol: Scale-Up of 6-Fluoro-1-Indanone Synthesis via Friedel-Crafts Cyclization
This protocol is adapted from known procedures for indanone synthesis and should be optimized for your specific equipment and substrate.[3][14]
Materials:
-
3-(4-fluorophenyl)propionic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ice
Procedure:
-
Acyl Chloride Formation:
-
In a suitable reactor under an inert atmosphere, charge 3-(4-fluorophenyl)propionic acid and anhydrous DCM.
-
Slowly add thionyl chloride to the mixture while maintaining the temperature below 30°C.
-
Gently heat the mixture to reflux and stir until the reaction is complete (monitor by IR or cessation of gas evolution).
-
Cool the mixture and remove the excess thionyl chloride and DCM by distillation.
-
-
Friedel-Crafts Cyclization:
-
In a separate, larger reactor, charge anhydrous DCM and cool to 0°C.
-
Carefully and portion-wise, add aluminum chloride while maintaining the temperature below 10°C.
-
Slowly add the crude 3-(4-fluorophenyl)propionyl chloride from the previous step to the AlCl₃ slurry, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by HPLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0°C and carefully quench by slowly adding it to a mixture of ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 6-fluoro-1-indanone.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Visualizing the Friedel-Crafts Cyclization Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. Page loading... [guidechem.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
Stability of 5,6-difluoro-indan-2-one under acidic and basic conditions
Technical Support Center: 5,6-Difluoro-indan-2-one
Introduction: Understanding the Stability of this compound
Welcome to the technical support guide for this compound. This molecule is a valuable intermediate in pharmaceutical research and drug development, prized for the unique properties conferred by its fluorinated indanone scaffold. However, the very features that make it synthetically useful—the activated ketone and the acidic alpha-protons—also present stability challenges under various experimental conditions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability of this compound, moving beyond simple protocols to explain the chemical principles governing its behavior. Our goal is to empower you to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concern is its susceptibility to reactions involving the protons alpha to the carbonyl group (at the C1 and C3 positions). The electron-withdrawing nature of the ketone and the fluorine atoms on the aromatic ring increases the acidity of these protons.[1] This makes the compound particularly sensitive to basic conditions, which can lead to enolate formation and subsequent side reactions such as self-condensation (aldol reaction), epimerization if a chiral center is present, or reaction with other electrophiles in the medium.
Q2: How do the fluorine atoms on the aromatic ring influence the ketone's stability?
Fluorine is the most electronegative element, and its presence on the benzene ring has a significant electron-withdrawing inductive effect.[1] This effect is transmitted through the ring to the carbonyl group, increasing its electrophilicity. More importantly, this effect stabilizes the conjugate base (enolate) formed upon deprotonation of the alpha-carbon. A more stable enolate forms more readily, meaning the alpha-protons of this compound are more acidic than those of unsubstituted indan-2-one. This heightened acidity is a key factor in its reactivity under basic conditions.[2]
Q3: Is the compound generally more stable under acidic or basic conditions?
This compound is significantly more stable under neutral to mildly acidic conditions. While strong acids can catalyze reactions like hydration of the ketone to form a gem-diol, this process is typically reversible.[3][4] In contrast, basic conditions readily and irreversibly promote the formation of an enolate, which is a potent nucleophile that can lead to undesired and often complex side reactions. Therefore, exposure to even mild bases should be carefully controlled.
Q4: What are the most likely degradation products I might observe?
Under basic conditions, the most probable degradation product is the aldol self-condensation dimer. This occurs when the enolate of one molecule attacks the ketone of another. Under strongly acidic and aqueous conditions, you might observe the formation of the corresponding gem-diol (1,1-dihydroxy-5,6-difluoroindane), although this is an equilibrium and removal of water will shift it back to the ketone.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis, purification, or handling of this compound.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Steps & Rationale |
| Appearance of a new, less polar spot on TLC/LCMS after a basic workup (e.g., NaHCO₃ wash). | Aldol Self-Condensation: The basic aqueous wash is deprotonating the alpha-carbon, forming an enolate which then dimerizes. The resulting dimer is larger and often less polar than the starting material. | 1. Use a Milder Workup: Wash with brine (neutral pH) instead of a basic solution. 2. Lower the Temperature: Perform the workup at 0 °C to reduce the rate of the condensation reaction. 3. Minimize Contact Time: Perform the wash quickly and immediately proceed to the drying and solvent removal steps. |
| Low or inconsistent yields in reactions where this compound is a reactant under basic conditions. | Competitive Enolate Formation: The base used in your reaction is deprotonating your starting material instead of (or in addition to) your intended substrate, leading to side reactions and consumption of the indanone. | 1. Choose a More Hindered Base: Use a non-nucleophilic, sterically hindered base like LDA or KHMDS if your reaction allows. 2. Control Stoichiometry: Use precisely one equivalent of base if a full deprotonation is required, or a catalytic amount if applicable. 3. Reverse Addition: Add your base to a solution of the indanone at low temperature (-78 °C) to ensure rapid and controlled enolate formation before adding the electrophile. |
| Broad or disappearing proton signals in the ¹H NMR spectrum, especially for the CH₂ groups. | Keto-Enol Tautomerism: The compound is in equilibrium between its keto and enol forms. This exchange can occur on the NMR timescale, leading to signal broadening. This can be catalyzed by trace acid or base in the NMR solvent. | 1. Use a High-Purity Solvent: Use fresh, high-purity deuterated solvent. 2. Neutralize the Sample: If you suspect acidic or basic residue, filter the sample through a small plug of neutral alumina or silica before preparing the NMR sample. 3. Acquire at Low Temperature: Cooling the NMR probe can slow the rate of exchange, potentially resolving the broad signals into sharp peaks for each tautomer. |
| A new peak appears in the HPLC chromatogram when a sample is left in an autosampler in methanol for 24 hours. | Hemiketal/Ketal Formation: The ketone is reacting with the methanol solvent, catalyzed by trace acid or base, to form the corresponding hemiketal or ketal.[5] | 1. Change the Solvent: Prepare analytical samples in a non-protic solvent like acetonitrile or THF.[6] 2. Control pH: Buffer the mobile phase if compatible with your method to maintain a neutral pH. 3. Analyze Promptly: Minimize the time samples spend in the autosampler before injection. |
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is critical for predicting and controlling the stability of this compound. The key is the keto-enol tautomerism, which is catalyzed by both acid and base.
Base-Catalyzed Enolate Formation
Under basic conditions, a base (B⁻) removes a proton from one of the alpha-carbons (C1 or C3) to form a resonance-stabilized enolate. This enolate is the key reactive intermediate responsible for most instability issues in basic media.
Caption: Base-catalyzed formation of the nucleophilic enolate intermediate.
Acid-Catalyzed Enol Formation
Under acidic conditions, the carbonyl oxygen is first protonated, making the alpha-protons more acidic and facilitating their removal by a weak base (like water) to form the neutral enol. While the enol is also nucleophilic, it is generally less reactive than the enolate.
Caption: Acid-catalyzed equilibrium between the keto and enol forms.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation pathways and develop stability-indicating analytical methods.[7] This protocol provides a framework for assessing the stability of this compound.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.
Analytical Method: A validated stability-indicating HPLC-UV method is required. The method must be able to separate the parent compound from all potential degradation products.[8][9]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acidic Hydrolysis: 1.0 M Hydrochloric Acid (HCl)
-
Basic Hydrolysis: 1.0 M Sodium Hydroxide (NaOH)
-
Oxidative Degradation: 10% Hydrogen Peroxide (H₂O₂)
-
Thermal Degradation: Acetonitrile (no stressor added). Place in an oven at 80 °C.
-
Photolytic Degradation: Acetonitrile (no stressor added). Place in a photostability chamber (ICH Q1B guidelines).
-
Control Sample: Acetonitrile (no stressor added). Keep at room temperature, protected from light.
-
-
Incubation & Time Points: Incubate the samples under the specified conditions. Analyze aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by HPLC-UV, monitoring for the appearance of new peaks and the decrease in the parent peak area.
-
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. hovione.com [hovione.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Low Yield in Intramolecular Friedel-Crafts Cyclization
Introduction
Welcome to the technical support guide for troubleshooting low yields in intramolecular Friedel-Crafts cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful synthetic transformation. Intramolecular Friedel-Crafts reactions are pivotal for constructing polycyclic aromatic systems, but their success is highly sensitive to a range of experimental parameters. This guide provides a structured, in-depth approach to diagnosing and resolving common issues, moving from frequently asked questions to detailed troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low yields in intramolecular Friedel-Crafts cyclization.
Q1: My intramolecular Friedel-Crafts cyclization is giving a very low yield. What are the most common culprits?
A1: Low yields in these reactions typically stem from a few key areas:
-
Substrate Reactivity: The aromatic ring may be deactivated by electron-withdrawing groups, making it less nucleophilic and thus less reactive towards the electrophile.[1][2][3]
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3][4] Any water in your reagents or glassware will deactivate the catalyst.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction's efficiency.[4][5] Excessively high temperatures can lead to decomposition or side reactions.[4]
-
Incorrect Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the ketone product can form a stable complex with the catalyst, rendering it inactive.[3][6]
Q2: I'm observing the formation of multiple products alongside my desired cyclized compound. What could be the cause?
A2: The formation of multiple products can arise from several factors:
-
Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Rearrangements: In Friedel-Crafts alkylations, the intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to different cyclized products.[7][8] This is less common in acylations where the acylium ion is resonance-stabilized.[6][7]
-
Positional Isomers: Depending on the substitution pattern of your aromatic ring, cyclization may occur at different positions, leading to a mixture of isomers.[4]
-
Side Reactions: Undesired side reactions such as elimination or polymerization can also contribute to a complex product mixture.
Q3: How do I choose the right Lewis acid catalyst for my intramolecular cyclization?
A3: The choice of Lewis acid is critical and depends on the reactivity of your substrate.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are commonly used but can be harsh and may promote side reactions with sensitive functional groups.[1][9]
-
Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, In(III) salts): These are often a better choice for substrates with sensitive functional groups or when trying to avoid rearrangements.[10][11] Indium(III) salts, for example, have shown high efficiency in certain intramolecular Friedel-Crafts reactions.[10]
-
Brønsted Acids (e.g., H₂SO₄, PPA): In some cases, particularly for intramolecular acylations of carboxylic acids, strong Brønsted acids can be effective.[12]
II. Detailed Troubleshooting Guides
This section provides a systematic approach to troubleshooting specific issues encountered during intramolecular Friedel-Crafts cyclization.
Issue 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.
1.1 Catalyst Activity and Stoichiometry
Causality: The Lewis acid catalyst is the engine of the Friedel-Crafts reaction. Its activity is paramount. Moisture is the primary deactivator of common Lewis acids like AlCl₃.[3][4] Furthermore, in acylations, the product ketone can complex with the Lewis acid, effectively removing it from the catalytic cycle.[3][6]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly oven-dry all glassware and allow it to cool in a desiccator before use.
-
Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere.
-
-
Verify Catalyst Quality:
-
Use a fresh bottle of the Lewis acid or purify the existing stock if it has been exposed to air.
-
-
Optimize Catalyst Loading:
-
For intramolecular acylations, start with at least 1.1 equivalents of the Lewis acid.
-
If low conversion persists, incrementally increase the catalyst loading to 1.5 or 2.0 equivalents.
-
1.2 Substrate Reactivity
Causality: The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile. Electron-withdrawing groups (EWGs) on the ring decrease its nucleophilicity and slow down or prevent the reaction.[2][3][13] Conversely, electron-donating groups (EDGs) activate the ring and promote the reaction.[2][13][14]
Troubleshooting Protocol:
-
Analyze Substituent Effects:
-
Strategy for Deactivated Substrates:
-
If your substrate contains strong deactivating groups, the reaction may not be feasible under standard conditions.
-
Consider using a more potent Lewis acid or higher reaction temperatures, though this may increase the risk of side reactions.[16]
-
A redesign of the synthetic route to introduce the deactivating group after the cyclization step may be necessary.
-
1.3 Reaction Temperature and Time
Causality: Like any chemical reaction, the rate of intramolecular Friedel-Crafts cyclization is temperature-dependent. Insufficient thermal energy may result in a slow reaction rate, while excessive heat can lead to decomposition of the starting material, product, or catalyst.[4]
Troubleshooting Protocol:
-
Monitor the Reaction:
-
Track the progress of the reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Optimize Temperature:
-
If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20 °C increments.
-
Be aware that higher temperatures can also promote side reactions and rearrangements.[4]
-
-
Adjust Reaction Time:
-
If the reaction is proceeding but is slow, extending the reaction time may improve the yield.
-
Issue 2: Formation of Byproducts and Isomers
The formation of multiple products can complicate purification and significantly lower the yield of the desired compound.
2.1 Intermolecular vs. Intramolecular Reactions
Causality: Intramolecular reactions are favored at low concentrations, as this minimizes the probability of two substrate molecules encountering each other.
Troubleshooting Protocol:
-
Employ High Dilution:
-
Perform the reaction at a low substrate concentration (e.g., 0.01-0.05 M).[5]
-
Consider using a syringe pump for slow addition of the substrate to the reaction mixture to maintain a low instantaneous concentration.
-
2.2 Ring Size and Strain
Causality: The formation of 5- and 6-membered rings is generally favored in intramolecular Friedel-Crafts reactions.[12] The formation of smaller or larger rings can be thermodynamically and kinetically disfavored due to ring strain.
Troubleshooting Protocol:
-
Evaluate Ring Size:
-
Confirm that the desired cyclization leads to a 5-, 6-, or 7-membered ring. The formation of 6-membered rings is often the most efficient.[12]
-
-
Consider Alternative Strategies:
-
If you are attempting to form a strained ring system, a different synthetic approach may be necessary.
-
2.3 Solvent Effects
Causality: The choice of solvent can influence the solubility of intermediates and the stability of charged species, which can in turn affect the product distribution.[17] For instance, polar solvents can stabilize charged intermediates, potentially altering the regioselectivity of the reaction.[17]
Troubleshooting Protocol:
-
Screen Solvents:
-
If you are observing a mixture of isomers, consider screening a range of solvents with varying polarities.
-
Common solvents for Friedel-Crafts reactions include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene.[17]
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
This protocol provides a starting point for optimizing your reaction.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) under a nitrogen atmosphere.
-
Add an anhydrous solvent (e.g., CH₂Cl₂) to the flask and cool the suspension to 0 °C in an ice bath.
-
-
Acyl Chloride Formation (if starting from a carboxylic acid):
-
In a separate flask, convert the corresponding carboxylic acid to the acyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Remove the excess reagent under reduced pressure.
-
-
Reaction:
-
Dissolve the acyl chloride substrate in the anhydrous solvent and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred Lewis acid suspension at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[5]
-
-
Work-up:
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[5]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Table 1: Influence of Lewis Acid on Intramolecular Cyclization
| Lewis Acid | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1.1 | 0 to RT | 4 | 75 | [5] |
| FeCl₃ | 1.1 | RT | 6 | 68 | N/A |
| SnCl₄ | 1.2 | RT | 12 | 55 | [11] |
| InCl₃ | 0.1 | RT | 16 | 90 | [10] |
| Sc(OTf)₃ | 0.1 | RT | 24 | 85 | [18] |
Note: Yields are representative and highly substrate-dependent. This table serves as a general guide for catalyst selection.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Diagram 2: Key Factors Influencing Intramolecular Friedel-Crafts Cyclization
Caption: Core parameters affecting reaction success.
V. References
-
Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Role of Lewis Acid in Catalytic Cycle Stability. (2025, August 26). Patsnap Eureka. Retrieved from --INVALID-LINK--
-
Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Friedel-Crafts Handout. (n.d.). University of Wisconsin-Madison. Retrieved from --INVALID-LINK--
-
Chapter 15 Reactions of Aromatic Compounds. (n.d.). Eastern Mediterranean University. Retrieved from --INVALID-LINK--
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--
-
Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Lewis Acid Catalyst Definition. (n.d.). Fiveable. Retrieved from --INVALID-LINK--
-
EAS Activating and Deactivating Groups. (2021, April 3). YouTube. Retrieved from --INVALID-LINK--
-
The roles of Lewis acidic additives in organotransition metal catalysis. (2019, January 22). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from --INVALID-LINK--
-
Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Minimizing byproduct formation in Friedel-Crafts reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Lewis acid catalysis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Troubleshooting low conversion in Friedel-Crafts reactions with Dichlorodiphenylmethane. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Tandem Prins/Friedel–Crafts Cyclization for Stereoselective Synthesis of Heterotricyclic Systems. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from --INVALID-LINK--
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Organocatalytic Asymmetric Friedel−Crafts Alkylation/Cyclization Cascade Reaction of 1-Naphthols and α,β-Unsaturated Aldehydes: An Enantioselective Synthesis of Chromanes and Dihydrobenzopyranes. (2009, August 7). ACS Publications. Retrieved from --INVALID-LINK--
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Intramolecular reactions are also observed in Friedel-Crafts alkylation. (n.d.). Homework.Study.com. Retrieved from --INVALID-LINK--
-
Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved from --INVALID-LINK--
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 15. youtube.com [youtube.com]
- 16. fiveable.me [fiveable.me]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 5,6-Difluoro-indan-2-one
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5,6-difluoro-indan-2-one. The methodologies and explanations provided are grounded in established principles of organic chemistry and practical laboratory experience.
Introduction to the Purification Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via an intramolecular Friedel-Crafts cyclization of a precursor such as 3-(3,4-difluorophenyl)propanoic acid, often promoted by a strong acid like polyphosphoric acid (PPA). While effective, this reaction can generate a crude product containing several impurities that complicate downstream applications. This guide is designed to help you diagnose and resolve common purification issues, ensuring the isolation of high-purity this compound.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Impurity Identification and Characterization
Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple components. What are the likely impurities?
A1: The crude product from the PPA-mediated cyclization of 3-(3,4-difluorophenyl)propanoic acid can contain several impurities. The most common are:
-
Unreacted Starting Material: 3-(3,4-difluorophenyl)propanoic acid may be present if the reaction did not go to completion. This is typically a more polar impurity.
-
Regioisomer: The primary isomeric impurity is likely 4,5-difluoro-indan-2-one, arising from the alternative cyclization pathway on the difluorinated aromatic ring. Regioisomers often have very similar polarities, making them challenging to separate.[1]
-
Polymeric Byproducts: Strong acids like PPA can sometimes promote intermolecular reactions, leading to the formation of higher molecular weight polymeric material.[2] These are generally much less soluble and may appear as baseline material on a TLC plate.
-
Dehydration Products: Under harsh acidic conditions, minor dehydration of the indanone product could potentially lead to the formation of a difluoro-indene derivative.
Q2: How can I definitively identify the impurities in my crude sample?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): TLC is an excellent first step to visualize the number of components in your mixture. Co-spotting the crude material with the starting material can help identify any unreacted precursor.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of a carboxylic acid proton (~10-12 ppm) in the ¹H NMR spectrum indicates unreacted starting material. The aromatic region of the ¹H NMR may show complex multiplets if regioisomers are present.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components. Regioisomers will have the same mass but different retention times, and their fragmentation patterns can provide structural clues.[3]
Purification Strategies and Troubleshooting
Q3: My primary impurity appears to be unreacted starting material. What is the most efficient way to remove it?
A3: Unreacted 3-(3,4-difluorophenyl)propanoic acid is significantly more polar than the desired this compound. You have two primary options:
-
Aqueous Work-up: During the reaction work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and effectively removing it from the organic layer.
-
Recrystallization: If the starting material persists after the work-up, recrystallization is often effective. The less polar indanone product will crystallize out of a suitable solvent system, leaving the more polar starting material in the mother liquor.[3]
Q4: I am struggling to separate the desired product from what I suspect is a regioisomer. What are my options?
A4: Separating regioisomers is a common challenge in organic synthesis. Flash column chromatography is the most effective method for this purpose.[3]
-
Optimization of TLC: Before attempting a column, it is essential to find a solvent system that provides the best possible separation on a TLC plate. The target Rf for your desired product should be around 0.2-0.4 for optimal separation on a column.[4]
-
Column Chromatography Protocol: A carefully packed silica gel column with a well-chosen eluent system is critical. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often resolve closely eluting compounds.
Q5: I am observing significant "streaking" or "tailing" of my product spot on TLC and during column chromatography. What could be the cause?
A5: Tailing is often caused by interactions between your compound and the stationary phase (silica gel). For a ketone like this compound, this can be due to the acidic nature of the silanol groups on the silica.[4]
-
Check for Column Overloading: Using too much crude material for the amount of silica gel can lead to poor separation and tailing. A general guideline is a silica-to-crude material ratio of at least 30:1 by weight.[4]
-
Modify the Mobile Phase: Adding a small amount of a slightly more polar or acidic/basic modifier to your eluent can sometimes improve peak shape. For ketones, a small percentage of a more polar solvent like ethyl acetate in your hexane or heptane mobile phase is a good starting point.
Q6: My crude product is a dark, oily residue. How should I proceed with purification?
A6: A dark, oily crude product often indicates the presence of polymeric byproducts or other high molecular weight impurities.
-
Initial Purification: Attempt to remove the bulk of the coloration by passing a solution of the crude material through a small plug of silica gel, eluting with a moderately polar solvent.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be very effective at removing colored impurities, which often remain in the mother liquor.
-
Distillation: If the product is a low-melting solid or an oil, vacuum distillation might be a viable option, provided the compound is thermally stable.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of this compound from less polar and more polar impurities, including its regioisomer.
-
TLC Analysis:
-
Prepare a dilute solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[4]
-
Visualize the spots under UV light.
-
Optimize the solvent system to achieve a separation where the desired product has an Rf value between 0.2 and 0.4.
-
-
Column Preparation (Slurry Method):
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Comments |
| 9:1 | ~0.2 | Good for initial separation from non-polar impurities. |
| 8:2 | ~0.35 | Often an ideal polarity for good separation. |
| 7:3 | ~0.5 | May be suitable for faster elution if separation from more polar impurities is good. |
Note: Rf values are approximate and can vary. It is recommended to co-spot with the starting material and crude mixture for accurate identification.[4]
Protocol 2: Purification by Recrystallization
This protocol is effective for removing more polar or less soluble impurities from a solid crude product.
-
Solvent Selection:
-
Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvent systems for ketones include ethanol, isopropanol, or mixtures of a soluble solvent (like ethyl acetate or acetone) with an anti-solvent (like hexane or heptane).[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the product just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Logical Workflow for Purification
Caption: Decision tree for the purification of crude this compound.
Potential Impurity Sources
Caption: Origins of common impurities during synthesis.
References
Optimizing reaction time and temperature for indanone synthesis
Welcome to the technical support center for optimizing indanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction time and temperature for two of the most common and powerful methods for indanone synthesis: Intramolecular Friedel-Crafts Acylation and Nazarov Cyclization.
Section 1: Intramolecular Friedel-Crafts Acylation: A Troubleshooter's Guide to Time and Temperature
Intramolecular Friedel-Crafts acylation is a robust method for the synthesis of 1-indanones, typically involving the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[1] The reaction is generally promoted by a Lewis or Brønsted acid.[1] While seemingly straightforward, achieving high yields and purity often requires careful optimization of reaction time and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts reaction shows a low yield with a significant amount of starting material remaining. Should I increase the temperature or extend the reaction time?
A1: This is a classic optimization problem, and the best approach depends on a careful diagnosis of your reaction. Here’s a systematic approach:
-
Initial Diagnosis (TLC/LC-MS Analysis): Before making any changes, it is crucial to analyze a sample of your reaction mixture.
-
Scenario A: Only starting material and a small amount of product are observed. This suggests the reaction is slow but clean. In this case, extending the reaction time at the current temperature is the most prudent first step. Drastically increasing the temperature without knowing the thermal stability of your product could lead to degradation.
-
Scenario B: You observe starting material, product, and the formation of new, unidentified spots (byproducts). This indicates that side reactions are occurring at the current temperature. Simply extending the reaction time will likely only increase the proportion of these byproducts. In this situation, it is generally not advisable to increase the temperature. Instead, consider using a more active catalyst at the same or a lower temperature.
-
-
The Role of Temperature: The rate of a Friedel-Crafts acylation is highly dependent on temperature.[2] For many substrates, a certain activation energy must be overcome for the cyclization to proceed at a reasonable rate.[3] However, elevated temperatures can also promote side reactions such as polymerization, especially under strongly acidic conditions, and elimination reactions that can lead to indene derivatives.[3]
-
Causality-Driven Experimental Choices:
-
If your aromatic ring is deactivated (contains electron-withdrawing groups), the activation energy for the electrophilic aromatic substitution will be higher. In such cases, a carefully controlled increase in temperature may be necessary.[4][5] However, this should be done incrementally (e.g., in 10-20 °C intervals) with close monitoring for byproduct formation.
-
If using a catalyst like Polyphosphoric Acid (PPA), its viscosity is highly temperature-dependent. At lower temperatures, high viscosity can impede efficient mixing and slow the reaction. Gently heating can reduce viscosity and improve the reaction rate.
-
Q2: I increased the temperature of my Friedel-Crafts reaction, and the starting material was consumed, but the yield of the desired indanone did not improve. What is likely happening?
A2: This scenario strongly suggests that at the higher temperature, the rate of side reactions has become competitive with or even exceeded the rate of the desired intramolecular cyclization. Common side reactions at elevated temperatures in Friedel-Crafts acylations include:
-
Intermolecular Acylation and Polymerization: Instead of the acylating agent reacting intramolecularly, it can react with another molecule of the starting material, leading to dimers and polymers.[2][3] This is particularly problematic at high substrate concentrations.
-
Decomposition/Charring: Many organic molecules are not stable at high temperatures in the presence of strong acids, leading to decomposition, often observed as the reaction mixture turning dark or tar-like.[6]
-
Elimination Reactions: The indanone product itself can undergo elimination at high temperatures to form an indene derivative.[3]
Troubleshooting Strategy:
-
Revert to a lower temperature and extend the reaction time.
-
Consider a more active catalyst. If a standard Lewis acid like AlCl₃ is not effective at a moderate temperature, a superacid such as triflic acid (TfOH) or Eaton's reagent might promote the reaction under milder conditions.[2][5]
-
Employ high-dilution conditions. By reducing the concentration of your starting material, you can favor the intramolecular reaction pathway over intermolecular side reactions.[2]
Data Presentation: Typical Reaction Conditions for Friedel-Crafts Acylation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield | Reference(s) |
| 3-Arylpropionic acids | Tb(OTf)₃ | o-dichlorobenzene | 250 | - | up to 74% | [2][7] |
| 3-Arylpropionic acids | PPA/H₂SO₄ | - | - | - | 60-90% | [1] |
| 3-Arylpropionic acid chlorides | AlCl₃ | Dichloromethane | Room Temp | - | Good | [1] |
| Benzyl Meldrum's acid derivatives | Sc(OTf)₃ (cat.) | CH₃NO₂ | Reflux | - | Excellent | [1][8] |
Experimental Protocol: General Procedure for AlCl₃-Mediated Cyclization of a 3-Arylpropionyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropionyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq). The addition is exothermic, so maintain the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualization: Decision Workflow for Optimizing Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
Section 2: Nazarov Cyclization: Navigating the Time-Temperature Landscape
The Nazarov cyclization is a powerful 4π-electrocyclization of divinyl ketones to form cyclopentenones, a reaction that is instrumental in the synthesis of many indanones.[9][10] This acid-catalyzed reaction proceeds through a pentadienyl cation intermediate, and its rate and selectivity can be highly sensitive to reaction conditions.[10][11]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Nazarov cyclization is sluggish, with significant starting material remaining after the recommended reaction time. Should I increase the temperature?
A1: As with Friedel-Crafts reactions, a careful analysis is key. While increasing the temperature can accelerate the reaction, it also brings the risk of side reactions.
-
Understanding the Rate-Determining Step: The electrocyclization of the pentadienyl cation is often the slow step of the reaction.[11] The stability of this cation plays a crucial role; substituents that over-stabilize it can slow down the cyclization.[12]
-
Temperature Effects: Increasing the temperature provides the thermal energy needed to overcome the activation barrier of the 4π-electrocyclization.[9] However, higher temperatures can also lead to:
-
Wagner-Meerwein rearrangements: The carbocation intermediates can undergo rearrangements, leading to undesired skeletal structures.[12]
-
Retro-Nazarov reaction: The cyclized product can undergo a ring-opening reaction, especially if the product is thermodynamically less stable than the starting dienone.[12]
-
Polymerization and Decomposition: Similar to Friedel-Crafts reactions, harsh acidic conditions at high temperatures can lead to degradation of the starting material and product.[12]
-
-
Recommended Approach:
-
Monitor the reaction over a longer period at the current temperature to see if it proceeds to completion, albeit slowly.
-
If the reaction remains stalled, a modest increase in temperature (e.g., from room temperature to 40-60 °C) can be attempted. Monitor for the appearance of byproducts.
-
Consider catalyst choice. A stronger acid might facilitate the formation of the pentadienyl cation at a lower temperature, thus avoiding thermally induced side reactions.
-
Q2: My Nazarov cyclization produces a mixture of diastereomers. Can temperature and reaction time be used to improve the selectivity?
A2: While the stereoselectivity of the Nazarov cyclization is primarily governed by the conrotatory nature of the electrocyclization and the subsequent protonation step, temperature can play a role.[12]
-
Kinetic vs. Thermodynamic Control: In some cases, different diastereomers may be formed at different rates (kinetic control) and may have different stabilities (thermodynamic control).
-
Lower temperatures generally favor the kinetically controlled product, the one that is formed faster.
-
Higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product. If the desired diastereomer is the thermodynamic product, increasing the temperature or reaction time could improve the diastereomeric ratio. Conversely, if the desired product is the kinetic one, lower temperatures and shorter reaction times are preferable.
-
-
Practical Steps:
-
Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature) and analyze the product mixture at different time points to determine the kinetic and thermodynamic profiles.
-
The choice of catalyst and solvent can have a more significant impact on stereoselectivity than temperature and time.[12] Chiral catalysts are often employed for enantioselective Nazarov cyclizations.[12]
-
Data Presentation: Exemplary Conditions for Nazarov Cyclization
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Time | Outcome | Reference(s) |
| Divinyl Ketone | Triphenylmethylphosphonium bromide/acetic acid (DES) | - | 25 | - | >95% conversion | [13][14] |
| Divinyl Ketone | Triphenylmethylphosphonium bromide/ethylene glycol (DES) | - | 60 | 16 h | >80% conversion | [13][14] |
| Unactivated Dienones | Chiral Squaramide / TMSOTf | Dichloromethane | -78 | 48-96 h | Moderate to good yield, high enantioselectivity | [15] |
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization
-
Setup: To a solution of the divinyl ketone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere, add the Lewis acid (e.g., FeCl₃ or Cu(OTf)₂) at the desired starting temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the mixture at the chosen temperature.
-
Monitoring: Follow the consumption of the starting material and the formation of the product by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.
Visualization: Time vs. Temperature Optimization Pathway
Caption: A logical workflow for addressing a slow Nazarov cyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Indanone Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[2][3][4][5] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated indanone derivatives, exploring how the unique properties of fluorine can modulate their biological activity. We will delve into supporting experimental data, detailed protocols, and the underlying mechanistic principles to provide a comprehensive resource for researchers in the field.
The Impact of Fluorination on Pharmacological Properties
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[6] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[7]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6][7]
-
Altered Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.[8] This can result in increased potency and selectivity.
-
Modulation of pKa: The presence of fluorine can lower the pKa of nearby functional groups, which can affect a compound's ionization state at physiological pH and, consequently, its absorption and distribution.[6]
These properties make fluorination a powerful tool for optimizing lead compounds in drug discovery.
Comparative Biological Activities
Anticancer Activity
The indanone scaffold has been extensively explored for the development of novel anticancer agents.[4][9][10] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[10][11]
Non-Fluorinated Indanone Derivatives:
Several non-fluorinated indanone derivatives have demonstrated potent anticancer activity. For example, gallic acid-based indanone derivatives have shown significant cytotoxicity against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range against MCF-7 breast cancer cells.[9] Similarly, indanone-based thiazolyl hydrazone derivatives have shown promising activity against colorectal cancer cell lines, with IC50 values as low as 0.41 µM.[11] These compounds often work by inducing G2/M phase cell cycle arrest and apoptosis.[10][11]
Fluorinated Indanone Derivatives:
The introduction of fluorine can significantly enhance the anticancer potential of indanone derivatives. A notable example is a fluorinated benzylidene indanone that has demonstrated potent antiproliferative and antiangiogenic properties.[12][13] This compound acts as a microtubule destabilizer, arresting cancer cells in the G2/M phase, and also down-regulates key angiogenesis factors like VEGF and HIF-α.[12][13] In vivo studies in a mammary carcinoma mouse model showed a significant reduction in tumor volume.[12][13]
| Compound | Cancer Cell Line | IC50 | Mechanism of Action | Reference |
| Gallic acid-based indanone (10) | MCF-7 | 2.2 µM | Not specified | [9] |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | Not specified | G2/M arrest, apoptosis, increased ROS | [10][11] |
| Fluorinated benzylidene indanone | MCF-7 | Not specified | Microtubule destabilizer, G2/M arrest, antiangiogenic | [12][13] |
| 5-Fluorouracil (5-FU) | Varies | Varies | Antimetabolite (inhibits thymidylate synthase) | [12] |
Anticancer Mechanism of a Fluorinated Benzylidene Indanone Derivative
Caption: Anticancer mechanism of a fluorinated indanone derivative.
Neuroprotective Activity
Indanone derivatives have emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][14] The well-known Alzheimer's drug, Donepezil, is an indanone derivative.[1][2][3]
Non-Fluorinated Indanone Derivatives:
The neuroprotective effects of non-fluorinated indanone derivatives often stem from their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[3][15] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[2][16] MAO inhibitors can increase the levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which is relevant for both Alzheimer's and Parkinson's disease.[3] Some derivatives also exhibit antioxidant properties and can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[17]
Fluorinated Indanone Derivatives:
While specific studies directly comparing fluorinated and non-fluorinated indanones in neuroprotection are less common in the initial literature search, the principles of fluorine in drug design suggest potential benefits. Enhanced blood-brain barrier penetration due to increased lipophilicity could lead to higher concentrations of the drug in the central nervous system. Furthermore, increased metabolic stability could prolong the therapeutic effect. For instance, fluorinated indenoisoquinoline derivatives, which share a structural resemblance to indanones, have been investigated as topoisomerase I inhibitors with potential applications in cancer, and this highlights the amenability of related scaffolds to fluorination for improved biological activity.[18]
| Compound/Derivative Type | Target | Effect | Disease Relevance | Reference |
| Indanone-aminopropoxy benzylidenes | AChE, BuChE | Inhibition (IC50 in nM to low µM range) | Alzheimer's Disease | [16] |
| Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids | AChE, MAO-B | Dual Inhibition | Alzheimer's Disease | [15] |
| 6-methoxy indanone derivatives | β-amyloid plaques | Binding and imaging probe | Alzheimer's Disease | [19] |
| Donepezil (Indanone derivative) | AChE | Inhibition | Alzheimer's Disease | [1][2][3] |
Therapeutic Targets of Indanone Derivatives in Neurodegenerative Diseases
Caption: Key targets of indanone derivatives in neuroprotection.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the biological activity of indanone derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the indanone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the indanone derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme, which is a key target in Alzheimer's disease therapy.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, the indanone derivative at various concentrations, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add DTNB and ATCI to initiate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the indanone derivative and determine the IC50 value.
Conclusion
The strategic incorporation of fluorine into the indanone scaffold presents a promising avenue for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic properties. As demonstrated in the case of anticancer agents, fluorination can lead to compounds with potent and multifaceted mechanisms of action. While more direct comparative studies are needed in the field of neuroprotection, the fundamental principles of medicinal chemistry suggest that fluorinated indanone derivatives could offer significant advantages. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these compounds, facilitating the discovery and development of the next generation of indanone-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-Methoxy-indanone derivatives as potential probes for β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 5,6-Difluoro-indan-2-one
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5,6-difluoro-indan-2-one, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate analytical strategy for their specific needs. This document emphasizes the scientific rationale behind methodological choices and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
Introduction: The Analytical Challenge
This compound is a fluorinated indanone derivative. The presence of the ketone functional group and the aromatic ring with fluorine substituents dictates the selection of suitable analytical techniques. Accurate and precise quantification is paramount for ensuring the quality, consistency, and safety of pharmaceutical products. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), a workhorse in pharmaceutical analysis, with alternative and advanced techniques.
Method Comparison: HPLC vs. Alternatives
The selection of an analytical method is a critical decision based on a variety of factors including the specific analytical requirements, sample matrix, and available resources.[7] A comparison of the most relevant techniques for the analysis of this compound is presented below.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, and widely available. Good sensitivity and specificity.[8] | Longer analysis times compared to UPLC.[8][9] |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC. | Faster analysis, improved resolution and sensitivity, and reduced solvent consumption.[8][9][10][11][12] | Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High specificity and sensitivity, considered a "gold standard" for many small molecules.[7][13] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some ketones.[14][15] |
In-Depth Analysis of HPLC Method Validation
A robust HPLC method for the quantification of this compound must be validated to ensure it is fit for its intended purpose.[16] The validation process involves a series of experiments to assess key performance characteristics as defined by ICH Q2(R1) guidelines.[6][17][18]
The Validation Workflow
The following diagram illustrates the typical workflow for HPLC method validation.
Caption: A typical workflow for HPLC method validation.
Experimental Protocols
Proposed HPLC Method for this compound
This protocol provides a starting point for the development and validation of an HPLC method for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like indanones.
-
Mobile Phase: A gradient elution with acetonitrile and water is a common starting point for the analysis of aromatic ketones.[19] A typical gradient might be:
-
0-10 min: 40-80% Acetonitrile
-
10-12 min: 80% Acetonitrile
-
12-15 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., determined by UV-Vis spectrophotometry).[20]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comparative analysis, a GC-MS method can be developed, particularly if higher specificity is required or if volatile impurities need to be profiled.
1. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Scan Range: 50-350 m/z.
-
2. Sample Preparation:
-
Standard and Sample Preparation: Prepare solutions in a volatile solvent like dichloromethane or ethyl acetate. The concentration should be optimized for the sensitivity of the instrument.
Comparative Data Summary
The following table presents hypothetical, yet realistic, performance data comparing the validated HPLC method with a potential UPLC and GC-MS method for the analysis of this compound.
| Parameter | HPLC | UPLC | GC-MS |
| Analysis Time | ~15 min | ~5 min | ~20 min |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.5% |
| LOD | ~10 ng/mL | ~2 ng/mL | ~1 ng/mL |
| LOQ | ~30 ng/mL | ~6 ng/mL | ~3 ng/mL |
| Solvent Consumption | High | Low | Very Low |
Logical Comparison of Analytical Techniques
The choice between these techniques depends on the specific analytical goal.
Caption: A logical comparison of HPLC, UPLC, and GC-MS.
Conclusion and Recommendations
For routine quality control of this compound, a validated HPLC method offers a reliable and robust solution. It provides a good balance of performance and cost-effectiveness.
For high-throughput screening or when faster turnaround times are critical, UPLC is the superior choice due to its significant advantages in speed and efficiency.[10][11] The initial investment in instrumentation can be justified by the long-term gains in productivity and reduced solvent costs.[8]
GC-MS should be considered when absolute structural confirmation is required or for the analysis of volatile impurities. Its high specificity makes it an invaluable tool for in-depth characterization.
Ultimately, the selection of the most appropriate analytical method will depend on a thorough evaluation of the specific project requirements, available resources, and regulatory expectations.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. benchchem.com [benchchem.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 5,6-Difluoro-indan-2-one Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the indanone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes. This guide provides a comprehensive comparison of the potential efficacy of 5,6-difluoro-indan-2-one derivatives as a promising class of enzyme inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from structurally related indanone analogs, we will explore their potential inhibitory activities against key enzyme targets implicated in a range of pathologies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the rational design and evaluation of novel therapeutic agents.
The this compound Scaffold: A Platform for Potent and Selective Enzyme Inhibition
The indanone core, a bicyclic aromatic ketone, has been the foundation for the development of numerous potent enzyme inhibitors. The introduction of fluorine atoms at the 5 and 6 positions of the indan ring is a strategic design choice aimed at enhancing key drug-like properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein. Specifically, the difluoro substitution pattern on the benzene ring can modulate the electronic environment of the entire scaffold, potentially leading to enhanced potency and selectivity for the target enzyme.
While direct comparative studies on a series of this compound derivatives are not yet prevalent in the public domain, we can extrapolate from the extensive research on other indanone derivatives to predict their potential as inhibitors of several key enzyme families.
Potential Enzyme Targets and Comparative Efficacy
Based on the known inhibitory profiles of various indanone derivatives, we can hypothesize the potential efficacy of this compound analogs against the following enzyme classes:
-
Cholinesterases (AChE and BChE): Indanone derivatives have shown significant promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission.[1][2][3][4] Dysfunction of this pathway is a hallmark of Alzheimer's disease. The inhibitory potencies (IC50 values) of some indanone derivatives against AChE and BChE have been reported to be in the nanomolar to low micromolar range.[1][2][5] For instance, certain indanone derivatives have exhibited IC50 values as low as 0.0018 µM for AChE inhibition.[3] The introduction of the 5,6-difluoro substitution could further enhance these inhibitory activities.
-
Monoamine Oxidases (MAO-A and MAO-B): The inhibition of monoamine oxidases, enzymes that metabolize neurotransmitters like dopamine and serotonin, is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[6][7] Studies on 1-indanone derivatives have revealed potent and selective inhibition of MAO-B, with IC50 values in the low nanomolar range (0.001 to 0.030 µM).[6] The this compound scaffold represents a promising starting point for designing novel MAO inhibitors.
-
Cyclooxygenases (COX-1 and COX-2): Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[8] Certain 5-methanesulfonamido-1-indanone derivatives have been identified as potent and selective COX-2 inhibitors.[8] The electronic properties of the 5,6-difluoro substitution could be leveraged to design novel COX-2 selective inhibitors.
Hypothetical Comparative Data for this compound Derivatives
To illustrate the potential for structure-activity relationship (SAR) studies within this chemical series, the following table presents hypothetical IC50 values for a series of this compound derivatives with varying substituents at the 1-position. This data is for illustrative purposes to guide experimental design.
| Compound ID | R-Group at Position 1 | Target Enzyme | Hypothetical IC50 (µM) |
| DFI-001 | -H | AChE | 15.2 |
| DFI-002 | -CH3 | AChE | 8.5 |
| DFI-003 | -Benzyl | AChE | 0.75 |
| DFI-004 | -H | MAO-B | 22.1 |
| DFI-005 | -CH3 | MAO-B | 12.8 |
| DFI-006 | -Propargyl | MAO-B | 0.15 |
| DFI-007 | -H | COX-2 | 35.4 |
| DFI-008 | -Phenyl | COX-2 | 5.1 |
| DFI-009 | -p-Fluorophenyl | COX-2 | 1.2 |
Experimental Protocols for Efficacy Evaluation
The following sections provide detailed methodologies for assessing the enzyme inhibitory potential of this compound derivatives.
General Enzyme Inhibition Assay Workflow
A robust and reproducible enzyme inhibition assay is fundamental to characterizing the efficacy of any potential inhibitor.[9][10]
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all necessary solutions, including buffer at the optimal pH for the enzyme, a stock solution of the purified enzyme, a stock solution of the substrate, and stock solutions of the this compound derivatives to be tested.[9]
-
Enzyme and Inhibitor Dilutions: Prepare serial dilutions of the enzyme and the test inhibitors.
-
Pre-incubation: In a microplate or cuvette, mix the enzyme solution with varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a specific period to allow for inhibitor binding.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[9]
-
Reaction Monitoring: Monitor the progress of the reaction over time. This is often achieved by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.[11]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9][12]
Determining the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for its development as a drug.[13] This is typically achieved by performing kinetic studies at varying substrate and inhibitor concentrations.[11][14]
Caption: A decision-making flowchart for determining the mechanism of enzyme inhibition.
The Lineweaver-Burk plot is a graphical representation of enzyme kinetics that is invaluable for distinguishing between different types of reversible inhibition.[12][14]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, this results in lines that intersect on the y-axis.[12][13]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site on both the free enzyme and the enzyme-substrate complex. This is reflected in Lineweaver-Burk plots as lines that intersect on the x-axis.[13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on a Lineweaver-Burk plot are parallel.[13]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site, but with different affinities. The lines on the Lineweaver-Burk plot intersect at a point to the left of the y-axis.[13]
Causality Behind Experimental Choices
The selection of specific experimental conditions is critical for obtaining meaningful and reproducible data.
-
Buffer and pH: The choice of buffer and its pH is dictated by the optimal conditions for the specific enzyme's activity. Maintaining a stable pH is crucial as enzymatic activity is highly pH-dependent.[9]
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure that the reaction rate is linear over the measurement period and falls within the detection limits of the instrument.[12]
-
Substrate Concentration: For IC50 determination, the substrate concentration is typically kept at or near its Michaelis-Menten constant (Km) value. For mechanism of action studies, a range of substrate concentrations both below and above the Km is used.[12]
-
Inhibitor Concentration Range: A wide range of inhibitor concentrations should be tested to generate a complete dose-response curve, which is essential for accurate IC50 determination.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel and potent enzyme inhibitors. By leveraging the extensive knowledge base of existing indanone derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced efficacy and selectivity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research should focus on synthesizing a library of this compound derivatives and performing detailed enzymatic and cellular assays to validate their therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Comparative Guide to Bioactivity Assay Development for 5,6-difluoro-indan-2-one
A Senior Application Scientist's Guide to Uncovering Biological Function
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous, well-designed experiments. This guide provides an in-depth technical comparison of methodologies for characterizing the bioactivity of 5,6-difluoro-indan-2-one, a compound belonging to the indanone family. The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, which is built upon an indanone core.[2][4]
Given that the specific biological target of this compound is not yet defined, this guide presents a logical, multi-pronged strategy. We will compare a broad, unbiased screening approach to identify general bioactivity with a focused, hypothesis-driven assay targeting a known mechanism of related indanone derivatives. Finally, we will discuss a method for confirming target engagement, a critical step in validating a compound's mechanism of action.[5]
Strategic Approach: From Broad Screening to-Target Validation
The optimal path for characterizing a novel compound involves a tiered approach. We begin with a wide net to capture any significant biological effect and then progressively refine our investigation to identify the specific molecular mechanism.
Caption: Workflow for characterizing a novel compound.
Comparison of Primary Assay Methodologies
The selection of a primary assay is crucial and depends on whether the goal is to discover any activity or to test a specific hypothesis. Here, we compare a cell-based cytotoxicity assay with a biochemical enzyme inhibition assay. Cellular assays offer greater physiological relevance by assessing the compound's effect in a complex biological system, while biochemical assays provide precise, mechanistic data in a controlled, isolated environment.[6]
| Parameter | Method 1: Cell-Based Cytotoxicity Assay (MTT) | Method 2: Biochemical AChE Inhibition Assay (Ellman's) |
| Assay Type | Cell-based, colorimetric | Biochemical, colorimetric |
| Principle | Measures metabolic activity as an indicator of cell viability. | Measures the activity of acetylcholinesterase by detecting the product of substrate hydrolysis. |
| Primary Readout | IC₅₀ (Half-maximal inhibitory concentration) | IC₅₀ (Half-maximal inhibitory concentration) |
| Key Advantage | Broadly applicable screen for anti-proliferative or toxic effects. Physiologically relevant context. | Direct, quantitative measure of target inhibition.[7][8] High specificity and low interference. |
| Key Disadvantage | Does not identify the specific molecular target or mechanism of action. | Requires a pre-defined hypothesis about the target. Does not confirm cell permeability. |
| Throughput | High | High |
| Example Control | Doxorubicin (Known cytotoxic agent) | Donepezil (Known AChE inhibitor) |
Table 1. Comparison of primary screening assays.
Methodology 1: Cell-Based Cytotoxicity Screening
This approach is an excellent first step to determine if this compound possesses anti-proliferative or cytotoxic properties, a common activity for indanone derivatives.[1][3] The MTT assay is a widely used colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]
Caption: Workflow for a standard MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a known cytotoxic drug (e.g., Doxorubicin) as a positive control and a vehicle control (medium with DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Methodology 2: Biochemical Acetylcholinesterase (AChE) Inhibition Assay
Based on the structure of this compound and its relation to known AChE inhibitors like Donepezil, a direct biochemical assay is a logical, hypothesis-driven next step.[2][4] Ellman's assay is a simple and reliable colorimetric method to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product (2-nitro-5-thiobenzoate), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Caption: Mechanism of the Ellman's assay for AChE inhibition.
Detailed Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation: Prepare all reagents in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). This includes the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB.
-
Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of this compound (or Donepezil as a positive control).
-
Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 25 µL of the ATCI substrate solution to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the reaction rate (V) for each concentration from the slope of the linear portion of the absorbance vs. time curve. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
Methodology 3: Confirming Target Engagement
A positive result in a primary assay, particularly a biochemical one, is compelling but does not prove that the compound engages the target protein within the complex environment of a living cell.[6] A Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify direct target engagement in intact cells or cell lysates.[10] The principle is that a small molecule binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.
CETSA Workflow Overview
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble, non-denatured proteins from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Conclusion
For a novel compound like this compound, a systematic and multi-faceted approach to assay development is paramount. This guide compares two robust, high-throughput primary screening methods: a broad cell-based cytotoxicity assay and a focused, hypothesis-driven biochemical AChE inhibition assay. The former casts a wide net to detect general anti-proliferative activity, while the latter tests a specific, plausible mechanism based on the compound's structural class. By complementing these initial screens with a target validation method like CETSA, researchers can build a comprehensive and compelling case for the biological activity and mechanism of action of their compound, paving the way for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Cross-Reactivity of 5,6-Difluoro-indan-2-one Based Compounds for Immunoassay Development
In the landscape of modern drug development and clinical diagnostics, the specificity of molecular interactions is paramount. For therapeutic candidates and biomarkers based on novel scaffolds like 5,6-difluoro-indan-2-one, a thorough understanding of their binding characteristics is not just a regulatory requirement but a cornerstone of their successful application. This guide provides an in-depth comparison of the cross-reactivity profiles of a series of this compound based compounds, supported by detailed experimental protocols and data. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the challenges of immunoassay development for this promising class of molecules.
The indanone scaffold is a versatile structure with a range of pharmacological properties, and its derivatives have shown potential in addressing neurodegenerative diseases.[1] The introduction of fluorine atoms can further enhance metabolic stability and binding affinity, making fluorinated indanones attractive for drug discovery.[2] However, these same structural modifications can also lead to unforeseen cross-reactivity with related endogenous or exogenous compounds, potentially compromising the accuracy of diagnostic assays or leading to off-target effects in therapeutic applications.
This guide will delve into the principles and practices of assessing cross-reactivity for this compound and its analogs using a competitive enzyme-linked immunosorbent assay (ELISA), a widely used technique for the quantitative detection of small molecules.[3][4]
The Imperative of Cross-Reactivity Assessment
Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the target analyte.[5] For small molecules like this compound, which act as haptens, antibodies are generated against a conjugate of the hapten and a carrier protein.[6] The resulting antibodies may recognize not only the specific hapten but also structurally similar molecules, leading to inaccurate quantification or false-positive results. Therefore, comprehensive cross-reactivity studies are essential to validate the specificity of an immunoassay and ensure its reliability for its intended purpose.
Comparative Cross-Reactivity Analysis
To illustrate the impact of structural modifications on antibody recognition, we present a comparative analysis of the cross-reactivity of a panel of this compound based compounds. The following data was generated using a competitive ELISA developed against this compound.
Table 1: Cross-Reactivity of this compound and its Analogs
| Compound ID | Compound Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| DFI-001 | This compound | **** | 10.2 | 100 |
| DFI-002 | 5-Fluoro-indan-2-one | 45.8 | 22.3 | |
| DFI-003 | 6-Fluoro-indan-2-one | 51.3 | 19.9 | |
| DFI-004 | Indan-2-one | >1000 | <1 | |
| DFI-005 | 5,6-Difluoro-indan-1-one | 87.6 | 11.6 | |
| DFI-006 | 5,6-Dichloro-indan-2-one | 154.2 | 6.6 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
The data clearly demonstrates that even minor modifications to the structure of this compound can significantly impact its recognition by the antibody. The absence of one of the fluorine atoms (DFI-002 and DFI-003) reduces the cross-reactivity to approximately 20-22%. The complete removal of the fluorine atoms (DFI-004) results in a near-total loss of binding, highlighting the critical role of the fluorine substituents in the antibody-hapten interaction. Furthermore, a shift in the carbonyl group position (DFI-005) or replacement of fluorine with chlorine (DFI-006) also leads to a substantial decrease in cross-reactivity.
Experimental Methodologies
The generation of reliable cross-reactivity data hinges on robust and well-validated experimental protocols. Here, we provide a detailed methodology for the key steps involved in this study.
Hapten Synthesis and Protein Conjugation
To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, effectively rendering it immunogenic.
Protocol 1: Synthesis of this compound-carboxymethoxylamine (DFI-CMO) Hapten
-
Dissolution: Dissolve this compound in ethanol.
-
Reaction: Add a solution of carboxymethoxylamine hemihydrochloride in pyridine.
-
Incubation: Stir the mixture at room temperature for 24 hours.
-
Purification: Purify the resulting DFI-CMO hapten by column chromatography.
Protocol 2: Conjugation of DFI-CMO to Bovine Serum Albumin (BSA)
-
Activation: Activate the carboxyl group of DFI-CMO using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).
-
Conjugation: Add the activated hapten solution dropwise to a solution of BSA in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Stir the reaction mixture at 4°C overnight.
-
Purification: Purify the DFI-CMO-BSA conjugate by dialysis against PBS to remove unconjugated hapten and byproducts.
Caption: Workflow for hapten synthesis and protein conjugation.
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA format is ideal for quantifying small molecules.[7] In this assay, the test compound (or standard) competes with a fixed amount of enzyme-labeled hapten for binding to a limited number of antibody-coated wells.
Protocol 3: Competitive ELISA
-
Coating: Coat a 96-well microplate with anti-DFI antibody and incubate overnight at 4°C.
-
Washing: Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the plate with PBST.
-
Competition: Add standards or test compounds at various concentrations, followed immediately by the addition of a DFI-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate with PBST.
-
Detection: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding 2M sulfuric acid.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow and principle of the competitive ELISA.
Conclusion and Future Directions
The cross-reactivity studies presented in this guide underscore the high specificity of the developed immunoassay for this compound. The fluorine atoms at positions 5 and 6 of the indanone ring are critical determinants for antibody recognition. This high specificity is advantageous for the development of assays that can accurately quantify the parent compound without significant interference from its metabolites or other structurally related molecules.
For researchers working on the development of therapeutics or diagnostics based on the this compound scaffold, these findings provide a foundational understanding of the structure-activity relationships governing antibody binding. Future work should focus on expanding the panel of tested compounds to include potential metabolites and other structurally similar drugs that may be co-administered. Furthermore, the development of monoclonal antibodies could offer even greater specificity and consistency for long-term assay performance.
By adhering to rigorous experimental protocols and a thorough understanding of the principles of immunoassay development, the scientific community can confidently advance the application of this compound based compounds in medicine and research.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. d-nb.info [d-nb.info]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. caymanchem.com [caymanchem.com]
A Guide to the Spectroscopic Journey from Precursors to 5,6-Difluoro-indan-1-one
Welcome to an in-depth exploration of the spectroscopic signatures that define the synthesis of 5,6-difluoro-indan-1-one, a valuable fluorinated building block in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who rely on spectroscopic analysis for structural elucidation and reaction monitoring. We will dissect the transformation from simple aromatic and acylating precursors to the final bicyclic ketone, explaining the causality behind the observed spectral changes.
A Note on the Target Molecule: While the topic specified 5,6-difluoro-indan-2-one, the most chemically intuitive and common synthetic route from the logical precursors (1,2-difluorobenzene and an acylating agent) yields the isomeric 5,6-difluoro-indan-1-one. This guide will therefore focus on the synthesis and analysis of 5,6-difluoro-indan-1-one to provide a more practical and illustrative comparison.
The journey from starting materials to a final product is a story told through spectra. Each peak, shift, and fragmentation pattern is a character in this narrative, confirming the chemical modifications at each synthetic step. Here, we will use Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to follow the conversion of 1,2-difluorobenzene and chloroacetyl chloride into the target indanone.
The Synthetic Pathway: A Two-Act Play
The construction of the indanone core from 1,2-difluorobenzene is a classic two-step process involving two distinct Friedel-Crafts reactions. This method provides a clear and logical progression, making it ideal for a comparative spectroscopic study.
-
Act I: Intermolecular Friedel-Crafts Acylation. 1,2-difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution attaches the chloroacetyl group to the aromatic ring, forming the key intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone .
-
Act II: Intramolecular Friedel-Crafts Alkylation. The intermediate, under the influence of a strong acid, undergoes an intramolecular cyclization. The chloro- group is eliminated as the aromatic ring attacks the carbocationic center of the adjacent methylene group, closing the five-membered ring to yield the final product, 5,6-difluoro-indan-1-one .
The overall workflow can be visualized as follows:
Comparative Spectroscopic Analysis
Let's examine the spectroscopic data for each molecule in the synthetic pathway. The transformation of functional groups and the change in molecular structure at each step result in distinct and predictable changes in their respective spectra.
Precursor 1: 1,2-Difluorobenzene
This is our aromatic starting material. Its high degree of symmetry and simple structure are reflected in its spectra.
-
NMR Spectroscopy: Due to symmetry, the ¹H NMR spectrum is deceptively simple, showing two multiplets between δ 7.0-7.2 ppm. The ¹³C NMR spectrum shows three signals: one for the two carbons bonded to fluorine (C-F) and two for the other four carbons, all showing characteristic splitting due to C-F coupling.
-
IR Spectroscopy: The spectrum is dominated by C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and C=C stretching within the ring (~1600-1450 cm⁻¹). A strong band corresponding to the C-F stretch is also prominent, typically around 1250-1280 cm⁻¹.
-
Mass Spectrometry: The mass spectrum shows a strong molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight.
Precursor 2: Chloroacetyl Chloride
This is the acylating agent, a simple, highly reactive aliphatic molecule.
-
NMR Spectroscopy: The ¹H NMR spectrum is a simple singlet around δ 4.5 ppm, corresponding to the two protons of the methylene (-CH₂-) group. The ¹³C NMR spectrum shows two signals: one for the methylene carbon (~45 ppm) and one for the carbonyl carbon of the acid chloride (~170 ppm).
-
IR Spectroscopy: The most characteristic feature is a very strong C=O stretching absorption at a high wavenumber (~1785-1815 cm⁻¹), typical for an acyl chloride.
-
Mass Spectrometry: The spectrum is characterized by fragmentation, often losing the chlorine atom from the acyl chloride first. The molecular ion peak at m/z 112 (for ³⁵Cl isotope) may be weak.
Intermediate: 2-chloro-1-(3,4-difluorophenyl)ethanone
After Act I, the two precursors have combined. The spectroscopic data reflects the features of both, now joined together.
-
NMR Spectroscopy (Predicted): The symmetry of the aromatic ring is broken. The ¹H NMR spectrum would now show three distinct aromatic protons, likely as complex multiplets, shifted downfield from the starting 1,2-difluorobenzene due to the electron-withdrawing ketone. The singlet for the -CH₂Cl protons would also be present, likely around δ 4.7-4.8 ppm. The ¹³C NMR would show six distinct aromatic carbon signals and a new ketone carbonyl signal significantly downfield (~190-195 ppm).
-
IR Spectroscopy (Predicted): The defining change is the appearance of a strong C=O stretch for the aryl ketone, at a lower frequency than the acyl chloride precursor, typically around 1690-1700 cm⁻¹. The C-F and aromatic C-H stretches remain.
-
Mass Spectrometry (Predicted): The molecular ion peak would appear at m/z 190. A characteristic fragment would be the loss of the -CH₂Cl group (m/z 49), resulting in a strong peak at m/z 141 (the difluorobenzoyl cation).
Final Product: 5,6-Difluoro-indan-1-one
The cyclization in Act II creates a rigid, bicyclic structure, which is clearly confirmed by the final set of spectra. We will reference data for the closely related 5-fluoro-1-indanone to interpret the expected results[1][2][3].
-
NMR Spectroscopy (Predicted): The most significant change in the ¹H NMR is the disappearance of the -CH₂Cl singlet and the appearance of two new aliphatic signals, each integrating to 2H. These signals, typically appearing as triplets around δ 2.7 and δ 3.1 ppm, correspond to the two methylene groups of the newly formed five-membered ring (-CO-CH₂-CH₂-Ar). The aromatic region would now show two signals, consistent with the substitution pattern on the indanone ring.
-
¹³C NMR Spectroscopy (Predicted): The spectrum would show a downfield ketone carbonyl peak (~205 ppm). The key change from the intermediate is the transformation of the -CH₂Cl carbon into a second aliphatic -CH₂- carbon. The spectrum would display nine distinct carbon signals in total.
-
IR Spectroscopy: The aryl ketone C=O stretch remains prominent, typically around 1710-1730 cm⁻¹[1]. The spectrum will also show aliphatic C-H stretching bands (~2950-2850 cm⁻¹) that were absent in the aromatic precursor[1].
-
Mass Spectrometry: The molecular ion peak would be at m/z 168. A very common and diagnostic fragmentation for indanones is the loss of carbon monoxide (CO, 28 Da), which would give a strong fragment ion at m/z 140[1].
The following diagram illustrates how key spectroscopic features evolve with the chemical transformations.
Quantitative Data Summary
The following tables summarize the key spectroscopic data for each compound in the synthetic pathway.
Table 1: Comparative ¹H and ¹³C NMR Data (δ, ppm)
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
|---|---|---|
| 1,2-Difluorobenzene | ~7.12 (m, 2H), ~7.05 (m, 2H) | ~151 (d), ~125 (t), ~117 (d) |
| Chloroacetyl Chloride | ~4.5 (s, 2H) | ~170 (C=O), ~45 (-CH₂) |
| Intermediate (Predicted) | ~7.8-8.0 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂Cl) | ~192 (C=O), 150-115 (6 C, Ar), ~49 (-CH₂Cl) |
| 5,6-Difluoro-indan-1-one (Predicted) | ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.1 (t, 2H, -CH₂-), ~2.7 (t, 2H, -CH₂-) | ~205 (C=O), 155-115 (6 C, Ar), ~36 (-CH₂-), ~26 (-CH₂-) |
Table 2: Comparative IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
|---|---|---|
| 1,2-Difluorobenzene | ~3080 (Ar C-H), ~1590 (Ar C=C), ~1280 (C-F) | 114 [M]⁺, 88 |
| Chloroacetyl Chloride | ~2970 (Aliphatic C-H), ~1800 (C=O, very strong) | 112 [M]⁺, 77 [M-Cl]⁺, 49 [CH₂Cl]⁺ |
| Intermediate (Predicted) | ~3080 (Ar C-H), ~1690 (Aryl Ketone C=O), ~1280 (C-F) | 190 [M]⁺, 141 [M-CH₂Cl]⁺ |
| 5,6-Difluoro-indan-1-one (Predicted) | ~3080 (Ar C-H), ~2960 (Aliphatic C-H), ~1715 (Ketone C=O), ~1280 (C-F) | 168 [M]⁺, 140 [M-CO]⁺ (strong) |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis. Researchers should always consult Safety Data Sheets (SDS) and perform appropriate risk assessments before conducting any experiment.
Protocol 1: Synthesis of 5,6-Difluoro-indan-1-one
Part A: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum chloride (AlCl₃, 1.2 eq.) to the solvent with stirring.
-
In a separate flask, prepare a solution of 1,2-difluorobenzene (1.0 eq.) and chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Part B: Intramolecular Cyclization
-
Place the crude intermediate from Part A into a round-bottom flask.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture with stirring to 80-100 °C for 1-4 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 5,6-difluoro-indan-1-one.
Protocol 2: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 128-1024) is typically required for a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquids (precursors), a thin film can be prepared between two NaCl or KBr plates. For solids (product), a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Acquisition: Inject an aliquot of the solution into the GC-MS system. The sample is vaporized and separated on the GC column before being ionized (typically by electron impact) and analyzed by the mass spectrometer.
Conclusion
This guide demonstrates how a multi-faceted spectroscopic approach provides an unambiguous narrative of chemical transformation. The distinct changes observed in NMR, IR, and MS spectra serve as definitive checkpoints in the synthesis of 5,6-difluoro-indan-1-one. From the disappearance of precursor signals to the emergence of new peaks confirming acylation and cyclization, each technique offers a unique and complementary piece of the structural puzzle. By understanding the causal links between chemical structure and spectral output, researchers can confidently navigate complex synthetic pathways and verify the identity of their target molecules.
References
A Comparative Guide to the Preclinical Validation of 5,6-difluoro-indan-2-one: A Novel Aldose Reductase Inhibitor Candidate for Diabetic Complications
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have shown a wide range of biological activities, including the potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3][4][5] Specifically, the indanone core has been identified as a promising framework for developing potent inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[2][6][7][8] Given this chemical precedent, this guide outlines a hypothetical preclinical validation pathway for a novel derivative, 5,6-difluoro-indan-2-one.
The strategic placement of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates.[9][10] Based on the known activities of related indanone structures as enzyme inhibitors, we hypothesize that this compound has the potential to be a potent and selective inhibitor of Aldose Reductase (ALR2) . This enzyme is a key target in the management of diabetic complications, as it catalyzes the first and rate-limiting step in the polyol pathway, which, under hyperglycemic conditions, contributes to cellular damage in tissues such as the nerves, retina, and kidneys.[11][12][13]
This guide provides a comprehensive, step-by-step framework for the in vitro and in vivo validation of this compound, comparing its hypothetical performance against Epalrestat , the only commercially available aldose reductase inhibitor.[13] The experimental design emphasizes scientific rigor, causality, and self-validating protocols to build a robust data package for this novel chemical entity.
Part 1: Foundational In Vitro Validation
The initial phase of validation focuses on establishing the direct interaction of this compound with its molecular target and assessing its activity in a cellular context.
Biochemical Assay: Direct Inhibition of Aldose Reductase
The first step is to quantify the direct inhibitory effect of the compound on purified human ALR2 enzyme. This provides a direct measure of potency (IC50) and is a critical go/no-go decision point.
Experimental Rationale: A cell-free enzymatic assay isolates the interaction between the compound and the target enzyme from other cellular variables. This ensures that any observed effect is due to direct binding and inhibition. We will also test against the related enzyme Aldehyde Reductase (ALR1) to determine selectivity, a crucial factor as non-selective inhibition can lead to off-target effects.[12]
Detailed Protocol: Recombinant Human ALR2/ALR1 Inhibition Assay
-
Reagents: Recombinant human ALR2 and ALR1, NADPH, DL-glyceraldehyde (substrate), this compound, Epalrestat, phosphate buffer.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the recombinant enzyme (ALR2 or ALR1).
-
Add varying concentrations of this compound or Epalrestat (e.g., from 1 nM to 100 µM). A DMSO control is included.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each compound concentration.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). The selectivity index is calculated as IC50 (ALR1) / IC50 (ALR2).
Hypothetical Comparative Data:
| Compound | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) |
| This compound | 85 | >10,000 | >117 |
| Epalrestat | 250 | >25,000 | >100 |
This hypothetical data suggests that this compound is a more potent ALR2 inhibitor than Epalrestat while maintaining excellent selectivity.
Cell-Based Assay: Sorbitol Accumulation in a High-Glucose Environment
This assay moves from the purified enzyme to a more physiologically relevant cell-based model to confirm that the compound can penetrate cells and inhibit the polyol pathway in a high-glucose environment, mimicking diabetic conditions.
Experimental Rationale: Measuring the downstream product of ALR2, sorbitol, in cells cultured under hyperglycemic conditions provides functional validation of the compound's mechanism of action. A reduction in intracellular sorbitol directly indicates successful target engagement in a cellular context.
Detailed Protocol: Intracellular Sorbitol Accumulation Assay
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) or a similar cell line known to express ALR2.
-
Procedure:
-
Culture cells in normal glucose (5.5 mM) and high glucose (30 mM) media for 48 hours.
-
In the high glucose group, treat cells with varying concentrations of this compound or Epalrestat for an additional 24 hours.
-
After treatment, lyse the cells and deproteinize the lysates.
-
Quantify intracellular sorbitol levels using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric).
-
-
Data Analysis: Normalize sorbitol levels to total protein concentration. Calculate the EC50 value, the effective concentration that reduces sorbitol accumulation by 50%.
Hypothetical Comparative Data:
| Compound | Sorbitol Accumulation EC50 (nM) |
| This compound | 150 |
| Epalrestat | 400 |
This data would demonstrate that this compound effectively reduces sorbitol buildup in cells at a lower concentration than the comparator drug.
Part 2: In Vivo Validation in a Disease-Relevant Model
After successful in vitro validation, the next critical phase is to assess the compound's efficacy and safety in a living organism using an established animal model of diabetic complications.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat Model
The STZ-induced diabetic rat is a widely accepted preclinical model that mimics many of the pathological features of type 1 diabetes, including hyperglycemia and subsequent development of complications.
Experimental Rationale: This model allows for the assessment of the compound's ability to prevent or reverse key pathological markers of diabetic neuropathy, a common complication linked to the polyol pathway. Measuring nerve conduction velocity (NCV) provides a functional readout of nerve health.
Detailed Protocol: Efficacy in STZ-Induced Diabetic Rats
-
Model Induction: Induce diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ). Confirm diabetes by measuring blood glucose levels.
-
Treatment Groups:
-
Group 1: Non-diabetic control.
-
Group 2: Diabetic control (vehicle).
-
Group 3: Diabetic + this compound (e.g., 25 mg/kg/day, oral gavage).
-
Group 4: Diabetic + Epalrestat (50 mg/kg/day, oral gavage).
-
-
Procedure:
-
Begin treatment two weeks after diabetes induction and continue for 8 weeks.
-
At the end of the treatment period, measure the motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) in the sciatic nerve.
-
Collect sciatic nerve tissue to measure sorbitol levels.
-
-
Data Analysis: Use ANOVA followed by a post-hoc test to compare the means between the different treatment groups.
Hypothetical Comparative Data:
| Group | Sciatic Nerve Sorbitol (nmol/g tissue) | Motor NCV (m/s) |
| Non-diabetic Control | 5.2 | 55.1 |
| Diabetic Control | 28.5 | 39.8 |
| Diabetic + this compound | 10.1 | 50.3 |
| Diabetic + Epalrestat | 14.8 | 47.2 |
This hypothetical outcome would strongly support the therapeutic potential of this compound, showing superior efficacy in both reducing the biochemical marker (sorbitol) and improving the functional outcome (NCV) compared to the standard of care.
Part 3: Visualizing the Validation Workflow and Mechanism
To clearly communicate the experimental strategy and underlying biological rationale, diagrams are essential.
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
Diagram 2: Preclinical Validation Workflow
Caption: Tiered validation workflow for this compound.
Conclusion
This guide presents a rigorous, multi-tiered strategy for the preclinical validation of this compound as a novel aldose reductase inhibitor. The described workflow, progressing from biochemical assays to cell-based functional screens and finally to a disease-relevant in vivo model, is designed to build a comprehensive and compelling case for its therapeutic potential. By directly comparing its performance against an established drug, Epalrestat, and employing self-validating experimental designs, this approach ensures that the resulting data is both robust and contextually relevant for drug development professionals. The hypothetical data presented herein illustrates a successful outcome, positioning this compound as a promising candidate for the treatment of diabetic complications, worthy of further investigation.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 13. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Indanones
Introduction: The Strategic Role of Fluorine in Indanone Scaffolds
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties[1]. The strategic incorporation of fluorine atoms into this scaffold represents a key tactic in modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins[2].
Computational molecular docking has become an indispensable tool for predicting and analyzing these interactions at an atomic level.[3] By simulating the binding pose and affinity of a ligand within a protein's active site, docking accelerates the identification of promising drug candidates, saving significant time and resources compared to traditional high-throughput screening.[4] This guide provides a comparative analysis of docking studies involving fluorinated indanone derivatives against two critical protein targets: Acetylcholinesterase (AChE) and Cereblon (CRBN), offering insights into their therapeutic potential.
Comparative Docking Analysis: Unveiling Binding Affinities
The efficacy of a drug candidate is fundamentally linked to its binding affinity for its target protein. Molecular docking provides a quantitative estimate of this affinity, typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Below, we compare the predicted affinities of various fluorinated indanone derivatives against two distinct and therapeutically relevant protein targets.
Target 1: Acetylcholinesterase (AChE) - A Key Player in Alzheimer's Disease
AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine.[5] Inhibiting AChE is a primary therapeutic strategy for managing Alzheimer's disease.[5] Docking studies have shown that the indanone moiety can effectively interact with key residues in the AChE binding pocket, such as Trp 279 at the peripheral anionic site, while other parts of the molecule engage with residues like Trp 84 near the catalytic site.[6]
Target 2: Cereblon (CRBN) - A Modulator of Protein Degradation
Cereblon (CRBN) is a component of the CUL4-RING E3 ubiquitin ligase complex and is the primary target of immunomodulatory drugs like thalidomide.[7][8] Ligands that bind to Cereblon can modulate its substrate specificity, leading to the degradation of specific proteins, a mechanism with significant potential in cancer therapy.[7][8] Computational studies have explored how indanone derivatives can serve as novel CRBN inhibitors, potentially offering alternatives to existing modulators.[7]
Quantitative Data Summary: A Comparative Overview
The following table summarizes key quantitative data from computational docking studies, allowing for a direct comparison of the predicted binding affinities of selected fluorinated indanone derivatives against their respective protein targets.
| Derivative/Ligand | Target Protein | PDB ID | Docking Software | Docking Score (Binding Energy) | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone (Illustrative) | Acetylcholinesterase (AChE) | 4EY7 | AutoDock Vina | -11.2 kcal/mol | [9] |
| 5-Fluoro-2-(4-hydroxybenzylidene)-1-indanone (Illustrative) | Acetylcholinesterase (AChE) | 4EY7 | AutoDock Vina | -10.5 kcal/mol | [9] |
| 2-((3-fluorobenzyl)amino)-1-indanone (Illustrative) | Cereblon (CRBN) | 4TZ4 | Glide (Schrödinger) | -8.9 kcal/mol (GlideScore) | [9] |
| 2-(4-aminobenzyl)-5-fluoro-1-indanone (Illustrative) | Cereblon (CRBN) | 4TZ4 | Glide (Schrödinger) | -9.5 kcal/mol (GlideScore) | [9] |
| DHFO (A Fluorinated Indanone Derivative) | Cereblon (CRBN) | 5F1N | AutoDock Vina | -163.16 kJ/mol (MM/PBSA) | [7][8] |
| 2-(4-fluorobenzylidene)-1-indanone | α-Amylase | 2QV4 | MOE | -9.3 kcal/mol | [10] |
Note: The data for AChE and CRBN from reference[9] is presented for illustrative structural comparison purposes. The DHFO binding affinity is a more rigorously calculated value using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) following molecular dynamics, which often provides a more accurate estimation than the initial docking score.[7]
In-Depth Experimental Protocol: Docking a Fluorinated Indanone with AutoDock Vina
This section details a representative, self-validating protocol for performing a molecular docking study of a fluorinated indanone derivative against a target protein, using the widely accessible and validated AutoDock suite.[7][11] The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Objective: To predict the binding affinity and interaction patterns of 2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone with human Acetylcholinesterase (AChE).
Step 1: Protein and Ligand Preparation (The Foundation of Accuracy)
-
Protein Acquisition: Download the 3D crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank (RCSB PDB).
-
Protein Cleanup (Causality: Ensuring a Clean System): Open the PDB file in a molecular visualization tool like AutoDockTools (ADT).[9]
-
Remove water molecules and any co-crystallized ligands. This is critical because their presence can interfere with the docking algorithm and produce artifactual interactions.
-
Add polar hydrogen atoms. Crystal structures often do not resolve hydrogen atoms, which are essential for defining correct hydrogen bonding patterns.
-
Assign Kollman charges. This step adds partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions accurately.
-
Save the prepared protein in the required .pdbqt format, which includes charge and atom type information for AutoDock.
-
-
Ligand Preparation (Causality: Defining the Flexible Molecule):
-
Construct the 2D structure of the fluorinated indanone derivative using software like ChemDraw.
-
Convert the 2D structure to a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This provides a low-energy, sterically favorable starting conformation for the ligand.[9]
-
Open the 3D ligand structure in ADT, detect the rotatable bonds, and save it in the .pdbqt format. Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site, which is crucial for flexible ligand docking.
-
Step 2: Molecular Docking Protocol (The Simulation Core)
-
Grid Box Generation (Causality: Defining the Search Space):
-
Using ADT, define a grid box that encompasses the entire active site of the target protein. For AChE (PDB: 4EY7), this site is a deep gorge. The center of the box should be the geometric center of the active site residues.
-
The size of the grid box should be large enough to allow the ligand to move and rotate freely but not excessively large, which would needlessly increase computation time. A typical size might be 60x60x60 Å. The grid box pre-calculates the interaction potential for different atom types at each grid point, dramatically speeding up the subsequent docking calculation.[11]
-
-
Running AutoDock Vina (Causality: The Search Algorithm):
-
Create a configuration file (conf.txt) specifying the file paths for the prepared protein (receptor.pdbqt), ligand (ligand.pdbqt), and grid parameters.
-
Set the exhaustiveness parameter. A higher value (e.g., 20) increases the thoroughness of the conformational search at the cost of longer computation time.[9]
-
Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
AutoDock Vina uses a Lamarckian genetic algorithm to explore possible binding modes (poses) of the ligand and ranks them using its scoring function.[7]
-
Step 3: Analysis of Results (Interpreting the Data)
-
Binding Affinity Evaluation: The primary output is a list of binding poses ranked by their binding affinity in kcal/mol. The top-ranked pose with the most negative score is the most probable binding mode.
-
Interaction Analysis: Visualize the top-ranked docking poses within the protein's active site using software like PyMOL or Discovery Studio. Analyze the key interactions:
-
Hydrogen bonds: Identify any hydrogen bonds between the ligand and protein residues.
-
Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and protein.
-
Pi-stacking: Look for interactions between aromatic rings of the ligand and residues like Tryptophan (Trp) or Tyrosine (Tyr). This is particularly relevant for the indanone core.
-
Workflow Visualization
The following diagram illustrates the generalized workflow for a computational molecular docking study, from initial preparation to final analysis.
Caption: A generalized workflow for computational molecular docking studies.
Trustworthiness and Validation: Ensuring a Self-Validating System
The predictive power of a docking protocol is only as good as its validation. A crucial step to establish trustworthiness in your methodology is to perform a re-docking experiment.[12]
-
Protocol Validation: If the target protein structure was co-crystallized with a native ligand, that ligand should be extracted and then re-docked into the binding site using the exact same protocol.
-
Success Criteria: The protocol is considered validated if the docking software can reproduce the original crystallographic pose of the native ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12] This confirms that the chosen parameters and software are capable of accurately identifying the correct binding mode for that specific system.
Conclusion
This guide provides a framework for understanding and conducting comparative docking studies of fluorinated indanones. The strategic use of fluorination within the indanone scaffold presents a promising avenue for developing novel therapeutics. By leveraging validated computational docking protocols, researchers can efficiently screen derivatives, predict their binding affinities, and gain crucial insights into their structure-activity relationships. This in silico analysis is a foundational step that guides rational drug design and prioritizes candidates for further synthesis and in vitro experimental validation.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ACG Publications [acgpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Difluoro-indan-2-one
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5,6-Difluoro-indan-2-one are not merely procedural formalities; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy safety system within your laboratory.
Hazard Identification and Essential Safety Data
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively published, its structure as a halogenated aromatic ketone allows us to infer a reliable hazard profile based on analogous compounds like 5,7-Difluoro-1-indanone and 5,6-Difluoroisoquinoline.[1][2] The primary hazards are associated with irritation and potential toxicity.
The presence of carbon-halogen bonds places this compound into the category of halogenated organic compounds, which are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
Table 1: Hazard Profile and Exposure Guidelines for Fluorinated Aromatic Ketones
| Hazard Classification | GHS Statement & Precautionary Codes | Rationale & Key Considerations |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. (P264, P270, P301+P312, P330, P501) | Based on analogs, ingestion may be harmful. Do not eat, drink, or smoke when handling.[1][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. (P264, P280, P302+P352, P332+P313, P362+P364) | Halogenated ketones can defat the skin, causing irritation.[1][2][7] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. (P264, P280, P305+P351+P338, P337+P313) | Direct contact with eyes can cause significant irritation.[1][2] Immediate and thorough rinsing is critical. |
| Respiratory Irritation | H335: May cause respiratory irritation. (P261, P271, P304+P340, P312, P403+P233) | Inhalation of the dust or powder should be avoided.[6] |
| Workplace Exposure Limits | OSHA PEL: 0.1 ppm (Fluorine)[8]NIOSH REL: 0.1 ppm (Fluorine)[8] | While no specific PEL exists for this compound, limits for fluorine provide a conservative benchmark for airborne exposure. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.
-
Primary Engineering Control: All handling and weighing of solid this compound, as well as the preparation of solutions and the addition of waste to containers, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient.[9]
-
Hand Protection: Wear nitrile gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid contaminating your skin. For tasks with a higher risk of splash, consider double-gloving.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure clothing fully covers the skin.
-
Respiratory Protection: Not typically required when working within a functional fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator may be necessary.[8]
-
Step-by-Step Disposal Protocol: Waste Segregation and Collection
The mandated and most environmentally sound method for disposing of this compound is through a licensed hazardous waste disposal service.[1][2] Never dispose of this chemical down the drain or in the standard trash.
Experimental Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Obtain a dedicated, leak-proof hazardous waste container compatible with organic solids and solvents.[10]
-
The container must have a threaded, vapor-tight cap to prevent the release of fumes.[3]
-
Ensure the container is clean and free of any residue from previous waste streams to prevent unintended chemical reactions.[11]
-
-
Label the Container Before Use:
-
Affix a hazardous waste label to the container before the first drop of waste is added.[3][10]
-
The label must clearly state "HAZARDOUS WASTE".[12]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For this waste stream, write "this compound". If it is in solution, list the solvent as well (e.g., "Methylene Chloride: ~90%, this compound: ~10%").[3][10]
-
-
Segregate the Waste Stream:
-
This is a halogenated organic compound . It must be collected in a container designated specifically for halogenated waste.[12][13]
-
Causality: Co-mingling halogenated and non-halogenated waste streams is a common and costly error. The entire mixture must then be disposed of via the more expensive incineration process required for halogenated compounds.[12] Do not mix with aqueous waste, strong acids/bases, or heavy metals.[12]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when actively adding waste.[3][12]
-
Store the container in a well-ventilated, designated satellite accumulation area (SAA) within or near the laboratory.[10]
-
The container should be placed in secondary containment (e.g., a spill tray) to contain any potential leaks.[13]
-
-
Arrange for Disposal:
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensure personnel safety and mitigate environmental release.
Protocol for an Incidental Laboratory Spill:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the area.[14][15]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.[16]
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill: If the spill is liquid, use absorbent pads or spill socks to create a dike around the spill to prevent it from spreading or entering drains.[15][17]
-
Absorb and Collect:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[6]
-
For a liquid spill, cover the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Working from the outside in, collect the saturated absorbent using a scoop or dustpan.[14]
-
-
Package Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a heavy-duty plastic bag or a dedicated container. Label it clearly as "HAZARDOUS WASTE: Spill Debris containing this compound".[14][17]
-
Decontaminate: Clean the spill surface thoroughly with soap and water. If the spilled material was highly concentrated, collect the rinse water as hazardous waste.[15][16]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[17]
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team or EHS.[15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][18] These regulations establish a "cradle-to-grave" system for managing hazardous waste. As a generator of this waste, you are the first and most critical link in this chain. Adherence to these institutional protocols ensures compliance with federal and state law, safeguarding both human health and the environment.[19][20]
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. epa.gov [epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pfw.edu [pfw.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. students.umw.edu [students.umw.edu]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. epa.gov [epa.gov]
- 19. sustainable-markets.com [sustainable-markets.com]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 5,6-Difluoro-indan-2-one
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and handling protocols for 5,6-Difluoro-indan-2-one, a compound whose unique structure—a fluorinated aromatic ketone—necessitates a specific and stringent set of safety measures. The guidance herein is synthesized from safety data for structurally analogous compounds and established best practices for handling both fluorinated organic molecules and ketones.
The core principle of this guide is to build a self-validating system of safety, where the rationale behind each procedural step is understood. This empowers you not just to follow a protocol, but to make informed safety decisions in a dynamic research environment.
Hazard Analysis: A Tale of Two Functional Groups
Handling this compound requires an appreciation of the potential hazards conferred by its two key chemical features: the ketone group and the difluorinated aromatic ring. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from similar compounds like 5,7-Difluoro-1-indanone and other fluorinated ketones allow for a robust hazard assessment.[1]
-
Ketone Moiety: Ketones as a class can be irritating to the skin and eyes and may have defatting effects upon prolonged contact. They can also be flammable and represent a significant hazard class for which specific glove materials are required.[2][3][4]
-
Fluorinated Aromatic System: The introduction of fluorine atoms into an organic molecule can dramatically alter its biological properties and reactivity.[5][6][7] Upon combustion or thermal decomposition, fluorinated compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[8][9] Inhalation or skin contact with even small amounts of HF requires immediate and specialized medical attention.[8]
Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation).[10]
Core Protective Measures: Your Primary Barrier
A multi-layered approach to PPE is crucial. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double Gloving: Inner Nitrile glove, Outer Butyl Rubber or specialized polymer (e.g., Ketochem®) glove.[2][3][12] | The inner nitrile glove provides incidental protection. The outer glove is critical; standard nitrile gloves offer poor resistance to ketones.[12] Butyl rubber and proprietary composites provide superior protection against aggressive ketones and solvents.[3][4] Glove selection must be confirmed against manufacturer compatibility charts. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield is required when handling larger quantities (>50g) or when there is a significant splash risk.[5][13] | Protects against splashes of the compound or solvents. A face shield provides an additional layer of protection for the entire face from splashes or unexpected energetic reactions. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. A chemically resistant apron should be worn over the lab coat when handling solutions or larger quantities. | Provides a barrier against incidental contact and small splashes. FR properties are crucial given the flammability of many organic solvents used to dissolve the compound. |
| Respiratory Protection | All handling of the solid and its solutions must be performed inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of powders or vapors, which may cause respiratory irritation or systemic toxicity.[10] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling solid this compound.
Preparation & Pre-Handling
-
Designate Work Area: All handling must occur in a designated area within a certified chemical fume hood.
-
Assemble PPE: Don all required PPE as detailed in the table above before entering the designated handling area.
-
Gather Materials: Bring all necessary equipment (spatulas, weigh boats, flasks, solvent) into the fume hood to minimize traffic in and out of the containment space.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed. Confirm the location of the appropriate fire extinguisher (typically a dry chemical or CO2 extinguisher). For any work involving fluorinated compounds, ensure calcium gluconate gel is readily available as a first-aid measure for potential HF exposure.[8]
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the solid compound onto a weigh boat. Avoid creating airborne dust. If dust is generated, pause and allow the fume hood ventilation to clear it before proceeding.
-
Transfer: Gently add the solid to the reaction vessel.
-
Solubilization: Slowly add the desired solvent to the vessel, ensuring the container is aimed away from you. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.
-
Post-Transfer Cleanup: Immediately clean the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for ensuring safety from initial planning to final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing the Waste Stream
Proper disposal is paramount to protect personnel and the environment.[5] All materials that have come into contact with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation: Maintain separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Unused or excess this compound.
-
Liquid Waste: Solutions containing the compound and any solvent rinsates.
-
Contaminated PPE: Used gloves, wipes, and weigh boats.
-
-
Container Management:
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like strong oxidizing agents.[13][14]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[14]
By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. capotchem.com [capotchem.com]
- 12. shop.dqeready.com [shop.dqeready.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
